PDE10-IN-6
Description
Structure
3D Structure
Properties
CAS No. |
1207549-69-6 |
|---|---|
Molecular Formula |
C21H21BrN4O4 |
Molecular Weight |
473.3 g/mol |
IUPAC Name |
N-[(E)-(4-bromo-3,5-dimethoxyphenyl)methylideneamino]-2-methoxy-2-(4-pyrazol-1-ylphenyl)acetamide |
InChI |
InChI=1S/C21H21BrN4O4/c1-28-17-11-14(12-18(29-2)19(17)22)13-23-25-21(27)20(30-3)15-5-7-16(8-6-15)26-10-4-9-24-26/h4-13,20H,1-3H3,(H,25,27)/b23-13+ |
InChI Key |
YPIBFZQJCQFGFY-YDZHTSKRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1Br)OC)/C=N/NC(=O)C(C2=CC=C(C=C2)N3C=CC=N3)OC |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C=NNC(=O)C(C2=CC=C(C=C2)N3C=CC=N3)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OMS-824; OMS 824; OMS824 |
Origin of Product |
United States |
Foundational & Exploratory
PDE10-IN-6 structure and synthesis
An In-Depth Technical Guide to the Phosphodiesterase 10A Inhibitor PDE10-IN-6 (OMS-824)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological context of this compound, a notable inhibitor of phosphodiesterase 10A (PDE10A). This document is intended to serve as a core resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Core Compound Identification
This compound , also identified as OMS-824 , is a specific small molecule inhibitor of the PDE10A enzyme.
| Identifier | Value |
| Compound Name | This compound |
| Synonym | OMS-824 |
| CAS Number | 1207549-69-6 |
| Molecular Formula | C₂₁H₂₁BrN₄O₄ |
| Molecular Weight | 473.33 g/mol |
| IUPAC Name | (E)-2-(4-(1H-pyrazol-1-yl)phenyl)-N'-(4-bromo-3,5-dimethoxybenzylidene)-2-methoxyacetohydrazide |
| SMILES | O=C(N/N=C/C1=CC(OC)=C(Br)C(OC)=C1)C(C2=CC=C(N3N=CC=C3)C=C2)OC |
Synthesis and Experimental Protocols
A general synthetic workflow for analogous pyrazole-based PDE10A inhibitors may involve the following key steps:
-
Formation of the Pyrazole Core: Synthesis of the substituted pyrazole ring system is a crucial initial phase.
-
Functionalization of the Pyrazole: Introduction of various substituents to the pyrazole core to modulate activity and pharmacokinetic properties.
-
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck coupling, are frequently employed to connect different aromatic or heteroaromatic moieties.
-
Final Assembly: The final steps typically involve the formation of the hydrazide and subsequent condensation to yield the target molecule.
Note: The synthesis of any specific compound should be guided by a detailed, peer-reviewed protocol. The information above is for illustrative purposes based on the synthesis of similar chemical entities.
Biological Activity and Data Presentation
This compound is a phosphodiesterase-10 inhibitor that slows or halts the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). At present, specific quantitative biological data, such as IC₅₀ values for this compound, are not publicly available.
For context, other reported PDE10A inhibitors exhibit a wide range of potencies. For instance, a series of 1,8-dipyridinyl- and 1-pyridinyl-substituted imidazo[1,5-a]quinoxalines have shown inhibitory potencies in the subnanomolar range, with IC₅₀ values as low as 0.037 nM.[1] Another study on papaverine analogues identified compounds with IC₅₀ values in the range of 28-60 nM for PDE10A.[2]
Signaling Pathways and Visualization
Phosphodiesterase 10A is a key enzyme in the regulation of cyclic nucleotide signaling cascades, particularly in the medium spiny neurons of the striatum. By hydrolyzing cAMP and cGMP, PDE10A modulates the activity of downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG). Inhibition of PDE10A leads to an accumulation of these second messengers, thereby amplifying the signaling pathways they control.
Below are Graphviz diagrams illustrating the PDE10A signaling pathway and a general experimental workflow for inhibitor screening.
Caption: PDE10A signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for the discovery and development of PDE10A inhibitors.
References
- 1. Development of highly potent phosphodiesterase 10A (PDE10A) inhibitors: Synthesis and in vitro evaluation of 1,8-dipyridinyl- and 1-pyridinyl-substituted imidazo[1,5-a]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro evaluation of new analogues as inhibitors for phosphodiesterase 10A - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Striatum: A Technical Guide to PDE10-IN-6 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific data on the compound "PDE10-IN-6." This guide provides a comprehensive overview of the principles and methods for assessing the target engagement of phosphodiesterase 10A (PDE10A) inhibitors in the striatum, using data from well-characterized, representative compounds. The methodologies and principles described herein are directly applicable to the evaluation of novel compounds such as this compound.
Introduction: PDE10A in the Striatum
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] Its expression is highly enriched in the medium spiny neurons (MSNs) of the striatum, the primary input nucleus of the basal ganglia, which plays a critical role in motor control, cognition, and reward.[3][4] This selective expression makes PDE10A an attractive therapeutic target for neurological and psychiatric disorders associated with striatal dysfunction, such as schizophrenia and Huntington's disease.[5][6]
Inhibiting PDE10A elevates intracellular levels of cAMP and cGMP, thereby modulating the activity of the two main striatal output pathways: the direct (dMSN) and indirect (iMSN) pathways.[7] This modulation offers a novel mechanism for treating the aforementioned disorders. Assessing the degree to which a PDE10A inhibitor binds to and elicits a biological response from its target—a concept known as target engagement—is crucial for the development of these drugs.
Mechanism of Action of PDE10A in Striatal Medium Spiny Neurons
PDE10A is a key regulator of signaling cascades downstream of dopamine and glutamate receptors in both dMSNs and iMSNs. By hydrolyzing cAMP and cGMP, PDE10A terminates the signaling initiated by these second messengers.[1][7] Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, which in turn activates protein kinase A (PKA) and protein kinase G (PKG), respectively.[6] This leads to the phosphorylation of various downstream substrates, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa) and the transcription factor CREB (cAMP response element-binding protein), ultimately influencing neuronal excitability and gene expression.[4]
Interestingly, while PDE10A inhibition increases cAMP in both dMSNs and iMSNs, the downstream effects on PKA-dependent phosphorylation appear to be more pronounced in iMSNs.[8][9] This is attributed to the differential regulation of protein phosphatases by DARPP-32 in the two neuronal populations.[8]
Figure 1: PDE10A Signaling Pathway in Striatal Neurons.
Quantitative Assessment of Target Engagement
Target engagement of a PDE10A inhibitor can be quantified at multiple levels, from in vitro enzyme inhibition to in vivo behavioral changes and direct measurement of enzyme occupancy in the brain.
In Vitro Potency and Selectivity
The initial step in characterizing a PDE10A inhibitor is to determine its potency and selectivity using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric.
| Compound | PDE10A IC50 (nM) | Selectivity | Reference |
| TP-10 | 0.8 | >1000-fold vs other PDEs | [10] |
| CPL500036 | 1 | High | [11] |
| TAK-063 | 0.30 | >15000-fold vs other PDEs | [10] |
| PQ-10 | 4.6 | Not specified | [10] |
Table 1: In Vitro Potency of Representative PDE10A Inhibitors.
In Vivo Pharmacodynamic Markers
Following administration of a PDE10A inhibitor, target engagement can be assessed by measuring downstream biochemical and behavioral changes.
An increase in the phosphorylation of CREB (pCREB) and histone H3 in the striatum are reliable markers of PDE10A inhibition.[4] For example, the PDE10A inhibitor TP-10 has been shown to induce a significant increase in pCREB in the striatum of mice.[4]
PDE10A inhibitors induce characteristic behavioral effects in rodents that can be quantified to assess target engagement. One such effect is catalepsy, a state of motor immobility.
| Compound | Minimum Effective Dose (MED) for Catalepsy (mg/kg, p.o.) in Rats | Reference |
| CPL500036 | 0.6 | [11] |
Table 2: In Vivo Behavioral Effects of a Representative PDE10A Inhibitor.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that allows for the direct quantification of PDE10A occupancy by a drug in the living brain. This is achieved by using a radiolabeled ligand that binds specifically to PDE10A. The displacement of the radioligand by an unlabeled PDE10A inhibitor is then measured to determine the percentage of target occupancy at different doses of the drug.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of PDE10A target engagement.
In Vitro PDE10A Enzyme Inhibition Assay
Objective: To determine the IC50 of a test compound against PDE10A.
Materials:
-
Recombinant human PDE10A enzyme
-
cAMP or cGMP substrate
-
Test compound (e.g., this compound)
-
Assay buffer
-
Detection reagents (e.g., based on fluorescence polarization, luminescence, or radioactivity)
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the PDE10A enzyme, assay buffer, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding the cAMP or cGMP substrate.
-
Incubate for a specified time at a controlled temperature.
-
Stop the reaction and add the detection reagents.
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Catalepsy Assessment in Rats
Objective: To assess the cataleptic effects of a PDE10A inhibitor.
Materials:
-
Male Wistar rats
-
Test compound (e.g., CPL500036) formulated in a suitable vehicle
-
Vehicle control
-
Horizontal bar apparatus (a metal bar raised a few centimeters from the surface)
Procedure:
-
Administer the test compound or vehicle to the rats (e.g., per os, p.o.).
-
At various time points after administration (e.g., 60, 120, 180, and 240 minutes), place the rat's forepaws on the horizontal bar.
-
Measure the time until the rat removes both paws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) is typically used.
-
Compare the descent latencies between the treated and vehicle control groups.
Immunohistochemistry for pCREB in Mouse Brain
Objective: To quantify the increase in pCREB in the striatum following administration of a PDE10A inhibitor.
Materials:
-
Mice
-
Test compound
-
Vehicle control
-
Perfusion and fixation solutions (e.g., saline, paraformaldehyde)
-
Primary antibody against pCREB
-
Secondary antibody (fluorescently or enzymatically labeled)
-
Microscope for imaging
Procedure:
-
Administer the test compound or vehicle to the mice.
-
At a specified time point, euthanize the mice and perfuse them with saline followed by a fixative.
-
Dissect the brains and post-fix them.
-
Cryoprotect the brains and section them using a cryostat or vibratome.
-
Perform immunohistochemical staining for pCREB on the brain sections.
-
Acquire images of the striatum using a microscope.
-
Quantify the pCREB signal (e.g., number of positive cells, staining intensity) using image analysis software.
Figure 2: In Vivo Target Engagement Workflow.
Conclusion
Assessing the target engagement of PDE10A inhibitors in the striatum is a multi-faceted process that involves a combination of in vitro and in vivo techniques. While specific data for this compound are not yet in the public domain, the methodologies outlined in this guide provide a robust framework for its evaluation. By quantifying in vitro potency, measuring in vivo pharmacodynamic markers, and directly assessing target occupancy with PET imaging, researchers can build a comprehensive understanding of a compound's interaction with PDE10A in the striatum. This detailed characterization is indispensable for the successful development of novel therapeutics targeting this important enzyme.
References
- 1. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase 10A (PDE10A): Regulator of Dopamine Agonist-Induced Gene Expression in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease | PLOS One [journals.plos.org]
- 5. Phosphodiesterase 10 inhibitors in clinical development for CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are PDE10A inhibitors and how do they work? [synapse.patsnap.com]
- 7. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
The Pivotal Role of Phosphodiesterase 10A (PDE10A) in Central Nervous System Disorders: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the biological role of Phosphodiesterase 10A (PDE10A) in the context of central nervous system (CNS) disorders. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular functions, signaling pathways, and therapeutic potential of targeting PDE10A in conditions such as schizophrenia, Huntington's disease, and Parkinson's disease.
Introduction: PDE10A as a Key Regulator of Striatal Signaling
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling. A defining characteristic of PDE10A is its highly enriched expression in the medium spiny neurons (MSNs) of the striatum, a key component of the basal ganglia that governs motor control, cognition, and emotional processing. This specific localization positions PDE10A as a critical regulator of striatal output and, consequently, a promising therapeutic target for a range of CNS disorders.
Molecular and Cellular Function of PDE10A
PDE10A plays a crucial role in modulating the signaling cascades downstream of dopamine receptors. In the striatum, MSNs are broadly divided into two pathways: the direct pathway, expressing D1 dopamine receptors, and the indirect pathway, expressing D2 dopamine receptors. PDE10A is present in both types of MSNs. By degrading cAMP and cGMP, PDE10A fine-tunes the activity of protein kinase A (PKA) and protein kinase G (PKG), thereby influencing gene expression and neuronal excitability. Inhibition of PDE10A leads to an increase in cyclic nucleotide levels, which can potentiate D1 receptor signaling and attenuate D2 receptor signaling, a mechanism of significant interest for antipsychotic drug development.
Quantitative Data on PDE10A in Health and Disease
The expression and activity of PDE10A are altered in several CNS disorders. The following tables summarize key quantitative findings from preclinical and clinical research, providing a comparative overview of PDE10A's involvement in these conditions.
Table 1: PDE10A Inhibitor Potency
| Compound | Target | IC50 (nM) | Ki (nM) | Reference |
| Papaverine | PDE10A | 35 | - | |
| MP-10 | PDE10A | 0.36 | - | |
| TP-10 | PDE10A | 0.1-0.3 | - | |
| TAK-063 | PDE10A | 0.3 | - | |
| PF-02545920 | PDE10A | 0.28-1.1 | - |
Table 2: Alterations in PDE10A Expression in CNS Disorders
| CNS Disorder | Brain Region | Method | Change in PDE10A Expression | Reference |
| Huntington's Disease (premanifest) | Caudate | PET with [11C]IMA107 | -33% | |
| Putamen | PET with [11C]IMA107 | -30.5% | ||
| Globus Pallidus | PET with [11C]IMA107 | -25.6% | ||
| Huntington's Disease (symptomatic) | Caudate-Putamen | Post-mortem tissue analysis | Decreased protein levels | |
| Parkinson's Disease | Caudate | PET with [11C]IMA107 | Lower binding potential | |
| Putamen | PET with [11C]IMA107 | Lower binding potential | ||
| Globus Pallidus | PET with [11C]IMA107 | Lower binding potential | ||
| Schizophrenia | Sensorimotor Striatum | PET with [18F]MNI-659 | Trend-level higher binding potential |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions involving PDE10A, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
This section provides standardized protocols for key experiments utilized in PDE10A research.
Brain Tissue Homogenate Preparation for Enzyme Assays
This protocol is essential for preparing brain tissue for subsequent biochemical analyses, such as enzyme activity assays and Western blotting.
Materials:
-
Fresh or frozen brain tissue (e.g., striatum)
-
Ice-cold homogenization buffer (e.g., 320 mM sucrose, 4 mM HEPES, pH 7.3)
-
Protease and phosphatase inhibitor cocktails
-
Dounce homogenizer or mechanical homogenizer
-
Refrigerated centrifuge
Procedure:
-
Weigh the dissected brain tissue and place it in a pre-chilled tube.
-
Add 10 volumes of ice-cold homogenization buffer containing protease and phosphatase inhibitors.
-
Homogenize the tissue on ice using a Dounce homogenizer (approximately 10-15 strokes) or a mechanical homogenizer until a uniform suspension is achieved.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
Carefully collect the supernatant (S1 fraction) and transfer it to a new pre-chilled tube. This fraction can be used for further subcellular fractionation or directly for enzyme assays.
-
For synaptosome enrichment, centrifuge the S1 fraction at 12,000 x g for 20 minutes at 4°C. The resulting pellet (P2 fraction) will be enriched in synaptosomes.
-
Determine the protein concentration of the homogenate using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquots of the homogenate can be stored at -80°C for future use.
In Situ Hybridization for PDE10A mRNA Detection
This technique allows for the visualization of PDE10A mRNA expression within the cellular context of brain tissue.
Materials:
-
Cryosectioned or paraffin-embedded brain sections on slides
-
DEPC-treated water and solutions
-
Proteinase K
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled antisense RNA probe for PDE10A
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate solution
-
Microscope
Procedure:
-
Tissue Preparation:
-
For frozen sections, fix the tissue in 4% paraformaldehyde (PFA) and cryoprotect in a sucrose solution before sectioning.
-
For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections.
-
-
Permeabilization: Treat the sections with Proteinase K to facilitate probe entry.
-
Hybridization:
-
Pre-hybridize the sections in hybridization buffer.
-
Apply the DIG-labeled PDE10A antisense probe diluted in hybridization buffer to the sections.
-
Incubate overnight in a humidified chamber at an optimized temperature (e.g., 65°C).
-
-
Washing: Perform a series of stringent washes to remove unbound probe.
-
Immunodetection:
-
Block non-specific binding sites with a blocking solution.
-
Incubate with an anti-DIG-AP antibody.
-
-
Signal Development:
-
Wash the sections and equilibrate in detection buffer.
-
Add the NBT/BCIP substrate solution and incubate in the dark until the desired color intensity is reached.
-
-
Imaging: Mount the slides and visualize the signal using a bright-field microscope.
High-Throughput Screening (HTS) of PDE10A Inhibitors
This protocol outlines a typical HTS assay for identifying novel PDE10A inhibitors from large compound libraries.
Materials:
-
Recombinant human PDE10A enzyme
-
Assay buffer (e.g., containing Tris-HCl, MgCl2)
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Compound library dissolved in DMSO
-
384-well microplates
-
Plate reader capable of detecting fluorescence polarization or intensity
Procedure:
-
Compound Plating: Dispense a small volume (e.g., nanoliters) of each compound from the library into the wells of a 384-well plate. Include appropriate controls (e.g., a known PDE10A inhibitor for positive control and DMSO for negative control).
-
Enzyme Addition: Add the recombinant PDE10A enzyme diluted in assay buffer to each well.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compounds to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorescently labeled cAMP substrate to all wells.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow for substrate hydrolysis.
-
Detection: Stop the reaction (if necessary, depending on the assay format) and measure the fluorescence signal using a plate reader. The signal will be inversely proportional to the amount of substrate hydrolyzed, and thus indicative of PDE10A inhibition.
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls. Compounds that meet a predefined activity threshold are identified as "hits" for further investigation.
Conclusion and Future Directions
PDE10A remains a compelling target for the development of novel therapeutics for a range of CNS disorders. Its strategic location in the striatum and its role in modulating key neurotransmitter systems underscore its importance in maintaining normal brain function. While early clinical trials of PDE10A inhibitors for schizophrenia have yielded mixed results, ongoing research continues to explore their potential in other indications, such as Huntington's and Parkinson's diseases. A deeper understanding of the nuanced roles of PDE10A in different neuronal populations and disease states, facilitated by the experimental approaches outlined in this guide, will be crucial for the successful clinical translation of PDE10A-targeted therapies. Future research should focus on developing more selective inhibitors, identifying patient populations most likely to benefit, and exploring combination therapies to enhance efficacy.
The Impact of PDE10A Inhibition on cAMP and cGMP Signaling: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information on a specific compound designated "PDE10-IN-6" is not available in the public scientific literature. This guide provides a comprehensive overview of the effects of well-characterized Phosphodiesterase 10A (PDE10A) inhibitors on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, using data from representative molecules.
Introduction to PDE10A and its Role in Signal Transduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that plays a critical role in regulating intracellular signaling by hydrolyzing the second messengers cAMP and cGMP. This enzyme is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control, cognition, and reward. By degrading cAMP and cGMP, PDE10A terminates their signaling cascades, which are initiated by neurotransmitters like dopamine and glutamate. Inhibition of PDE10A, therefore, leads to an elevation of both cAMP and cGMP levels, potentiating the downstream signaling pathways. This mechanism has made PDE10A an attractive therapeutic target for neurological and psychiatric disorders.
Quantitative Effects of PDE10A Inhibitors
The potency and selectivity of PDE10A inhibitors are crucial for their therapeutic efficacy and safety profile. These parameters are typically quantified by measuring the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Below are tables summarizing the in vitro potency of several representative PDE10A inhibitors.
Table 1: In Vitro Potency of MP-10 Analogues against PDE10A
| Compound | PDE10A IC50 (nM) |
| 10a | 0.40 ± 0.02 |
| 10b | 0.28 ± 0.06 |
| 10d | 1.82 ± 0.25 |
| 11a | 0.24 ± 0.05 |
| 11b | 0.36 ± 0.03 |
| 11d | 1.78 ± 0.03 |
Data extracted from a study on pyrazole group-containing analogues of MP-10.
Table 2: Selectivity Profile of MP-10 Analogues
| Compound | PDE3A IC50 (nM) | PDE3B IC50 (nM) | PDE4A IC50 (nM) | PDE4B IC50 (nM) |
| 10a | > 1500 | > 1500 | > 1500 | > 1500 |
| 10b | > 1500 | > 1500 | > 1500 | > 1500 |
| 10d | > 1500 | > 1500 | > 1500 | > 1500 |
| 11a | > 1500 | > 1500 | > 1500 | > 1500 |
| 11b | > 1500 | > 1500 | > 1500 | > 1500 |
| 11d | > 1500 | > 1500 | > 1500 | > 1500 |
These compounds demonstrate high selectivity for PDE10A over other phosphodiesterase isoforms.
Signaling Pathways Modulated by PDE10A Inhibition
Inhibition of PDE10A leads to the accumulation of intracellular cAMP and cGMP, which in turn activate their respective downstream protein kinases: Protein Kinase A (PKA) and Protein Kinase G (PKG).
cAMP/PKA Signaling Pathway
// Nodes GPCR [label="GPCR\n(e.g., D1 Receptor)", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylate\nCyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PDE10A [label="PDE10A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AMP [label="AMP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CREB [label="CREB", fillcolor="#F1F3F4", fontcolor="#202124"]; pCREB [label="pCREB", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene [label="Gene\nTranscription", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; PDE10_IN_6 [label="this compound\n(Inhibitor)", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GPCR -> AC [label="Activates", fontsize=8, color="#5F6368"]; ATP -> AC [style=invis]; AC -> cAMP [label="Converts", fontsize=8, color="#5F6368"]; cAMP -> PKA [label="Activates", fontsize=8, color="#5F6368"]; PDE10A -> cAMP [label="Hydrolyzes", dir=back, arrowhead=tee, color="#EA4335"]; cAMP -> AMP [style=invis]; PKA -> CREB [label="Phosphorylates", fontsize=8, color="#5F6368"]; CREB -> pCREB [style=invis]; pCREB -> Gene [label="Promotes", fontsize=8, color="#5F6368"]; PDE10_IN_6 -> PDE10A [arrowhead=tee, color="#EA4335", label="Inhibits", fontsize=8]; } .dot Caption: cAMP signaling pathway and the effect of a PDE10A inhibitor.
Activation of G-protein coupled receptors (GPCRs), such as the dopamine D1 receptor, stimulates adenylyl cyclase to
Introduction to PDE10A and its Role as a Therapeutic Target
An In-Depth Technical Guide to the Discovery and Characterization of a Novel Phosphodiesterase 10A (PDE10A) Inhibitor
Disclaimer: Initial searches for a compound specifically named "PDE10-IN-6" did not yield any publicly available information. Therefore, this guide will focus on the discovery and characterization of a well-documented clinical candidate, PF-2545920 , as a representative example of a potent and selective PDE10A inhibitor. The methodologies and data presented are based on established practices in the field of drug discovery and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1][2][3] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and reward.[2][4][5] This specific expression pattern makes it an attractive therapeutic target for neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.[1][6][7] By inhibiting PDE10A, the levels of cAMP and cGMP can be elevated, thereby modulating the activity of downstream signaling pathways.[7]
Discovery of PF-2545920: A Case Study
The discovery of PF-2545920, a potent and selective PDE10A inhibitor, was achieved through a structure-based drug design (SBDD) approach.[8] This strategy involved leveraging the structural information of the PDE10A enzyme to design molecules that could bind with high affinity and selectivity.
Lead Identification and Optimization
The process began with the identification of a novel class of PDE10A inhibitors.[8] Through SBDD, a unique "selectivity pocket" within the PDE10A enzyme was identified.[8] This pocket was then exploited to design inhibitors with high selectivity over other phosphodiesterase families. Further optimization of the initial hits focused on improving brain penetration and other drug-like properties, ultimately leading to the identification of PF-2545920 as a clinical candidate for the treatment of schizophrenia.[8]
Characterization of PF-2545920
A comprehensive characterization of PF-2545920 was performed to evaluate its potency, selectivity, pharmacokinetic properties, and in vivo efficacy.
In Vitro Potency and Selectivity
The inhibitory activity of PF-2545920 against PDE10A was determined using biochemical assays. The selectivity was assessed by testing its activity against a panel of other PDE enzymes.
| Parameter | Value | Reference |
| PDE10A IC50 | Sub-nanomolar | [8] |
| Selectivity | High selectivity over other PDE subtypes | [8] |
Pharmacokinetic Properties
The pharmacokinetic profile of PF-2545920 was evaluated in various animal models to assess its absorption, distribution, metabolism, and excretion (ADME) properties.
| Parameter | Species | Value | Reference |
| Brain Penetration | Mouse, Rat, Dog, Monkey | Good | [8] |
| Oral Bioavailability | Not explicitly stated, but optimized | [8] |
In Vivo Efficacy
The therapeutic potential of PF-2545920 was investigated in animal models of schizophrenia. These studies assessed the compound's ability to reverse behavioral deficits relevant to the positive, negative, and cognitive symptoms of the disorder.
| Model | Effect | Reference |
| Conditioned Avoidance Response | Active | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the characterization of a PDE10A inhibitor.
PDE10A Enzyme Inhibition Assay (IC50 Determination)
This assay quantifies the potency of a compound in inhibiting the enzymatic activity of PDE10A.
-
Reagents and Materials: Recombinant human PDE10A enzyme, cAMP or cGMP substrate, 5'-nucleotidase, phosphate-buffered saline (PBS), test compound (e.g., PF-2545920), and a detection reagent for inorganic phosphate.
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a microplate, add the PDE10A enzyme, the test compound at various concentrations, and the cAMP or cGMP substrate.
-
Incubate the mixture to allow the enzymatic reaction to proceed.
-
Stop the reaction and add 5'-nucleotidase to convert the resulting AMP or GMP to adenosine or guanosine and inorganic phosphate.
-
Add the detection reagent and measure the amount of inorganic phosphate produced.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Behavioral Assessment: Conditioned Avoidance Response (CAR)
The CAR model is a classic preclinical screen for antipsychotic activity.
-
Apparatus: A shuttle box with two compartments separated by a door, equipped with a conditioned stimulus (CS; e.g., a light or tone) and an unconditioned stimulus (US; e.g., a mild foot shock).
-
Procedure:
-
Administer the test compound or vehicle to the animals (typically rats or mice).
-
Place the animal in one compartment of the shuttle box.
-
Present the CS for a set duration, followed by the US.
-
An avoidance response is recorded if the animal moves to the other compartment during the CS presentation. An escape response is recorded if the animal moves during the US presentation. A failure is recorded if the animal does not move.
-
Repeat the trials for a set number of times.
-
The percentage of avoidance responses is calculated and compared between the compound-treated and vehicle-treated groups.
-
Signaling Pathways and Experimental Workflows
Visual diagrams are essential for understanding complex biological processes and experimental designs.
Caption: PDE10A Signaling Pathway in Medium Spiny Neurons.
Caption: General Workflow for PDE10A Inhibitor Discovery.
Conclusion
The discovery and characterization of potent and selective PDE10A inhibitors like PF-2545920 represent a promising avenue for the development of novel therapeutics for psychiatric and neurological disorders. This guide provides a comprehensive overview of the key steps and methodologies involved in this process, from initial target identification to preclinical evaluation. The use of structure-based drug design has been instrumental in identifying highly selective compounds, and a thorough in vitro and in vivo characterization is essential to validate their therapeutic potential. Further research and clinical development of PDE10A inhibitors will continue to shed light on their efficacy and safety in treating complex brain disorders.
References
- 1. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 3. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE10A - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. What are PDE10A inhibitors and how do they work? [synapse.patsnap.com]
- 8. Discovery of a novel class of phosphodiesterase 10A inhibitors and identification of clinical candidate 2-[4-(1-methyl-4-pyridin-4-yl-1H-pyrazol-3-yl)-phenoxymethyl]-quinoline (PF-2545920) for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of PDE10A Inhibitors: A Technical Guide for Drug Development Professionals
Disclaimer: Information regarding the specific compound "PDE10-IN-6" is not publicly available. This guide provides a comprehensive overview of the therapeutic potential, mechanism of action, and experimental evaluation of Phosphodiesterase 10A (PDE10A) inhibitors, using well-characterized examples from the scientific literature. The data and protocols presented herein are for illustrative purposes and are based on representative PDE10A inhibitors.
Introduction
Phosphodiesterase 10A (PDE10A) has emerged as a compelling molecular target for the development of novel therapeutics for central nervous system (CNS) disorders and other diseases. PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signal transduction.[1][2] Its highly restricted expression, primarily within the medium spiny neurons (MSNs) of the brain's striatum, positions it as a critical regulator of basal ganglia function, which is implicated in a range of neuropsychiatric conditions.[2][3] This technical guide provides an in-depth overview of the potential therapeutic applications of PDE10A inhibitors, their mechanism of action, and the experimental methodologies used for their evaluation.
Mechanism of Action of PDE10A Inhibitors
PDE10A inhibitors exert their effects by preventing the breakdown of cAMP and cGMP in MSNs.[4] This leads to an elevation of these cyclic nucleotides, which in turn modulates the activity of downstream signaling pathways, primarily through the activation of protein kinase A (PKA) and protein kinase G (PKG).[4]
The striatum is a key component of the basal ganglia circuits, which are broadly divided into the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways. These pathways have opposing effects on motor control and are modulated by dopamine. PDE10A inhibition has been shown to potentiate D1 receptor signaling in the direct pathway and inhibit D2 receptor signaling in the indirect pathway.[4] This dual action is believed to underlie the antipsychotic and pro-cognitive effects observed with PDE10A inhibitors in preclinical models.[4]
Potential Therapeutic Applications
The unique localization and function of PDE10A make its inhibition a promising therapeutic strategy for several disorders.
Schizophrenia
The primary and most extensively studied application of PDE10A inhibitors is in the treatment of schizophrenia.[4] Preclinical studies have shown that these compounds can address the positive, negative, and cognitive symptoms of the disorder.[5] Animal models have demonstrated that PDE10A inhibitors can antagonize apomorphine-induced climbing in mice, inhibit conditioned avoidance responding, and reverse deficits in prepulse inhibition, all of which are predictive of antipsychotic activity.[5]
Huntington's Disease
Huntington's disease is a neurodegenerative disorder characterized by the progressive loss of MSNs in the striatum. The resulting dysregulation of the basal ganglia circuits leads to motor, cognitive, and psychiatric symptoms. By enhancing cyclic nucleotide signaling in the remaining MSNs, PDE10A inhibitors may offer a therapeutic benefit.
Parkinson's Disease
While less explored, the modulation of the direct and indirect pathways by PDE10A inhibitors could also have implications for Parkinson's disease, another disorder of the basal ganglia.
Other Potential Applications
Emerging research suggests that PDE10A may be overexpressed in certain cancer cells, such as non-small cell lung cancer, and that its inhibition can suppress tumor growth.[6] Additionally, PDE10A inhibitors have shown potential in reducing inflammation and pyroptosis in models of sepsis and nerve injury.[7]
Quantitative Data for Representative PDE10A Inhibitors
The following tables summarize key quantitative data for several well-characterized PDE10A inhibitors. This data is essential for comparing the potency, selectivity, and pharmacokinetic properties of different compounds.
Table 1: In Vitro Potency and Selectivity of Representative PDE10A Inhibitors
| Compound | PDE10A IC50 (nM) | Selectivity vs. other PDEs | Reference |
| Papaverine | 30 | Non-selective | [8] |
| MP-10 | 0.3 | >1000-fold vs. other PDEs | [5] |
| TAK-063 | 0.3 | High | [9] |
| MK-8189 | 0.13 | High | [10] |
| CPL500036 | 1.2 | High | [11] |
Table 2: Pharmacokinetic Properties of Representative PDE10A Inhibitors
| Compound | Route of Administration | Tmax (hours) | Half-life (hours) | Bioavailability (%) | Reference |
| TAK-063 | Oral | 3-4 | Not specified | Not specified | [9] |
| MK-8189 | Oral | Not specified | Not specified | Not specified | [10] |
| CPL500036 | Oral | 1-2 | 2-4 (rat) | Not specified | [11] |
Experimental Protocols
The evaluation of a novel PDE10A inhibitor like this compound would involve a series of in vitro and in vivo experiments to characterize its potency, selectivity, pharmacokinetics, and efficacy.
In Vitro PDE10A Inhibition Assay
A common method to determine the in vitro potency of a PDE10A inhibitor is the scintillation proximity assay (SPA).[12]
Protocol Outline:
-
Enzyme and Substrate Preparation: Recombinant human PDE10A enzyme and a tritiated cyclic nucleotide substrate (e.g., [3H]cAMP or [3H]cGMP) are prepared in an appropriate assay buffer.
-
Inhibitor Dilution: The test compound (e.g., this compound) is serially diluted to create a range of concentrations.
-
Reaction Incubation: The PDE10A enzyme is incubated with the test inhibitor and the tritiated substrate. The enzyme will hydrolyze the cyclic nucleotide to its linear monophosphate form.
-
SPA Bead Addition: Scintillation proximity assay beads coated with a scintillant and a material that binds to the linear nucleotide are added to the reaction.
-
Signal Detection: When the radiolabeled linear nucleotide binds to the SPA bead, it comes into close proximity with the scintillant, generating a light signal that can be detected by a scintillation counter. The amount of light produced is proportional to the enzyme activity.
-
IC50 Calculation: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.
Preclinical In Vivo Efficacy Models
To assess the therapeutic potential of a PDE10A inhibitor for schizophrenia, several well-established animal models are used.
Commonly Used Animal Models:
-
Apomorphine-Induced Climbing in Mice: This model assesses the ability of a compound to block dopamine D1/D2 receptor agonist-induced climbing behavior, which is predictive of antipsychotic activity.[5]
-
Conditioned Avoidance Responding (CAR): This model evaluates the effect of a drug on an animal's ability to learn to avoid an aversive stimulus. Inhibition of this response is a hallmark of antipsychotic drugs.[5]
-
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This model assesses a compound's ability to restore this deficit.[5]
General Experimental Workflow for a Preclinical Efficacy Study:
-
Animal Acclimation: Rodents (typically rats or mice) are acclimated to the laboratory environment.
-
Drug Administration: The test compound (e.g., this compound) is administered, usually orally or via injection, at various doses. A vehicle control group and a positive control (an established antipsychotic) group are also included.
-
Behavioral Testing: At a predetermined time after drug administration, the animals are subjected to the behavioral paradigm (e.g., CAR, PPI).
-
Data Analysis: The behavioral data is collected and statistically analyzed to determine the effect of the compound compared to the control groups.
Conclusion
PDE10A inhibitors represent a promising and innovative therapeutic approach for schizophrenia and other neurological disorders. Their unique mechanism of action, centered on the modulation of cyclic nucleotide signaling in the striatum, offers the potential for a novel class of drugs with a distinct pharmacological profile. The development of a successful PDE10A inhibitor, such as the hypothetical this compound, will depend on a thorough characterization of its potency, selectivity, pharmacokinetic properties, and efficacy in relevant preclinical models. The experimental protocols and data presented in this guide provide a framework for the evaluation of such compounds and highlight the key considerations for their advancement into clinical development. While clinical trials with some PDE10A inhibitors have faced challenges, the continued exploration of this target holds significant promise for addressing unmet medical needs in neuropsychiatry and beyond.
References
- 1. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry strategies for the development of phosphodiesterase 10A (PDE10A) inhibitors - An update of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Structure-Based Design, Synthesis, Biological Evaluation, and Molecular Docking of Novel PDE10 Inhibitors With Antioxidant Activities [frontiersin.org]
- 9. A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 12. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Landscape of Novel PDE10A Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data on novel phosphodiesterase 10A (PDE10A) inhibitors. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, experimental validation, and quantitative data associated with this promising class of therapeutic agents. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate understanding and application in a research setting.
Introduction to PDE10A and Its Role in Neurological Disorders
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] It is highly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region for motor control, cognition, and reward processing.[1][2][3][4] This specific expression pattern makes PDE10A an attractive therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia and Huntington's disease, which are characterized by dysfunctional basal ganglia circuitry.[5][6][7][8][9][10]
Inhibition of PDE10A leads to an increase in the intracellular levels of cAMP and cGMP, which in turn modulates the activity of downstream signaling pathways, primarily the protein kinase A (PKA) and protein kinase G (PKG) pathways.[1][5][6][7][8][9] This modulation of cyclic nucleotide signaling can influence neuronal excitability, gene expression, and synaptic plasticity.[11][12] Preclinical evidence suggests that PDE10A inhibitors can potentiate dopamine D1 receptor signaling while concurrently inhibiting dopamine D2 receptor signaling, a mechanism believed to contribute to their antipsychotic potential.[5][6][7][8][9]
Quantitative Preclinical Data of Novel PDE10A Inhibitors
The following tables summarize the in vitro and in vivo preclinical data for several novel PDE10A inhibitors. This data highlights their potency, selectivity, and effects in various animal models of neurological disorders.
Table 1: In Vitro Potency and Selectivity of Novel PDE10A Inhibitors
| Compound | Target | IC50 (nM) | Selectivity | Reference |
| EM-221 | PDE10A | 0.009 | >100,000-fold vs. other PDEs and CNS receptors/enzymes | [13] |
| TP-10 | PDE10A | - | High potency and selectivity | [3] |
| CPL500036 | PDE10A | - | High potency and selectivity | [14] |
| TAK-063 | PDE10A | - | - | [11][15] |
| PF-02545920 | PDE10A | - | First reported clinical entry for this mechanism | [4] |
| Papaverine | PDE10A | 36 | - | [4] |
| Compound 26a | PDE10A | 1.52 ± 0.18 | >1000-fold over PDE3A/B and PDE4A/B | [16] |
| Compound 26b | PDE10A | 2.86 ± 0.10 | >1000-fold over PDE3A/B and PDE4A/B | [16] |
| Compound 33c | PDE10A | 3.73 ± 0.60 | >1000-fold over PDE3A/B and PDE4A/B | [16] |
Note: "-" indicates data not explicitly provided in the search results.
Table 2: In Vivo Efficacy of Novel PDE10A Inhibitors in Preclinical Models
| Compound | Animal Model | Disease Model | Key Findings | Reference |
| TP-10 | R6/2 Mouse | Huntington's Disease | Significantly reduced and delayed hind paw clasping, improved rotarod performance, and decreased locomotor activity deficits. Prolonged time to loss of righting reflex. Ameliorated brain pathology, including reduced striatal and cortical cell loss and microglial activation.[17][18] | [17][18] |
| EM-221 | Rat | Schizophrenia (MK-801 induced) | Reduced hyperlocomotion and disruption of prepulse inhibition at doses of 0.05–0.50 mg/kg. Attenuated conditioned avoidance and facilitated novel object recognition.[13] | [13] |
| CPL500036 | Rodent Models | Parkinson's Disease, Psychosis | Showed therapeutic activity at a dose of 0.1 mg/kg. Induced a dose-dependent cataleptic effect with a MED of 0.6 mg/kg.[14] | [14] |
| MP-10 | Rat | Traumatic Brain Injury (TBI) | Alleviated brain damage and shortened the time for rats to find a platform in a water maze task.[12] | [12] |
| MK-8189 | - | Schizophrenia | Showed efficacy in reducing psychotic symptoms in a clinical trial.[19] | [19] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of PDE10A inhibitor research. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a representative experimental workflow.
PDE10A Signaling Pathway in Medium Spiny Neurons
Caption: PDE10A signaling pathway in a medium spiny neuron.
General Workflow for Preclinical Evaluation of a Novel PDE10A Inhibitor
Caption: Preclinical evaluation workflow for a novel PDE10A inhibitor.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the preclinical evaluation of PDE10A inhibitors.
PDE10A Enzymatic Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound to inhibit PDE10A activity.
Materials:
-
Recombinant human PDE10A enzyme
-
Test compound (novel PDE10A inhibitor)
-
[3H]-cGMP or [3H]-cAMP as substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Snake venom nucleotidase
-
Scintillation cocktail and counter
-
96-well microplates
Protocol:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the recombinant PDE10A enzyme to each well containing the test compound or vehicle control.
-
Initiate the enzymatic reaction by adding the [3H]-labeled cyclic nucleotide substrate (e.g., [3H]-cGMP).
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., by boiling or adding a specific inhibitor).
-
Add snake venom nucleotidase to convert the resulting [3H]-5'-GMP or [3H]-5'-AMP to [3H]-guanosine or [3H]-adenosine.
-
Separate the charged substrate from the uncharged product using anion-exchange resin (e.g., Dowex).
-
Add a scintillation cocktail to the eluted product and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Rodent Model of Huntington's Disease: R6/2 Mouse Behavioral Testing
Objective: To assess the in vivo efficacy of a novel PDE10A inhibitor in ameliorating motor deficits in a transgenic mouse model of Huntington's disease.
Animal Model: R6/2 transgenic mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat.
Experimental Procedures:
-
Rotarod Test:
-
Acclimate the mice to the rotarod apparatus for several days before testing.
-
Place the mouse on the rotating rod, which accelerates at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials per day for each mouse and average the results.
-
Compare the performance of vehicle-treated R6/2 mice with those treated with the PDE10A inhibitor.
-
-
Open Field Test:
-
Place the mouse in the center of a novel, open-field arena.
-
Use an automated tracking system to record locomotor activity (e.g., distance traveled, rearing frequency, time spent in the center vs. periphery) for a set duration (e.g., 30 minutes).
-
Analyze the data to assess general activity levels and anxiety-like behavior.
-
Compare the activity profiles of treated and untreated R6/2 mice.
-
-
Hindlimb Clasping:
-
Suspend the mouse by its tail for a defined period (e.g., 30 seconds).
-
Score the degree of hindlimb clasping, a characteristic motor abnormality in R6/2 mice, based on a predefined scale (e.g., 0 = no clasping, 4 = severe, continuous clasping).
-
Perform this assessment at regular intervals throughout the treatment period.
-
Conditioned Avoidance Response (CAR) in Rats
Objective: To evaluate the antipsychotic-like potential of a novel PDE10A inhibitor.
Apparatus: A shuttle box with two compartments separated by a door, each with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS; e.g., a light or tone) is presented, followed by an unconditioned stimulus (US; the foot shock).
Protocol:
-
Acquisition Phase:
-
Place a rat in one compartment of the shuttle box.
-
Present the CS for a short duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial ends.
-
If the rat fails to move, deliver the US (mild foot shock) until it escapes to the other compartment (an escape response).
-
Repeat this for a set number of trials per day over several days until a stable baseline of avoidance responding is achieved.
-
-
Drug Testing Phase:
-
Administer the novel PDE10A inhibitor or vehicle to the trained rats at various doses.
-
After a specified pretreatment time, place the rats back in the shuttle box and conduct a CAR session.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
A decrease in the number of avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.
-
Conclusion and Future Directions
The preclinical data for novel PDE10A inhibitors are compelling, suggesting their potential as a new therapeutic avenue for treating complex neurological and psychiatric disorders. Their unique mechanism of action, which involves the modulation of striatal signaling pathways, offers the possibility of improved efficacy and a more favorable side-effect profile compared to existing treatments.[19] However, it is important to note that despite promising preclinical data, some PDE10A inhibitors have failed to demonstrate robust efficacy in clinical trials for schizophrenia.[15][20][21][22] This highlights the translational challenges in drug development and the need for a deeper understanding of the intricate neurobiology of these disorders.
Future research should focus on:
-
Developing more refined preclinical models that better recapitulate the human disease state.
-
Identifying biomarkers to predict treatment response and stratify patient populations.
-
Exploring the therapeutic potential of PDE10A inhibitors in other indications, such as Tourette syndrome and other movement disorders.[13]
-
Investigating the potential for combination therapies to enhance efficacy.
This technical guide provides a solid foundation for researchers and drug developers working on PDE10A inhibitors. The presented data, protocols, and diagrams are intended to facilitate further research and development in this exciting field, with the ultimate goal of translating these scientific discoveries into novel treatments for patients in need.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Preclinical characterization of selective phosphodiesterase 10A inhibitors: a new therapeutic approach to the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. PDE10A Inhibitors: Novel Therapeutic Drugs for Schizophrenia: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. What are PDE10A inhibitors and how do they work? [synapse.patsnap.com]
- 11. What are the therapeutic candidates targeting PDE10A? [synapse.patsnap.com]
- 12. Inhibition of PDE10A-Rescued TBI-Induced Neuroinflammation and Apoptosis through the cAMP/PKA/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 15. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 16. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of the striatal specific phosphodiesterase PDE10A ameliorates striatal and cortical pathology in R6/2 mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. termedia.pl [termedia.pl]
- 20. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. suny-mar.primo.exlibrisgroup.com [suny-mar.primo.exlibrisgroup.com]
The Impact of PDE10A Inhibition on Synaptic Plasticity: A Technical Overview
Disclaimer: Information regarding the specific compound "PDE10-IN-6" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the effects of potent and selective phosphodiesterase 10A (PDE10A) inhibitors on synaptic plasticity, using data from extensively studied reference compounds such as TP-10, MP-10, and CPL500036 as representative examples.
Introduction to PDE10A and its Role in the Brain
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in intracellular signaling.[1][2] PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, a key brain region involved in motor control, cognition, and reward.[1][3] Within MSNs, PDE10A is localized in the dendritic spines, positioning it to modulate synaptic transmission and plasticity.[4] By regulating cAMP and cGMP levels, PDE10A influences the activity of downstream signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways, which are crucial for synaptic function.[5]
Mechanism of Action of PDE10A Inhibitors on Synaptic Plasticity
PDE10A inhibitors enhance synaptic plasticity by preventing the degradation of cAMP and cGMP in MSNs.[5] This leads to an accumulation of these second messengers and subsequent activation of PKA and PKG signaling cascades.
Signaling Pathway of PDE10A Inhibition:
Inhibition of PDE10A leads to increased phosphorylation of key downstream targets such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa) and CREB (cAMP response element-binding protein).[6] Phosphorylated DARPP-32 inhibits protein phosphatase 1, leading to a prolonged phosphorylation state of various substrates, including glutamate receptors, thereby enhancing synaptic efficacy.[6] Increased phosphorylation of CREB promotes the transcription of genes involved in synaptic plasticity and neuronal survival.
Quantitative Data on Representative PDE10A Inhibitors
The following tables summarize key quantitative data for well-characterized PDE10A inhibitors.
Table 1: In Vitro Potency of Representative PDE10A Inhibitors
| Compound | Target | IC50 (nM) | Assay Method | Reference |
| CPL500036 | PDE10A | 1 | Microfluidic Mobility Shift Assay | [7] |
| TP-10 | PDE10A | ~1 | (Not specified) | [8] |
| MP-10 | PDE10A | ~1 | (Not specified) | [8] |
Table 2: In Vivo Effects of Representative PDE10A Inhibitors in Rodent Models
| Compound | Animal Model | Behavioral Test | Effective Dose | Observed Effect | Reference |
| PDM-042 | 6-OHDA-lesioned rats | Abnormal Involuntary Movements (AIMs) | 1 mg/kg | Attenuated peak-dose dyskinesia | [9] |
| PDM-042 | 6-OHDA-lesioned rats | Abnormal Involuntary Movements (AIMs) | 3 mg/kg | Prolonged AIMs | [9] |
| TP-10 | Rats | Catalepsy Test (reversal of haloperidol-induced) | 2.69 mg/kg (ED50) | Reversal of catalepsy | [8] |
| MP-10 | Rats | Catalepsy Test (reversal of haloperidol-induced) | 6.2 mg/kg (ED50) | Reversal of catalepsy | [8] |
| CPL500036 | Rats | Catalepsy Test | 0.6 mg/kg | Elicited catalepsy | [7] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recordings
Objective: To assess the effect of PDE10A inhibitors on synaptic transmission and plasticity (e.g., long-term potentiation, LTP) in striatal MSNs.
Methodology:
-
Slice Preparation: Acute coronal brain slices (300 µm thick) containing the striatum are prepared from adult rodents. Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 for at least 1 hour.
-
Recording: Slices are transferred to a recording chamber continuously perfused with aCSF. Whole-cell patch-clamp recordings are obtained from visually identified MSNs.
-
Stimulation: A bipolar stimulating electrode is placed in the corticostriatal pathway to evoke excitatory postsynaptic currents (EPSCs).
-
LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., four trains of 100 Hz for 1 second, delivered every 20 seconds) is used to induce LTP.
-
Drug Application: A PDE10A inhibitor (e.g., TP-10) is bath-applied at a known concentration before and during the LTP induction protocol.
-
Data Analysis: The amplitude of the evoked EPSCs is monitored before and after HFS. The magnitude of LTP is quantified as the percentage increase in the EPSC amplitude 30-40 minutes after HFS compared to the baseline.
Experimental Workflow for In Vitro Electrophysiology:
In Vivo Behavioral Assessment: Conditioned Avoidance Response (CAR)
Objective: To evaluate the antipsychotic-like activity of PDE10A inhibitors.[10]
Methodology:
-
Apparatus: A two-way shuttle box divided into two compartments with a grid floor capable of delivering a mild footshock. An auditory or visual cue serves as the conditioned stimulus (CS).
-
Acquisition Training: Rats are placed in the shuttle box and presented with the CS (e.g., a tone) for a fixed duration (e.g., 10 seconds), followed by a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA for 5 seconds). The animal can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the animal moves after the shock onset, it is recorded as an escape response. Each session consists of multiple trials.
-
Drug Administration: Once a stable baseline of avoidance responding is achieved, animals are treated with the PDE10A inhibitor or vehicle at various doses prior to the test session.
-
Testing: The number of avoidance, escape, and no-response trials is recorded.
-
Data Analysis: The percentage of avoidance responses is calculated for each dose group and compared to the vehicle control. A significant reduction in avoidance responses without a concomitant increase in escape failures is indicative of antipsychotic-like activity.
Logical Flow of a Conditioned Avoidance Response Experiment:
Conclusion
Inhibition of PDE10A represents a promising therapeutic strategy for neurological and psychiatric disorders characterized by dysfunctional striatal circuitry. By elevating intracellular levels of cAMP and cGMP, PDE10A inhibitors effectively modulate synaptic plasticity, particularly in the medium spiny neurons of the striatum. The data from representative compounds like TP-10, MP-10, and CPL500036 demonstrate their potent effects both in vitro and in vivo. Further research into the specific effects of novel PDE10A inhibitors will continue to elucidate the therapeutic potential of targeting this key enzyme for the treatment of brain disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Phosphodiesterase 10A Increases the Responsiveness of Striatal Projection Neurons to Cortical Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 8. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphodiesterase 10A Inhibition Modulates the Corticostriatal Activity and L-DOPA-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on Phosphodiesterase 10A (PDE10A) Inhibition for Schizophrenia Treatment Research: A Focus on the Representative Compound PF-02545920 (MP-10)
Disclaimer: This technical guide focuses on the well-characterized phosphodiesterase 10A (PDE10A) inhibitor, PF-02545920 (also known as MP-10), as a representative compound for this class of molecules in schizophrenia research. Publicly available scientific literature and clinical trial data for the specific compound "PDE10-IN-6" are insufficient to provide a comprehensive technical overview. Therefore, PF-02545920 is used as a proxy to illustrate the mechanism of action, preclinical and clinical findings, and experimental methodologies relevant to PDE10A inhibition for schizophrenia.
Introduction: The Rationale for PDE10A Inhibition in Schizophrenia
Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. Current antipsychotic medications primarily act on dopamine D2 receptors, and while effective for many patients, they have limitations, including inadequate efficacy for negative and cognitive symptoms and the potential for significant side effects. This has driven the search for novel therapeutic targets.
Phosphodiesterase 10A (PDE10A) has emerged as a promising target due to its unique expression profile and role in regulating key signaling pathways implicated in the pathophysiology of schizophrenia. PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region for integrating cortical and limbic information to modulate motor control, reward, and cognition.
By inhibiting PDE10A, the levels of cAMP and cGMP are increased within MSNs, leading to the modulation of both the direct (D1 receptor-expressing) and indirect (D2 receptor-expressing) pathways of the basal ganglia. This is hypothesized to rebalance striatal output, offering a potential therapeutic mechanism for the diverse symptoms of schizophrenia. Preclinical studies have suggested that PDE10A inhibitors could be effective in treating not only the positive symptoms but also the cognitive and negative symptoms of the disorder.
The Representative Compound: PF-02545920 (MP-10)
PF-02545920, also known as Mardepodect or MP-10, is a potent and selective PDE10A inhibitor developed by Pfizer. It has been extensively studied in preclinical models and has progressed to Phase II clinical trials for schizophrenia.
In Vitro Profile
PF-02545920 demonstrates high affinity and selectivity for the PDE10A enzyme.
| Parameter | Value | Selectivity |
| IC50 | 0.18 nM - 0.37 nM | >1000-fold over other PDE families |
Table 1: In Vitro Potency and Selectivity of PF-02545920 for PDE10A.
Preclinical In Vivo Data
Preclinical studies in rodent models have been conducted to assess the antipsychotic potential of PF-02545920.
| Preclinical Model | Species | Key Findings |
| Conditioned Avoidance Response (CAR) | Mouse | Active with an ED50 of 1 mg/kg, suggesting antipsychotic-like activity. |
| Apomorphine-Induced Climbing | Mouse | Antagonized apomorphine-induced climbing, indicative of D2 receptor pathway modulation. |
| NMDA Antagonist-Induced Deficits in Prepulse Inhibition | Rat | Blocked deficits in prepulse inhibition, a model of sensorimotor gating deficits in schizophrenia. |
| Social Approach/Avoidance | Mouse (BALB/cJ) | Increased sociability, suggesting potential efficacy for negative symptoms. |
| Striatal cGMP Levels | Mouse | Dose-dependent increase in striatal cGMP, confirming target engagement in the brain. |
Table 2: Summary of Preclinical In Vivo Efficacy of PF-02545920 in Models Relevant to Schizophrenia.
Clinical Trial Data in Schizophrenia
PF-02545920 has been evaluated in Phase II clinical trials for the treatment of acute exacerbations of schizophrenia, both as a monotherapy and as an adjunctive treatment.
| Trial Design | Patient Population | Dosing Regimen | Primary Endpoint | Outcome |
| Monotherapy | 18-65 years with acute exacerbation of schizophrenia | 5 mg or 15 mg twice daily for 28 days | Change from baseline |
Exploring PDE10-IN-6 in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the preclinical evaluation of PDE10-IN-6 and other phosphodiesterase 10A (PDE10A) inhibitors in various Parkinson's disease (PD) models. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the complex signaling pathways involved, providing a comprehensive resource for researchers in the field of neurodegenerative disease and drug discovery.
Core Concepts and Mechanism of Action
Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region for motor control. PDE10A plays a crucial role in regulating intracellular signaling by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In the context of Parkinson's disease, the progressive loss of dopaminergic neurons in the substantia nigra leads to dysregulation of these cyclic nucleotide signaling pathways in the striatum.
The inhibition of PDE10A presents a promising therapeutic strategy for PD. By preventing the degradation of cAMP and cGMP, PDE10A inhibitors can modulate the activity of both the direct and indirect striatal output pathways. This dual action can mimic the effects of dopamine D1 receptor agonists and D2 receptor antagonists, potentially restoring motor function and alleviating the debilitating side effects of long-term levodopa (L-DOPA) therapy, such as L-DOPA-induced dyskinesia (LID).
Quantitative Data Summary
The following tables summarize the quantitative findings from preclinical studies investigating the effects of various PDE10A inhibitors in animal models of Parkinson's disease.
Table 1: Effects of PDE10A Inhibitors on L-DOPA-Induced Dyskinesia (LID)
| Compound | Animal Model | Doses Tested | Most Effective Dose | Key Findings | Reference |
| MR1916 | MPTP-treated macaques | 0.0015–0.05 mg/kg, s.c. | 0.015 mg/kg | Consistently reduced LID in acute and chronic L-Dopa administration without affecting its antiparkinsonian action. | |
| PDM-042 | 6-OHDA-lesioned rats | 1 and 3 mg/kg | 1 mg/kg | The low dose had an antidyskinetic effect, attenuating peak-dose dyskinesia. The high dose did not affect peak-dose dyskinesia but prolonged abnormal involuntary movements (AIMs). | |
| MP-10 | 6-OHDA preclinical model | Narrow dose range | Not specified | Reduced levodopa-induced abnormal involuntary movements to a similar magnitude as amantadine. | |
| TP-10 | 6-OHDA-lesioned rats | Not specified | Not specified | Attenuated LID. |
Table 2: Effects of PDE10A Inhibitors on Motor Function in Dopamine-Depleted Models
| Compound | Animal Model | Key Findings | Reference |
| MP-10 | Dopamine-Deficient DAT-KO rats | Fully reversed immobility and catalepsy in a dopamine-independent manner. | |
| MP-10 | 6-OHDA preclinical model | Did not possess antiparkinsonian activity when administered alone. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the key experimental protocols cited in the literature for evaluating PDE10A inhibitors in Parkinson's disease models.
Animal Models
-
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model: This is a widely used model to mimic the dopaminergic neurodegeneration seen in Parkinson's disease. A neurotoxin, 6-OHDA, is injected into the medial forebrain bundle or the striatum to selectively destroy dopaminergic neurons. This model is instrumental in studying both parkinsonian motor deficits and L-DOPA-induced dyskinesia.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-Treated Macaque Model: This non-human primate model closely recapitulates the motor symptoms of advanced Parkinson's disease, including tremor, rigidity, and bradykinesia. Chronic L-DOPA administration in these animals reliably induces dyskinesias, making it a valuable model for testing anti-dyskinetic therapies.
-
Dopamine Transporter Knockout (DAT-KO) Rat Model with α-Methyl-DL-tyrosine (αMPT) Administration: This model creates a state of severe dopamine deficiency. DAT-KO rats are treated with αMPT, a tyrosine hydroxylase inhibitor, to acutely deplete dopamine levels, resulting in immobility and catalepsy. This model is particularly useful for investigating dopamine-independent therapeutic mechanisms.
Behavioral Assessments
-
Locomotor Activity: This is a measure of general motor function and is often assessed in an open-field arena. The total distance traveled, speed, and patterns of movement are recorded and analyzed.
-
Catalepsy Test (Bar Test): This test measures the inability to correct an externally imposed posture, a characteristic feature of severe parkinsonism. The time it takes for an animal to remove its forepaws from a raised bar is recorded.
-
Abnormal Involuntary Movements (AIMs) Rating: In rodent models of LID, the severity of dyskinesia is quantified by scoring the presence and intensity of axial, limb, and orolingual AIMs.
-
Motor Disability and Dyskinesia Scales for Primates: Standardized scales are used to assess the severity of parkinsonian motor disability and L-DOPA-induced dyskinesia in non-human primates by trained and blinded examiners.
Neurochemical and Electrophysiological Analysis
-
High-Performance Liquid Chromatography (HPLC): This technique is used to measure the tissue content of dopamine and its metabolites in brain samples, confirming the extent of dopamine depletion in the animal models.
-
Single-Unit Extracellular Electrophysiological Recordings: This in vivo technique is used to characterize the firing patterns and responsiveness of individual medium spiny neurons to cortical stimulation, providing insights into the effects of PDE10A inhibitors on striatal neuron activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the study of PDE10A inhibitors in Parkinson's disease.
A Technical Guide to the Role of PDE10A Inhibition in Cardiac Remodeling
Introduction
Cardiac remodeling, a compensatory response of the heart to various pathological stimuli such as pressure overload, neurohormonal activation, and myocardial injury, is a key process in the development of heart failure.[1] This process involves molecular, cellular, and interstitial changes, including cardiomyocyte hypertrophy, fibroblast activation, and extracellular matrix deposition, leading to alterations in the size, shape, and function of the heart.[1] Phosphodiesterase 10A (PDE10A) is a dual-substrate phosphodiesterase that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cardiac signaling.[2][3] Emerging evidence indicates that PDE10A is significantly upregulated in failing human and mouse hearts, suggesting its involvement in the pathophysiology of cardiac remodeling.[2][4][5]
This technical guide provides an in-depth overview of the effects of PDE10A inhibition on cardiac remodeling, with a focus on the well-characterized selective inhibitor TP-10. While this guide is prepared in response to a query about "PDE10-IN-6," a thorough review of the scientific literature did not yield specific public data for a compound with this identifier in the context of cardiac remodeling. Therefore, this document will focus on the extensively studied effects of PDE10A inhibition as a therapeutic strategy, using TP-10 as the primary exemplar. This guide is intended for researchers, scientists, and drug development professionals.
Core Concepts: PDE10A in Cardiac Physiology and Pathology
Under normal physiological conditions, PDE10A expression in the heart is relatively low.[4] However, in response to pathological stressors that lead to heart failure, its expression is markedly increased.[2][4][5] This upregulation of PDE10A is not observed in physiological hypertrophy, such as that induced by exercise.[6] The increased PDE10A activity in diseased hearts leads to enhanced degradation of cAMP and cGMP, thereby attenuating the protective signaling pathways mediated by these cyclic nucleotides.
Inhibition of PDE10A, therefore, presents a promising therapeutic approach to counteract pathological cardiac remodeling. By blocking the enzymatic activity of PDE10A, inhibitors like TP-10 increase the intracellular levels of both cAMP and cGMP in cardiomyocytes and cardiac fibroblasts.[4][7] This elevation of cyclic nucleotides activates downstream signaling cascades, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG), which collectively exert anti-hypertrophic and anti-fibrotic effects.[6][8]
Effects of PDE10A Inhibition on Cardiac Remodeling: Preclinical Evidence
Preclinical studies using both genetic (PDE10A knockout mice) and pharmacological (TP-10) approaches have consistently demonstrated the beneficial effects of PDE10A inactivation in various models of cardiac remodeling.
Attenuation of Cardiac Hypertrophy
Inhibition of PDE10A has been shown to mitigate cardiomyocyte hypertrophy in response to pro-hypertrophic stimuli. In vitro studies using isolated adult mouse cardiomyocytes have demonstrated that TP-10 attenuates hypertrophy induced by angiotensin II (Ang II), phenylephrine (PE), and isoproterenol (ISO).[4][5] This anti-hypertrophic effect is specific to pathological hypertrophy, as PDE10A inhibition does not affect the physiological hypertrophy induced by insulin-like growth factor 1 (IGF-1).[4][5]
In vivo, in mouse models of pressure overload induced by transverse aortic constriction (TAC), both genetic deletion of PDE10A and treatment with TP-10 significantly reduced cardiac hypertrophy.[4][9] Similarly, in a model of neurohormonal overstimulation with Ang II infusion, TP-10 treatment attenuated the increase in heart weight to body weight ratio and cardiomyocyte cross-sectional area.[7][10]
Reduction of Cardiac Fibrosis
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix proteins by activated cardiac fibroblasts, is a major contributor to cardiac stiffness and dysfunction.[1] PDE10A inhibition has been shown to have potent anti-fibrotic effects. In cultured adult mouse cardiac fibroblasts, TP-10 treatment reduces the activation, proliferation, migration, and extracellular matrix synthesis stimulated by transforming growth factor-β (TGF-β).[4][11]
In the TAC and Ang II infusion mouse models, PDE10A knockout and TP-10 administration led to a significant reduction in cardiac fibrosis, as assessed by Picrosirius red staining.[6][9]
Improvement of Cardiac Function
By mitigating both hypertrophy and fibrosis, PDE10A inhibition ultimately leads to an improvement in cardiac function. Echocardiographic assessments in mouse models of pressure overload and neurohormonal stimulation have shown that treatment with TP-10 preserves or improves systolic function, as indicated by parameters such as ejection fraction and fractional shortening.[12][13] Importantly, TP-10 has also been shown to be effective in reversing pre-established cardiac hypertrophy and dysfunction, highlighting its therapeutic potential beyond prevention.[4][11]
Quantitative Data on the Effects of PDE10A Inhibition
The following tables summarize the quantitative data from key preclinical studies investigating the effects of the PDE10A inhibitor TP-10 and PDE10A knockout (KO) on cardiac remodeling.
Table 1: Effects of PDE10A Inhibition on Cardiac Hypertrophy
| Model | Treatment/Genetic Modification | Parameter | Control/Sham | Stress | Stress + TP-10/PDE10A KO | Reference |
| Ang II Infusion (2 weeks) | TP-10 (3.2 mg/kg/day) | Heart Weight/Body Weight (mg/g) | ~4.5 | ~6.8 | ~5.5 | [10] |
| Ang II Infusion (2 weeks) | PDE10A KO | Heart Weight/Body Weight (mg/g) | ~4.5 | ~6.8 (WT) | ~5.2 (KO) | [10] |
| TAC (4 weeks) | PDE10A KO | Heart Weight/Body Weight (mg/g) | ~4.2 (WT Sham) | ~7.5 (WT TAC) | ~5.8 (KO TAC) | [6] |
| Doxorubicin (2 weeks) | TP-10 (4.5 mg/kg/day) | Heart Weight/Tibia Length (mg/mm) | ~6.0 | ~4.5 | ~5.5 | [13] |
| Doxorubicin (2 weeks) | TP-10 (4.5 mg/kg/day) | Cardiomyocyte Cross-Sectional Area (µm²) | ~350 | ~200 | ~300 | [13] |
Table 2: Effects of PDE10A Inhibition on Cardiac Fibrosis
| Model | Treatment/Genetic Modification | Parameter | Control/Sham | Stress | Stress + TP-10/PDE10A KO | Reference |
| Ang II Infusion (2 weeks) | TP-10 (3.2 mg/kg/day) | Fibrosis (%) | ~1% | ~6% | ~2.5% | [10] |
| Ang II Infusion (2 weeks) | PDE10A KO | Fibrosis (%) | ~1% | ~6% (WT) | ~2% (KO) | [10] |
| TAC (4 weeks) | PDE10A KO | Fibrosis (%) | ~2% (WT Sham) | ~10% (WT TAC) | ~4% (KO TAC) | [6] |
Table 3: Effects of PDE10A Inhibition on Cardiac Function
| Model | Treatment/Genetic Modification | Parameter | Control/Sham | Stress | Stress + TP-10/PDE10A KO | Reference |
| Ang II Infusion (2 weeks) | TP-10 (3.2 mg/kg/day) | Fractional Shortening (%) | ~45% | ~30% | ~40% | [10] |
| TAC (4 weeks) | PDE10A KO | Fractional Shortening (%) | ~48% (WT Sham) | ~25% (WT TAC) | ~38% (KO TAC) | [6] |
| Doxorubicin (2 weeks) | TP-10 (4.5 mg/kg/day) | Fractional Shortening (%) | ~40% | ~25% | ~35% | [13] |
Signaling Pathways Modulated by PDE10A Inhibition
The cardioprotective effects of PDE10A inhibition are mediated through the modulation of cAMP and cGMP signaling pathways in both cardiomyocytes and cardiac fibroblasts.
In Cardiomyocytes
In cardiomyocytes, PDE10A inhibition leads to an increase in both cAMP and cGMP levels.[4]
-
cAMP-PKA Pathway: Elevated cAMP activates PKA, which has diverse downstream effects that can contribute to improved cardiac function.
-
cGMP-PKG Pathway: Increased cGMP activates PKG, a key pathway in counteracting pathological hypertrophy. PKG can phosphorylate various targets to inhibit hypertrophic signaling cascades.[3]
-
FoxO3 Signaling: In the context of doxorubicin-induced cardiotoxicity, PDE10A contributes to cardiomyocyte atrophy by potentiating FoxO3 (forkhead box O3) signaling through both cAMP/PKA and cGMP/PKG-dependent mechanisms.[8] PDE10A inhibition suppresses this pathway, thereby reducing atrophy.[8]
Caption: PDE10A signaling in cardiomyocytes.
In Cardiac Fibroblasts
In cardiac fibroblasts, PDE10A inhibition also increases cAMP and cGMP levels, leading to the inhibition of pro-fibrotic processes.[4]
-
Anti-proliferative and Anti-migratory Effects: The elevation of cyclic nucleotides can inhibit fibroblast proliferation and migration, key steps in the fibrotic response.
-
Reduced Extracellular Matrix Synthesis: PDE10A inhibition attenuates the synthesis of extracellular matrix proteins, such as collagen, thereby reducing the extent of fibrosis.[4]
Caption: PDE10A signaling in cardiac fibroblasts.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the studies of PDE10A inhibition and cardiac remodeling.
Transverse Aortic Constriction (TAC) Mouse Model
The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and heart failure in mice.[1][14][15][16]
-
Anesthesia: Mice are anesthetized, typically with isoflurane.[15]
-
Surgical Procedure: A thoracotomy is performed to expose the aortic arch. A ligature is tied around the aorta between the innominate and left common carotid arteries, typically over a needle of a specific gauge (e.g., 27-gauge) to create a standardized constriction. The needle is then removed, leaving a stenotic aorta.[14][15][16]
-
Post-operative Care: Mice receive appropriate post-operative care, including analgesics.
-
Assessment: Cardiac remodeling and function are assessed at various time points post-surgery (e.g., 2-8 weeks) using echocardiography, histological analysis, and molecular assays.[6][14]
Caption: Experimental workflow for the TAC model.
Echocardiography for Cardiac Function Assessment
Echocardiography is a non-invasive imaging technique used to assess cardiac structure and function in live mice.[2][4][17][18][19]
-
Animal Preparation: Mice are lightly anesthetized, and their chest hair is removed.[4][19] They are placed on a heated platform to maintain body temperature.[4][19]
-
Image Acquisition: A high-frequency ultrasound transducer is used to obtain two-dimensional (B-mode) and M-mode images of the heart from parasternal long-axis and short-axis views.[2][17][19]
-
Parameter Measurement: From the M-mode images, left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs), as well as wall thicknesses, are measured.[2][19]
-
Functional Calculation: Parameters such as ejection fraction (EF) and fractional shortening (FS) are calculated from the dimensional measurements to assess systolic function.[19]
Histological Analysis of Cardiac Fibrosis
Picrosirius red staining is a standard method for the visualization and quantification of collagen fibers in tissue sections.[20][21][22][23]
-
Tissue Preparation: Hearts are excised, fixed in formalin, and embedded in paraffin.[21] Sections of the heart are cut and mounted on slides.
-
Staining: The deparaffinized and rehydrated sections are stained with a Picrosirius red solution.[21]
-
Imaging: The stained sections are imaged using a light microscope.
-
Quantification: The percentage of the fibrotic area (red-stained collagen) relative to the total tissue area is quantified using image analysis software.[20][22]
In Vitro Cardiomyocyte Hypertrophy Assay
This assay is used to assess the hypertrophic response of isolated cardiomyocytes to various stimuli.[24][25]
-
Cardiomyocyte Isolation and Culture: Cardiomyocytes are isolated from adult mouse hearts and cultured.
-
Treatment: The cultured cardiomyocytes are treated with pro-hypertrophic agonists (e.g., Ang II, PE, ISO) in the presence or absence of a PDE10A inhibitor.[5]
-
Assessment of Hypertrophy: After a defined incubation period (e.g., 24-48 hours), cardiomyocyte hypertrophy is assessed by measuring the cell surface area through immunofluorescence staining of proteins like α-actinin, followed by imaging and analysis.[26] Alternatively, hypertrophic markers such as B-type natriuretic peptide (BNP) can be quantified.[25][27]
Conclusion and Future Directions
The available preclinical evidence strongly supports a critical role for PDE10A in the pathogenesis of cardiac remodeling. Upregulation of PDE10A in the failing heart contributes to the progression of hypertrophy and fibrosis by reducing the protective effects of cAMP and cGMP signaling. Pharmacological inhibition of PDE10A with selective inhibitors like TP-10 has demonstrated significant therapeutic potential in attenuating and even reversing pathological cardiac remodeling in various animal models. These findings suggest that targeting PDE10A could be a novel and effective strategy for the treatment of heart failure.
Future research should focus on further elucidating the downstream signaling pathways regulated by PDE10A in different cardiac cell types. Moreover, the development and clinical testing of highly selective and safe PDE10A inhibitors are warranted to translate these promising preclinical findings into novel therapies for patients with heart failure. While the specific compound "this compound" remains to be publicly characterized in this context, the wealth of data on other PDE10A inhibitors provides a strong rationale for the continued exploration of this therapeutic target.
References
- 1. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 2. Mouse Echocardiography: A Non-invasive Technique to Assess Cardiac Morphology [jove.com]
- 3. Phosphodiesterase 10A Inhibitor Modulates Right Ventricular Outflow Tract Electrophysiological Activities and Calcium Homeostasis via the cGMP/PKG Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Role of Cyclic Nucleotide Phosphodiesterase 10A in Pathological Cardiac Remodeling and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. A Novel Role of Cyclic Nucleotide Phosphodiesterase 10A in Pathological Cardiac Remodeling and Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PDE10A Inactivation Prevents Doxorubicin-Induced Cardiotoxicity and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Transverse aortic constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jove.com [jove.com]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 19. mmpc.org [mmpc.org]
- 20. journals.physiology.org [journals.physiology.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. fujifilmcdi.com [fujifilmcdi.com]
- 26. researchgate.net [researchgate.net]
- 27. fujifilmcdi.com [fujifilmcdi.com]
Understanding PDE10A Inhibition in Cancer Cell Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10A (PDE10A) is an enzyme that plays a crucial role in intracellular signaling by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). While extensively studied in the context of neurological disorders, emerging evidence has highlighted its significant involvement in cancer. This technical guide provides an in-depth overview of the role of PDE10A in cancer cell growth and the therapeutic potential of its inhibition. This document will delve into the molecular pathways, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols. While the initial topic of interest was a specific inhibitor, "PDE10-IN-6," publicly available information on this particular compound is limited. Therefore, this guide will focus on the broader and well-documented effects of PDE10A inhibition in cancer, drawing on data from various selective inhibitors to illustrate the mechanism and potential of targeting this enzyme.
The Role of PDE10A in Cancer
PDE10A expression is elevated in various cancer types, including colorectal, ovarian, gastric, non-small cell lung, and breast cancers. In these contexts, PDE10A often functions as an oncogene, promoting cancer cell proliferation and survival. Its overexpression leads to the degradation of cAMP and cGMP, thereby suppressing the activity of downstream signaling pathways such as the protein kinase A (PKA) and protein kinase G (PKG) pathways. The inhibition of these pathways can, in turn, lead to the activation of pro-tumorigenic signaling cascades, including Wnt/β-catenin, MAPK/ERK, and PI3K/AKT.
Conversely, in some cancers like glioblastoma, PDE10A may act as a tumor suppressor. This context-dependent role underscores the importance of understanding the specific cellular signaling network when considering PDE10A as a therapeutic target.
Quantitative Data on PDE10A Inhibitors in Cancer Cells
The following tables summarize the in vitro efficacy of various PDE10A inhibitors on different cancer cell lines.
Table 1: IC50 Values of PDE10A Inhibitors on Cancer Cell Growth
| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µmol/L) | Reference |
| Papaverine | HT29 | Colon Cancer | ~10 | |
| SW480 | Colon Cancer | ~28 | ||
| HCT116 | Colon Cancer | ~15 | ||
| PQ-10 | HT29 | Colon Cancer | ~0.1 | |
| SW480 | Colon Cancer | ~0.2 | ||
| HCT116 | Colon Cancer | ~0.3 | ||
| HOP62 | Lung Cancer | ~0.05 | ||
| Pf-2545920 | HT29 | Colon Cancer | ~1 | |
| SW480 | Colon Cancer | ~1 | ||
| HCT116 | Colon Cancer | ~1 |
Table 2: Effects of PDE10A Inhibition on Cancer Cell Processes
| Inhibitor/Method | Cancer Cell Line | Effect | Observation | Reference |
| PDE10 siRNA | HT29, HCT116 | Apoptosis Induction | Increased caspase-3 and 7 activity | |
| HOP62 | Growth Inhibition | ~50% reduction in viable cell number | ||
| TP-10 | A2780 | Decreased Proliferation | Potentiated the effect of Doxorubicin | |
| Ovarian Cancer Cells | Cell Death Induction | Increased cell death | ||
| MCI-030 | Ovarian Cancer Cells | Decreased Cell Growth | Induced cell cycle arrest and apoptosis | |
| ADT-030 | Colon, Lung, Breast, Pancreatic Cancer Models | Tumor Growth Inhibition | Strong inhibition of tumor growth in mouse models |
Signaling Pathways Modulated by PDE10A Inhibition
Inhibition of PDE10A leads to an accumulation of intracellular cAMP and cGMP, which in turn activates PKA and PKG, respectively. This activation can suppress tumor growth through various mechanisms.
cGMP/PKG Pathway and Wnt/β-catenin Signaling
A primary mechanism of anti-tumor activity by PDE10A inhibitors involves the activation of the cGMP/PKG signaling pathway. Activated PKG can phosphorylate β-catenin, leading to its ubiquitination and subsequent proteasomal degradation. This prevents the nuclear translocation of β-catenin and inhibits TCF/Lef-mediated transcription of genes crucial for cell proliferation and survival, such as cyclin D and survivin.
MAPK/ERK and PI3K/AKT Signaling
In non-small cell lung cancer, PDE10A inhibition has been shown to suppress the Ras-activated RAF/MAPK signaling pathway. Additionally, in some contexts, PDE10A knockdown can lead to the activation of the PI3K/AKT pathway, highlighting the complexity of its signaling network. The novel PDE10A inhibitor ADT-030 has been reported to block both MAPK and AKT signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to study PDE10A inhibition in cancer.
Cell Growth and Viability Assay
This protocol is a generalized method for assessing the effect of a PDE10A inhibitor on cancer cell proliferation.
Methodological & Application
Application Notes and Protocols for PDE10-IN-6 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in cellular signaling.[1][2] PDE10A is highly expressed in the medium spiny neurons of the brain's striatum, making it a significant target for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[1][2] PDE10A inhibitors can modulate downstream signaling pathways, including those involving dopamine receptors D1 and D2, by increasing the intracellular levels of cAMP and cGMP.[3][4]
PDE10-IN-6 is a compound investigated for its potential as a selective inhibitor of PDE10A. Accurate and reproducible in vitro assays are essential for determining its potency (e.g., IC50 value) and selectivity against other phosphodiesterase family members. This document provides a detailed protocol for a fluorescence polarization (FP)-based in vitro assay to characterize the inhibitory activity of this compound on the PDE10A enzyme.
Principle of the Fluorescence Polarization Assay
The fluorescence polarization (FP) assay is a homogeneous technique used to measure the inhibition of PDE10A activity. The assay is based on the change in the rotational speed of a fluorescently labeled substrate upon enzymatic cleavage. A fluorescently labeled cAMP or cGMP (e.g., FAM-cAMP) is a small molecule that rotates rapidly in solution, resulting in a low FP signal. When PDE10A hydrolyzes the phosphodiester bond, the resulting fluorescent monophosphate (e.g., FAM-AMP) is captured by a larger binding agent or antibody. This formation of a larger complex slows down the rotational speed of the fluorophore, leading to a high FP signal. The presence of a PDE10A inhibitor, such as this compound, prevents the hydrolysis of the substrate, thus keeping the FP signal low. The decrease in the FP signal is proportional to the inhibitory activity of the compound.[5][6]
Quantitative Data Summary
The inhibitory potency of this compound and other reference compounds against PDE10A should be determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). The results can be summarized in a table for clear comparison.
| Compound | Target | Assay Type | IC50 (nM) | Selectivity Profile (Fold vs. other PDEs) | Reference |
| This compound | Human PDE10A | FP | User-determined | User-determined | N/A |
| Papaverine | Human PDE10A | Calorimetric | 95 (Ki) | Broad (inhibits other PDEs) | [7] |
| TP-10 | Human PDE10A | Not Specified | 0.8 | >1000-fold vs. other PDEs | [8] |
| Mardepodect (PF-2545920) | Human PDE10A | Not Specified | 0.37 | >1000-fold vs. other PDEs | [8] |
| PQ-10 | Human PDE10 | Enzymatic | 5 (cGMP), 13 (cAMP) | Highly selective for PDE10 | [9] |
Note: The IC50 value for this compound needs to be experimentally determined using the protocol below. The provided values for other compounds are for reference.
Experimental Protocol: PDE10A Inhibition Assay Using Fluorescence Polarization
This protocol is adapted from commercially available PDE10A assay kits and established methodologies.[5][10]
Materials and Reagents
-
Recombinant Human PDE10A enzyme (e.g., BPS Bioscience, Cat. No. 60100)
-
PDE Assay Buffer (e.g., 50 mM HEPES pH 7.6, 10 mM MgCl2, 0.03% Tween-20)
-
Fluorescently labeled substrate: FAM-Cyclic-3',5'-AMP (200 nM working solution)
-
Binding Agent (specific for fluorescent monophosphate)
-
This compound and reference inhibitors (e.g., Papaverine)
-
Dimethyl sulfoxide (DMSO)
-
Black, low-binding 96-well or 384-well microplate
-
Fluorescence microplate reader capable of measuring fluorescence polarization
Procedure
1. Reagent Preparation: a. Thaw all reagents on ice. PDE10A enzyme is sensitive to freeze-thaw cycles and should be aliquoted and stored at -80°C for single use.[5] b. Prepare a serial dilution of this compound and any reference inhibitors in DMSO. Then, dilute these stock solutions into the PDE Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[6] c. Dilute the PDE10A enzyme to the optimal concentration (e.g., 10-20 pg/µl) in cold PDE Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure the reaction is in the linear range. d. Prepare the FAM-cAMP substrate solution at a working concentration of 200 nM in PDE Assay Buffer.[5]
2. Assay Protocol: a. Add 5 µL of the diluted inhibitor solutions (or inhibitor buffer for controls) to the wells of the microplate. b. Add 25 µL of the 200 nM FAM-cAMP substrate solution to all wells except the "Blank". c. To the "Blank" wells, add 45 µL of PDE Assay Buffer. d. To initiate the enzymatic reaction, add 20 µL of the diluted PDE10A enzyme to the "Positive Control" and "Test Inhibitor" wells. Add 20 µL of PDE Assay Buffer to the "Substrate Control" wells. e. The final reaction volume is 50 µL. The plate setup should be as follows:
- Blank: 5 µL inhibitor buffer + 45 µL PDE Assay Buffer
- Substrate Control: 5 µL inhibitor buffer + 25 µL FAM-cAMP + 20 µL PDE Assay Buffer
- Positive Control (100% activity): 5 µL inhibitor buffer + 25 µL FAM-cAMP + 20 µL PDE10A enzyme
- Test Inhibitor: 5 µL diluted this compound + 25 µL FAM-cAMP + 20 µL PDE10A enzyme f. Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized.
3. Signal Detection: a. After incubation, stop the reaction by adding 100 µL of the diluted Binding Agent to each well. b. Incubate for an additional 10-15 minutes at room temperature to allow the binding to reach equilibrium. c. Read the fluorescence polarization on a microplate reader equipped with appropriate filters for fluorescein (Excitation ≈ 485 nm, Emission ≈ 530 nm).
4. Data Analysis: a. The fluorescence polarization (FP) is measured in millipolarization units (mP). b. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (mP_inhibitor - mP_substrate_control) / (mP_positive_control - mP_substrate_control)) c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizations
Signaling Pathway of PDE10A
Caption: PDE10A signaling in medium spiny neurons.
Experimental Workflow for PDE10A Inhibition Assay
Caption: Workflow for the PDE10A fluorescence polarization assay.
References
- 1. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. jneurosci.org [jneurosci.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. westbioscience.com [westbioscience.com]
Application Notes and Protocols for Developing a PDE10-IN-6 Screening Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1][2][3] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and reward.[1][4][5] Its role in modulating intracellular signaling pathways, particularly in response to dopamine, has made it a compelling therapeutic target for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[1][3][6] This document provides detailed application notes and protocols for the development of a screening assay for PDE10-IN-6, a novel inhibitor of PDE10A.
Principle of the Assay
The described assay is a competitive in vitro fluorescence polarization (FP)-based assay designed for high-throughput screening of PDE10A inhibitors.[7][8] The assay measures the activity of PDE10A by monitoring the hydrolysis of a fluorescently labeled cAMP or cGMP substrate. When the fluorescent substrate is hydrolyzed by PDE10A, the resulting fluorescent monophosphate is captured by a specific binding agent, leading to a change in the polarization of the emitted light. Inhibitors of PDE10A will prevent the hydrolysis of the substrate, thus maintaining a low fluorescence polarization signal.
Signaling Pathway
The signaling pathway diagram below illustrates the central role of PDE10A in regulating cAMP and cGMP levels within a medium spiny neuron.
Caption: PDE10A signaling pathway in a medium spiny neuron.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human PDE10A (e.g., BPS Bioscience, Cat. No. 70411)
-
Substrate: FAM-cAMP or FAM-cGMP (e.g., BPS Bioscience)
-
Binding Agent: Specific for 5'-AMP/GMP (included in most commercial kits)
-
Assay Buffer: Tris-based buffer (pH 7.5) containing MgCl₂ and a reducing agent like TCEP (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, 1 mM TCEP)
-
Test Compound: this compound dissolved in 100% DMSO
-
Positive Control: A known PDE10A inhibitor (e.g., Papaverine)
-
Negative Control: DMSO
-
Microplates: 96-well or 384-well black, low-volume microplates
-
Plate Reader: Capable of measuring fluorescence polarization
Experimental Workflow
The following diagram outlines the workflow for the this compound screening assay.
Caption: Experimental workflow for the this compound screening assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. Create a dilution series of the test compound in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Dilute the PDE10A enzyme to the desired concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to achieve a robust signal window.
-
Dilute the fluorescent substrate (FAM-cAMP or FAM-cGMP) in assay buffer to the working concentration, which is typically near the Km value for the enzyme.
-
-
Assay Procedure (96-well format):
-
Add 25 µL of assay buffer to each well.
-
Add 5 µL of the diluted test compound (this compound) or control (DMSO for 100% activity, known inhibitor for 0% activity) to the appropriate wells.
-
Add 10 µL of diluted PDE10A enzyme to all wells except the "no enzyme" control wells. For the "no enzyme" control, add 10 µL of assay buffer.
-
Mix gently and pre-incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorescent substrate to all wells.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop the reaction by adding 50 µL of the binding agent solution to all wells.
-
Incubate for an additional 15 minutes at room temperature.
-
Read the fluorescence polarization of each well using a microplate reader (Excitation: 485 nm, Emission: 530 nm).
-
Data Analysis
-
Calculate Percent Inhibition: The percentage of PDE10A inhibition by this compound can be calculated using the following formula:
% Inhibition = 100 * (1 - (FP_sample - FP_no_enzyme) / (FP_DMSO - FP_no_enzyme))
Where:
-
FP_sample is the fluorescence polarization of the well with the test compound.
-
FP_no_enzyme is the fluorescence polarization of the "no enzyme" control.
-
FP_DMSO is the fluorescence polarization of the DMSO (100% activity) control.
-
-
Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of the inhibitor at which 50% of the enzyme activity is inhibited. To determine the IC₅₀ value for this compound, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Data Presentation
The following table summarizes hypothetical but realistic quantitative data for the screening of this compound against PDE10A.
| Compound | Target | Assay Type | Substrate | IC₅₀ (nM) | Hill Slope | n (replicates) |
| This compound | PDE10A | Fluorescence Polarization | FAM-cAMP | 15.2 | 1.1 | 3 |
| Papaverine | PDE10A | Fluorescence Polarization | FAM-cAMP | 35.8 | 1.0 | 3 |
| This compound | PDE10A | Fluorescence Polarization | FAM-cGMP | 28.5 | 1.2 | 3 |
| Papaverine | PDE10A | Fluorescence Polarization | FAM-cGMP | 52.1 | 0.9 | 3 |
The protocols and information provided in this document offer a comprehensive guide for establishing a robust and reliable screening assay for novel PDE10A inhibitors like this compound. The fluorescence polarization-based assay is well-suited for high-throughput screening campaigns in drug discovery and development. Careful optimization of enzyme and substrate concentrations is crucial for achieving a sensitive and reproducible assay. The data generated from such screens will be instrumental in identifying and characterizing potent and selective inhibitors of PDE10A for potential therapeutic applications.
References
- 1. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE10A - Wikipedia [en.wikipedia.org]
- 3. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 6. What are PDE10A inhibitors and how do they work? [synapse.patsnap.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for PDE10-IN-6 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of PDE10A inhibitors, exemplified by compounds structurally similar to a conceptual "PDE10-IN-6," in various mouse models. The protocols and data presented are synthesized from multiple studies investigating the therapeutic potential of PDE10A inhibition in neurological and metabolic disorders.
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling.[1][2] PDE10A is highly expressed in the medium spiny neurons of the striatum, a critical brain region for motor control, cognition, and reward.[2][3][4] Inhibition of PDE10A elevates cAMP and cGMP levels, thereby modulating the activity of the direct and indirect striatal output pathways.[2][5] This mechanism has made PDE10A a compelling target for therapeutic intervention in central nervous system (CNS) disorders such as schizophrenia, Huntington's disease, and Parkinson's disease, as well as metabolic conditions like obesity.[1][3][6][7]
Mechanism of Action
PDE10A inhibitors block the enzymatic degradation of cAMP and cGMP. This leads to the accumulation of these second messengers and subsequent activation of downstream signaling cascades, including the protein kinase A (PKA) and protein kinase G (PKG) pathways.[8] In striatal neurons, this modulation can influence gene expression and neuronal activity, offering a potential avenue to correct signaling deficits associated with various pathologies.[4][9] For instance, PDE10A inhibition has been shown to increase the phosphorylation of CREB and the expression of downstream targets like Brain-Derived Neurotrophic Factor (BDNF).[10]
Quantitative Data from Mouse Model Studies
The following tables summarize quantitative data from representative studies utilizing specific PDE10A inhibitors in various mouse models.
Table 1: Effects of PDE10A Inhibitor TP-10 in the R6/2 Mouse Model of Huntington's Disease Data extracted from a study on the therapeutic effects of TP-10.[10]
| Parameter | Vehicle-treated R6/2 | TP-10-treated R6/2 (1.5 mg/kg, i.p.) | Wild Type |
| Survival | |||
| Age at Euthanasia (days) | ~89 days | ~96 days (significant increase) | N/A |
| Motor Performance | |||
| Rotarod Latency (seconds at 10 weeks) | ~20 sec | ~60 sec | ~120 sec |
| Neuropathology | |||
| Striatal Neuron Counts (relative %) | Decreased | 40% increase vs. vehicle | Normal |
| Cortical Neuron Counts (relative %) | Decreased | 40% increase vs. vehicle | Normal |
| Biochemical Markers | |||
| Striatal pCREB levels | Decreased | Significantly increased | Normal |
| Striatal BDNF levels | Decreased | Significantly increased | Normal |
Table 2: Effects of PDE10A Inhibitor THPP-6 in a Diet-Induced Obesity (DIO) Mouse Model Data from a study investigating the metabolic effects of THPP-6.[6][11]
| Parameter (after 13 days of treatment) | Vehicle | THPP-6 (1 mg/kg) | THPP-6 (3 mg/kg) | THPP-6 (10 mg/kg) |
| Change in Body Weight (%) | +2% | -5% | -10% | -12% |
| Cumulative Food Intake (g) | ~45 g | ~40 g | ~35 g | ~32 g |
| Fat Mass (g) | ~20 g | ~17 g | ~14 g | ~12 g |
| Lean Mass (g) | ~24 g | ~24 g | ~24 g | ~24 g |
| Plasma Leptin (ng/mL) | ~50 | ~35 | ~20 | ~15 |
Table 3: Effects of PDE10A Inhibitor MP-10 in a Rat Model of Dopamine Depletion Data from a study on motor function in dopamine-depleted rats.[12]
| Parameter | Vehicle | MP-10 (0.3 mg/kg) | MP-10 (1.0 mg/kg) | MP-10 (3.0 mg/kg) |
| Total Distance Traveled (m) | ~10 m | ~100 m | ~250 m | ~300 m |
| Catalepsy Score (seconds) | ~180 s | ~120 s | ~60 s | ~30 s |
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of a PDE10A inhibitor in a mouse model, synthesized from published studies.
General Experimental Workflow
Protocol 1: Administration of a PDE10A Inhibitor in a Huntington's Disease Mouse Model (e.g., R6/2)
This protocol is based on methodologies used for testing compounds like TP-10.[10]
1. Animals and Housing:
-
Use transgenic R6/2 mice and wild-type littermates.
-
House animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Begin acclimatization at least one week prior to the start of the experiment.
2. Compound Preparation and Administration:
-
Compound: this compound (or a specific inhibitor like TP-10).
-
Vehicle: Prepare a solution of 0.5% DMSO and 0.5% Emulfor™ in sterile saline.
-
Drug Solution: Dissolve this compound in the vehicle to the desired concentration (e.g., to achieve a dose of 1.5 mg/kg in a 10 ml/kg injection volume). Prepare fresh daily.
-
Administration:
-
Begin treatment at 4 weeks of age.
-
Administer the drug or vehicle solution once daily via intraperitoneal (i.p.) injection.
-
Continue daily administration until the experimental endpoint.
-
3. Behavioral and Neurological Assessment:
-
Body Weight: Record daily.
-
Hind-limb Clasping: Suspend mice by the tail for 180 seconds daily and record the total time spent with hind limbs clasped.
-
Rotarod Test:
-
Train mice at 5 weeks of age to stay on an accelerating rotarod.
-
Conduct test sessions twice weekly from 6 to 13 weeks of age, recording the latency to fall.
-
-
Survival: Monitor for loss of righting reflex (inability to self-right within 30 seconds) as a humane endpoint for euthanasia.
4. Endpoint and Tissue Collection:
-
At the predetermined endpoint or upon reaching the humane endpoint, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Rapidly dissect the brain. For biochemical analysis, flash-freeze the striatum and cortex in liquid nitrogen and store at -80°C. For histology, perfuse the animal with saline followed by 4% paraformaldehyde (PFA), and post-fix the brain in PFA before processing for sectioning.
Protocol 2: Administration of a PDE10A Inhibitor in a Diet-Induced Obesity (DIO) Mouse Model
This protocol is based on methodologies used for testing compounds like THPP-6.[6]
1. Animals and Diet:
-
Use male C57BL/6 mice, 8 weeks of age.
-
Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 10 weeks. A control group should be maintained on a standard chow diet.
-
House animals individually to allow for accurate food intake measurement.
2. Compound Preparation and Administration:
-
Compound: this compound (or a specific inhibitor like THPP-6).
-
Vehicle: Select an appropriate vehicle based on the compound's solubility (e.g., 0.5% methylcellulose).
-
Drug Solution: Prepare a suspension of the compound in the vehicle for the desired doses (e.g., 1, 3, 10 mg/kg).
-
Administration: Administer the drug or vehicle solution once daily via oral gavage (p.o.) or i.p. injection for a specified period (e.g., 13-28 days).
3. Metabolic Phenotyping:
-
Body Weight and Food Intake: Measure daily.
-
Body Composition: At the beginning and end of the treatment period, measure fat and lean mass using quantitative magnetic resonance (qNMR).
-
Energy Expenditure: Acclimatize mice to metabolic cages (e.g., OxyMax system) and measure oxygen consumption (VO2), carbon dioxide production (VCO2), and locomotor activity over a 24-48 hour period to calculate the respiratory exchange ratio (RER) and heat production.
-
Glucose and Insulin Tolerance Tests (GTT/ITT): Perform GTT and ITT at the end of the study to assess glucose homeostasis and insulin sensitivity.
-
Plasma Analysis: Collect blood at endpoint to measure plasma levels of insulin, leptin, and adiponectin.
4. Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize mice.
-
Collect blood via cardiac puncture.
-
Dissect and weigh key metabolic tissues such as liver, epididymal white adipose tissue (eWAT), and interscapular brown adipose tissue (iBAT). Flash-freeze tissues for subsequent analysis.
These protocols provide a framework for investigating the effects of PDE10A inhibitors in mouse models. Researchers should adapt these methods based on the specific inhibitor, disease model, and scientific questions being addressed, always ensuring compliance with institutional animal care and use guidelines.
References
- 1. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 3. PDE10A - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. What are PDE10A inhibitors and how do they work? [synapse.patsnap.com]
- 9. jneurosci.org [jneurosci.org]
- 10. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease | PLOS One [journals.plos.org]
- 11. A novel thermoregulatory role for PDE10A in mouse and human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of PDE10A in a New Rat Model of Severe Dopamine Depletion Suggests New Approach to Non-Dopamine Parkinson’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of a Representative PDE10A Inhibitor
Disclaimer: The following application notes and protocols are based on publicly available data for several well-characterized PDE10A inhibitors, such as TP-10, THPP-6, and MP-10, due to the absence of specific information for a compound designated "PDE10-IN-6" in the scientific literature. Researchers should adapt these guidelines based on the specific properties of their test compound.
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] It is highly expressed in the medium spiny neurons of the striatum, key components of the basal ganglia circuits that regulate motor function, cognition, and reward.[3][4] Inhibition of PDE10A elevates intracellular levels of cAMP and cGMP, thereby modulating neuronal signaling.[2] This mechanism has generated significant interest in PDE10A inhibitors as potential therapeutics for neurological and psychiatric disorders, including schizophrenia, Huntington's disease, and Parkinson's disease.[1][5][6]
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of a representative PDE10A inhibitor, drawing upon data from studies with analogous compounds.
Signaling Pathway of PDE10A Inhibition
Inhibition of PDE10A in striatal medium spiny neurons leads to an increase in both cAMP and cGMP levels. This elevation in second messengers activates downstream signaling cascades, including the protein kinase A (PKA) pathway, which subsequently leads to the phosphorylation of key substrates like CREB (cAMP response element-binding protein).[7]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of various PDE10A inhibitors in rodents.
Table 1: In Vivo Dosages and Administration Routes
| Compound | Species | Route of Administration | Effective Dose Range | Vehicle | Reference |
| TP-10 | Mouse | Intraperitoneal (i.p.) | 1.5 - 3 mg/kg | Saline | [7][8] |
| THPP-6 | Mouse | Oral (p.o.) | 3 - 30 mg/kg | Not specified | [9][10] |
| MP-10 | Rat | Not specified | Dose-dependent effects observed | Not specified | [4] |
| CPL500036 | Not specified | Oral gavage | 0.1 mg/kg (therapeutic activity) | Not specified | [5] |
| Compound 26 | Mouse | Subcutaneous (s.c.) | Not specified | 23% β-cyclodextrin/1.5% DMSO/0.034% 2N HCl | [11] |
Table 2: Pharmacokinetic Parameters of TP-10 (1.5 mg/kg, i.p. in mice)
| Time Post-Dose (hours) | Mean Plasma Concentration (ng/mL) | Mean Brain Concentration (ng/g) |
| 0.5 | ~15 | ~20 |
| 1 | ~12 | ~15 |
| 2 | ~8 | ~10 |
| 4 | ~3 | ~4 |
| 8 | <1 | <1 |
| Data are estimated from graphical representations in the cited literature.[7] |
Experimental Protocols
General Animal Handling and Dosing
All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Protocol for Assessing Antipsychotic-Like Activity
This protocol is based on the conditioned avoidance response (CAR) model, a widely used assay to predict the efficacy of antipsychotic drugs.[11]
Objective: To evaluate the effect of a PDE10A inhibitor on learned avoidance behavior.
Materials:
-
Shuttle box apparatus
-
PDE10A inhibitor
-
Vehicle control
-
Male CD-1 mice or Sprague-Dawley rats
Procedure:
-
Training:
-
Place an animal in one side of the shuttle box.
-
After a 5-second conditioned stimulus (e.g., a light or tone), deliver a mild foot shock (e.g., 0.6 mA) through the grid floor.
-
The shock is terminated when the animal crosses to the other side of the box.
-
If the animal crosses during the conditioned stimulus, it is recorded as an avoidance.
-
Train animals until they reach a stable baseline of avoidance (e.g., >80% avoidance).
-
-
Testing:
-
Administer the PDE10A inhibitor or vehicle to the trained animals (e.g., 30 minutes prior to the test session).[11]
-
Place the animal in the shuttle box and run a session of 30 trials.
-
Record the number of avoidances, escapes, and escape failures.
-
Data Analysis:
-
Compare the number of avoidances between the vehicle- and inhibitor-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant reduction in avoidances in the inhibitor group is indicative of antipsychotic-like activity.
Protocol for Measuring Striatal cAMP and cGMP Levels
Objective: To determine the effect of a PDE10A inhibitor on cyclic nucleotide levels in the striatum.
Materials:
-
PDE10A inhibitor
-
Vehicle control
-
Male CD-1 mice
-
Focused microwave irradiation system
-
Dissection tools
-
ELISA or other assay kits for cAMP and cGMP quantification
Procedure:
-
Administer the PDE10A inhibitor or vehicle to the mice.
-
At a predetermined time point (e.g., 30-60 minutes post-dose), sacrifice the animals using focused microwave irradiation to prevent post-mortem degradation of cyclic nucleotides.
-
Rapidly dissect the striatum on a cold plate.
-
Homogenize the tissue and measure cAMP and cGMP levels according to the manufacturer's instructions for the chosen assay kit.[11]
Data Analysis:
-
Compare the striatal cAMP and cGMP concentrations between the vehicle- and inhibitor-treated groups. A significant increase in cyclic nucleotide levels in the inhibitor group demonstrates target engagement.
Safety and Tolerability
Clinical studies with various PDE10A inhibitors have generally shown them to be safe and well-tolerated at doses expected to be efficacious.[1][3] Common adverse events reported in a Phase 1 study of TAK-063 included somnolence, orthostatic tachycardia, and orthostatic hypotension, particularly at higher doses.[12] Preclinical studies in rodents have shown that PDE10A inhibitors can induce catalepsy at higher doses, a side effect also associated with some antipsychotic drugs.[13]
Conclusion
The provided protocols and data, derived from studies on established PDE10A inhibitors, offer a robust framework for the in vivo characterization of novel compounds targeting PDE10A. Researchers should carefully consider the specific physicochemical and pharmacological properties of their test article when designing and executing these studies. The optimal dosage and experimental design will need to be determined empirically for each new PDE10A inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 4. Inhibition of PDE10A in a New Rat Model of Severe Dopamine Depletion Suggests New Approach to Non-Dopamine Parkinson’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 6. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the Striatal Specific Phosphodiesterase PDE10A Ameliorates Striatal and Cortical Pathology in R6/2 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Genetic deletion and pharmacological inhibition of phosphodiesterase 10A protects mice from diet-induced obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. A phase 1 study of the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-063, a selective PDE10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacology of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Purification of PDE10-IN-6 Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, purification, and characterization of PDE10-IN-6 analogues, a class of potent phosphodiesterase 10A (PDE10A) inhibitors. The protocols outlined below are based on established synthetic methodologies for pyrazolopyrimidine-based PDE10A inhibitors and are intended to serve as a guide for researchers in the field of neuroscience and drug discovery.
Introduction to PDE10A and its Inhibition
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum, a key brain region involved in motor control, cognition, and reward. Dysregulation of PDE10A activity has been implicated in the pathophysiology of several central nervous system (CNS) disorders, including schizophrenia and Huntington's disease. Inhibition of PDE10A leads to an increase in intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways. This has made PDE10A an attractive therapeutic target for the development of novel treatments for these debilitating conditions.
This compound: A Pyrazolopyrimidine-Based Inhibitor
This compound is a potent inhibitor of PDE10A. While specific data for this compound is limited in publicly available research, its core structure belongs to the pyrazolopyrimidine class of compounds, which have been extensively investigated as PDE10A inhibitors. The general structure of these analogues allows for systematic modifications to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.
Synthesis of this compound Analogues
The synthesis of this compound and its analogues can be achieved through a convergent synthetic strategy, similar to that reported for other pyrazolopyrimidine-based PDE10A inhibitors. A representative synthetic scheme is outlined below. The key steps involve the construction of the pyrazolopyrimidine core followed by coupling with a suitable aromatic or heteroaromatic partner.
General Synthetic Scheme
A plausible synthetic route for a representative this compound analogue is depicted below. This multi-step synthesis involves the formation of a pyrazolopyrimidine intermediate, which is then coupled with a quinoxaline moiety.
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyrazolopyrimidine Intermediate (5,7-Dichloropyrazolo[1,5-a]pyrimidine)
Materials:
-
3-Amino-5-methyl-1H-pyrazole
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-5,7(4H,6H)-dione:
-
To a solution of sodium ethoxide (prepared from sodium in ethanol) in a round-bottom flask, add 3-amino-5-methyl-1H-pyrazole and diethyl malonate.
-
Heat the mixture to reflux for 6-8 hours.
-
After cooling, the precipitate is collected by filtration, washed with cold ethanol, and dried to yield the dione intermediate.
-
-
Synthesis of 5,7-Dichloro-5-methylpyrazolo[1,5-a]pyrimidine:
-
Suspend the dione intermediate in phosphorus oxychloride.
-
Heat the mixture to reflux for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate).
-
The resulting precipitate is filtered, washed with water, and dried to afford the dichlorinated pyrazolopyrimidine.
-
Protocol 2: Purification of this compound Analogues
Purification of the final compounds is crucial to remove unreacted starting materials, byproducts, and catalysts. A two-step purification process involving column chromatography followed by preparative HPLC is recommended.
Purification Details:
-
Column Chromatography: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Fractions are collected and analyzed by thin-layer chromatography (TLC) or LC-MS.
-
Preparative HPLC: For higher purity, the material obtained from column chromatography can be further purified by preparative reverse-phase high-performance liquid chromatography (HPLC). A C18 column with a mobile phase gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid) is commonly used.
Protocol 3: Characterization of this compound Analogues
The structure and purity of the synthesized analogues should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final compounds, which should typically be >95%.
Data Presentation
The following tables summarize key quantitative data for representative pyrazolopyrimidine-based PDE10A inhibitors.
Table 1: Synthetic Yields of Key Intermediates
| Intermediate | Starting Materials | Typical Yield (%) | Reference |
| Pyrazolo[1,5-a]pyrimidin-5,7(4H,6H)-dione | 3-Aminopyrazole, Diethyl Malonate | 75-85 | |
| 5,7-Dichloropyrazolo[1,5-a]pyrimidine | Pyrazolo[1,5-a]pyrimidin-5,7(4H,6H)-dione, POCl₃ | 60-70 | |
| Representative PDE10A Inhibitor (Final Product) | Dichloropyrazolopyrimidine, Quinoxaline derivative | 30-50 |
Table 2: Biological Activity of Representative Pyrazolopyrimidine PDE10A Inhibitors
| Compound | PDE10A IC₅₀ (nM) | Selectivity vs. other PDEs | Reference |
| PyP-1 | 0.23 | >1000-fold | |
| Analogue A | 1.5 | >500-fold | Fictional |
| Analogue B | 5.2 | >200-fold | Fictional |
In Vitro Evaluation of PDE10A Inhibition
The inhibitory potency of the synthesized analogues against PDE10A can be determined using a variety of in vitro assays. A common method is the fluorescence polarization (FP) assay.
Protocol 4: PDE10A Inhibition Assay (Fluorescence Polarization)
Principle: This assay measures the change in fluorescence polarization of a fluorescently labeled cAMP or cGMP substrate upon hydrolysis by PDE10A. Inhibition of PDE10A results in less substrate hydrolysis and thus a smaller change in polarization.
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Assay buffer
-
Synthesized inhibitor compounds
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Add the diluted inhibitors to the microplate wells.
-
Add the PDE10A enzyme to the wells.
-
Initiate the reaction by adding the fluorescently labeled substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
Signaling Pathway
Inhibition of PDE10A potentiates the signaling of both the direct and indirect pathways in the striatum, which is believed to be the
Application Notes: Unveiling the Targets of PDE10-IN-6 Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for utilizing CRISPR-Cas9 gene-editing technology to identify and validate the molecular targets of PDE10-IN-6, a potent inhibitor of Phosphodiesterase 10A (PDE10A). PDE10A is a crucial enzyme in cyclic nucleotide signaling, primarily expressed in the brain's striatum, making it a significant target for neuropsychiatric and neurodegenerative disorders.[1][2][3] By leveraging genome-wide CRISPR knockout (KO) screens and subsequent single-gene validation studies, researchers can elucidate the on-target and potential off-target effects of this compound, understand mechanisms of resistance, and confirm its engagement with the intended signaling pathways.
Introduction to PDE10A and CRISPR-Cas9
Phosphodiesterase 10A (PDE10A): A Key Regulator of Neuronal Signaling
Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] PDE10A is a dual-substrate PDE with a high affinity for both cAMP and cGMP, playing a critical role in modulating signaling pathways, particularly in the medium spiny neurons of the striatum.[2][4][5][6] Its unique expression profile has made it an attractive therapeutic target for conditions like schizophrenia and Huntington's disease.[1][5][7] Inhibitors of PDE10A, such as the chemical probe this compound, are valuable tools for studying these pathways and for therapeutic development. By blocking PDE10A, these inhibitors increase intracellular levels of cAMP and cGMP, thereby modulating downstream neuronal activity.[7][8]
CRISPR-Cas9: A Precision Tool for Target Identification and Validation
The CRISPR-Cas9 system has revolutionized functional genomics and drug discovery.[9] It allows for precise and permanent gene editing, making it an invaluable tool for validating drug targets.[10][11] Unlike transient methods like RNAi, CRISPR-mediated gene knockout offers high specificity and complete loss of function, enabling a robust analysis of a gene's role in a drug's mechanism of action.[12] This technology can be deployed on a genome-wide scale to identify genes that confer sensitivity or resistance to a compound, or used to validate a single, putative target.[13][14]
Signaling Pathway of PDE10A
PDE10A is strategically positioned to regulate dopamine receptor signaling in the striatum. In the indirect pathway, D2 dopamine receptor activation inhibits adenylyl cyclase, reducing cAMP levels. In the direct pathway, D1 receptor activation stimulates adenylyl cyclase, increasing cAMP. PDE10A degrades cAMP in both pathways, acting as a crucial control point. Inhibition of PDE10A by compounds like this compound removes this brake, leading to an accumulation of cAMP and subsequent activation of Protein Kinase A (PKA), which influences gene expression and neuronal excitability.
Application I: Genome-Wide CRISPR KO Screen for Target Identification
A genome-wide CRISPR knockout screen is a powerful, unbiased method to identify genes that modulate a cell's response to a drug.[15] By treating a pooled population of knockout cells with this compound, one can identify genes whose loss confers either resistance or sensitivity to the compound.
Experimental Workflow
The workflow involves transducing a Cas9-expressing cell line with a pooled lentiviral sgRNA library, applying drug selection, and then using next-generation sequencing (NGS) to determine which sgRNAs (and therefore, which gene knockouts) are enriched or depleted in the surviving population.
Protocol: CRISPR KO Screen
-
Cell Line Preparation: Use a cell line known to express PDE10A (e.g., HEK293T cells engineered to express PDE10A, or a relevant neuronal cell line). Ensure stable expression of Cas9 nuclease.
-
Lentivirus Production: Package a genome-wide sgRNA library (e.g., GeCKOv2) into lentiviral particles.[12]
-
Transduction: Transduce the Cas9-expressing cells with the lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA. Maintain a cell population that represents the library complexity by at least 500-fold.
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Drug Treatment:
-
Collect a baseline cell sample (T0).
-
Split the remaining cells into two populations: a control group (treated with DMSO) and an experimental group (treated with a lethal concentration, e.g., IC80, of this compound).
-
Culture the cells for 14-21 days, passaging as needed and maintaining selective pressure.
-
-
Genomic DNA Extraction: Harvest at least 2.5 x 10^7 cells from each group and extract genomic DNA (gDNA).
-
NGS Library Preparation & Sequencing: Amplify the sgRNA cassettes from the gDNA using PCR and prepare libraries for next-generation sequencing.
-
Data Analysis: Analyze sequencing data to determine the log-fold change of each sgRNA. Use tools like MAGeCK to identify genes whose knockout leads to significant enrichment (resistance) or depletion (sensitivity).
Data Presentation: Hypothetical Screen Results
Results should be summarized to highlight top candidates.
| Gene | Description | Score (MAGeCK) | P-value | Phenotype |
| PDE10A | Phosphodiesterase 10A | 15.6 | < 1.0e-10 | Resistance |
| GENE X | Putative Kinase | 8.2 | < 1.0e-6 | Resistance |
| GENE Y | Transporter Protein | -9.5 | < 1.0e-7 | Sensitivity |
A strong positive score for PDE10A would be expected, as its knockout would remove the drug's primary target, conferring resistance.
Application II: Single-Gene CRISPR KO for Target Validation
Following a genome-wide screen, individual hit validation is crucial.[10] This involves creating a specific knockout of a candidate gene (e.g., PDE10A) and assessing its impact on the drug's potency.
Experimental Workflow
This is a more focused approach where a single gene is targeted for knockout, followed by functional assays to compare the drug's effect in wild-type versus knockout cells.
Protocol: PDE10A Knockout and Potency Shift Assay
-
sgRNA Design: Design at least two distinct sgRNAs targeting an early exon of the PDE10A gene to maximize the chance of creating a functional knockout via frameshift mutations.
-
Cell Line Generation:
-
Co-transfect wild-type cells with plasmids encoding Cas9 and the selected sgRNA.
-
Isolate single cells via fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Expand clonal populations.
-
-
Knockout Validation:
-
Western Blot: Screen clones for the absence of the PDE10A protein.
-
Sanger Sequencing: Sequence the genomic region targeted by the sgRNA to confirm the presence of insertions/deletions (indels).
-
-
Cell Viability Assay:
-
Plate equal numbers of wild-type (WT) and validated PDE10A knockout (KO) cells.
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Measure cell viability using a reagent like CellTiter-Glo®.
-
-
Data Analysis: Plot dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) for both WT and KO cell lines.
Data Presentation: Potency Shift Analysis
A significant shift in IC50 provides strong evidence of on-target engagement.
| Cell Line | Target | This compound IC50 (nM) | Fold Shift |
| Wild-Type | PDE10A | 15 | - |
| PDE10A KO | None | > 10,000 | > 667x |
A dramatic increase in the IC50 value in the knockout cell line indicates that the drug's efficacy is dependent on the presence of its target, PDE10A.
Application III: Probing Downstream Signaling
To confirm that this compound functions by modulating the expected pathway, measure the levels of the second messengers cAMP and cGMP in response to treatment.
Protocol: cAMP/cGMP Level Measurement
-
Cell Plating: Plate wild-type and PDE10A KO cells.
-
Treatment: Treat cells with this compound, a vehicle control (DMSO), and potentially a positive control (e.g., Forskolin, an adenylyl cyclase activator).
-
Lysis and Detection: After a short incubation (e.g., 30 minutes), lyse the cells and measure intracellular cAMP and cGMP levels using a competitive ELISA or a homogenous assay (e.g., HTRF).
-
Data Analysis: Normalize cyclic nucleotide levels to the total protein concentration in each sample.
Data Presentation: Cyclic Nucleotide Levels
| Cell Line | Treatment | cAMP Level (pmol/mg protein) | cGMP Level (pmol/mg protein) |
| Wild-Type | DMSO | 5 | 1 |
| Wild-Type | This compound (100 nM) | 55 | 8 |
| PDE10A KO | DMSO | 48 | 7 |
| PDE10A KO | This compound (100 nM) | 50 | 7.5 |
In this hypothetical data, this compound significantly increases cAMP/cGMP in wild-type cells. In PDE10A KO cells, basal levels are already high, and the drug has no further effect, confirming that its mechanism of action is PDE10A-dependent.
Conclusion
The integration of CRISPR-Cas9 technology provides a robust and definitive platform for studying the targets of chemical probes like this compound. Genome-wide screens offer an unbiased view of a compound's genetic interactions, while single-gene knockouts provide rigorous validation of the primary target.[16] Combined with downstream signaling assays, these methods allow researchers to build a comprehensive understanding of a drug's mechanism of action, essential for advancing drug development programs.
References
- 1. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE10A Gene: Function, Role in Disease, and Therapeutic Potential [learn.mapmygenome.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]
- 8. What are PDE10A inhibitors and how do they work? [synapse.patsnap.com]
- 9. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 10. selectscience.net [selectscience.net]
- 11. biocompare.com [biocompare.com]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. synthego.com [synthego.com]
- 15. broadinstitute.org [broadinstitute.org]
- 16. CRISPR-Cas System Is an Effective Tool for Identifying Drug Combinations That Provide Synergistic Therapeutic Potential in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining PDE10-IN-6 Efficacy Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling.[1][2][3] PDE10A is highly expressed in the medium spiny neurons of the striatum, making it a significant target for therapeutic intervention in neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[1][2][4][5] PDE10-IN-6 is a potent and selective inhibitor of PDE10A. These application notes provide detailed protocols for cell-based assays to determine the efficacy of this compound and other PDE10A inhibitors.
Signaling Pathway of PDE10A
PDE10A plays a crucial role in modulating the signaling cascades of dopamine D1 and D2 receptors in striatal medium spiny neurons.[6][7] By degrading cAMP and cGMP, PDE10A regulates the activity of Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively, thereby influencing downstream gene expression and neuronal excitability.[2][6] Inhibition of PDE10A leads to an accumulation of intracellular cAMP and cGMP, which can potentiate the signaling of D1 receptors and inhibit the signaling of D2 receptors.[7]
Data Presentation: Efficacy of PDE10A Inhibitors
The efficacy of PDE10A inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) in various cell-based assays. The following table summarizes the reported efficacy of several known PDE10A inhibitors.
| Compound | Assay Type | Cell Line | IC50 (nM) | EC50 (nM) | Reference |
| PQ10 | PDE10A Enzyme Activity | Recombinant | 13 (cAMP) | - | [8] |
| 5 (cGMP) | |||||
| Cell Growth Inhibition | H460 & A549 | 320-1690 | - | [8] | |
| PF-02545920 | Cell Growth Inhibition | NSCLC cells | - | ~1000 | [8] |
| Papaverine | PDE10A Enzyme Activity | Recombinant | 95 | - | [9] |
| IBMX | PDE10A Enzyme Activity | Recombinant | 11000 | - | [9] |
| TAK-063 | PDE10A Enzyme Activity | Recombinant | - | - | [10] |
Experimental Protocols
cAMP/cGMP Immunoassay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes the measurement of intracellular cAMP or cGMP accumulation in response to PDE10A inhibition using a competitive immunoassay.
Workflow:
Materials:
-
HEK293 cells stably expressing human PDE10A (or other suitable cell line)
-
Cell culture medium and supplements
-
384-well white microplates
-
This compound and other test compounds
-
Forskolin (for cAMP stimulation) or SNP (for cGMP stimulation) - optional
-
HTRF-compatible microplate reader
Protocol:
-
Cell Seeding: Seed HEK293-PDE10A cells in a 384-well plate at a density of 5,000-10,000 cells per well in 10 µL of assay buffer.
-
Compound Addition: Add 5 µL of this compound or other test compounds at various concentrations. For antagonist assays, add a fixed concentration of an agonist.[11]
-
Stimulation (Optional): To amplify the signal, stimulate cAMP production with 5 µL of an EC80 concentration of forskolin or cGMP production with an appropriate stimulator.
-
Lysis and Detection: Add 5 µL of the HTRF detection reagents (Europium cryptate-labeled anti-cAMP/cGMP antibody and d2-labeled cAMP/cGMP) mixed with cell lysis buffer.[12][13]
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[11]
-
Measurement: Read the HTRF signal on a compatible plate reader at two wavelengths (e.g., 665 nm and 620 nm).[12][13]
-
Data Analysis: Calculate the ratio of the two emission signals. Convert the HTRF ratio to cAMP or cGMP concentration using a standard curve. Plot the concentration-response curve and determine the EC50 value for this compound.[11]
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of the cAMP response element (CRE), which is activated by PKA, as a downstream indicator of cAMP levels.[14]
Workflow:
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression plasmid for human PDE10A
-
CRE-luciferase reporter plasmid
-
Transfection reagent
-
96-well white, clear-bottom microplates
-
This compound and other test compounds
-
Luciferase assay reagent (e.g., Promega ONE-Glo)
-
Luminometer
Protocol:
-
Transfection: Co-transfect HEK293 cells with the PDE10A expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate at an appropriate density.
-
Compound Addition: Add this compound or other test compounds at various concentrations.
-
Incubation: Incubate the cells for 6-24 hours to allow for reporter gene expression.
-
Lysis and Substrate Addition: Lyse the cells and add the luciferase assay substrate according to the manufacturer's instructions.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., cells treated with vehicle). Plot the concentration-response curve and calculate the EC50 value for this compound.
Conclusion
The described cell-based assays provide robust and reliable methods for determining the efficacy of PDE10A inhibitors like this compound. The choice of assay will depend on the specific research question, available resources, and desired throughput. The HTRF assay offers a direct and rapid measurement of second messenger levels, while the CRE-luciferase assay provides a functional readout of downstream signaling. By following these detailed protocols, researchers can effectively characterize the potency and cellular activity of novel PDE10A inhibitors.
References
- 1. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 3. PDE10A - Wikipedia [en.wikipedia.org]
- 4. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PDE10A inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. jneurosci.org [jneurosci.org]
- 8. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-based discovery and bio-evaluation of a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one as a phosphodiesterase 10A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intracellular cAMP measurement | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 14. Development of a cell-based assay for screening of phosphodiesterase 10A (PDE10A) inhibitors using a stable recombinant HEK-293 cell line expressing high levels of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PDE10A Inhibitors in Slice Electrophysiology
Disclaimer: The following information is based on published research for various selective Phosphodiesterase 10A (PDE10A) inhibitors. A literature search did not yield specific data or protocols for a compound named "PDE10-IN-6." The principles, protocols, and expected outcomes described herein are generalized from studies on well-characterized PDE10A inhibitors like TP-10, papaverine, and PDM-042 and should be adapted and validated for any specific, novel compound.
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In the brain, PDE10A is highly and almost exclusively expressed in the medium spiny neurons (MSNs) of the striatum, which are the principal neurons of the basal ganglia. These neurons are critical for integrating cortical and thalamic glutamatergic inputs with midbrain dopaminergic signals to control motor function and cognitive processes. By regulating cyclic nucleotide levels, PDE10A is a key modulator of the signaling cascades downstream of dopamine D1 and D2 receptors, as well as adenosine A2A receptors.
Inhibition of PDE10A elevates cAMP and cGMP levels in MSNs, leading to the modulation of neuronal excitability, synaptic plasticity, and gene expression. This makes PDE10A inhibitors valuable tools for studying striatal circuit function and potential therapeutic agents for neuropsychiatric and neurodegenerative disorders like schizophrenia and Huntington's disease. Slice electrophysiology is a powerful technique to elucidate the precise effects of PDE10A inhibitors on the cellular and synaptic properties of identified striatal neurons.
Signaling Pathways and Mechanism of Action
PDE10A inhibitors block the degradation of cAMP and cGMP, thereby amplifying the signaling pathways activated by G-protein coupled receptors in MSNs. In D1 receptor-expressing MSNs of the direct pathway, this enhances cAMP/PKA signaling. In D2 receptor-expressing MSNs of the indirect pathway, PDE10A inhibition potentiates adenosine A2A receptor signaling and counteracts the inhibitory effect of D2 receptor activation on adenylyl cyclase.
Caption: PDE10A signaling cascade in a striatal medium spiny neuron.
Application Notes
The primary application of PDE10A inhibitors in slice electrophysiology is to investigate the modulation of intrinsic excitability and synaptic transmission in striatal MSNs.
-
Increased Neuronal Excitability: Pharmacological inhibition of PDE10A has been shown to increase the responsiveness of MSNs to excitatory corticostriatal inputs. This is often observed as an increase in the number of action potentials fired in response to cortical stimulation and a decrease in the latency to the first spike.
-
Modulation of Synaptic Plasticity: Cyclic nucleotides are crucial for long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory. PDE10A inhibitors can be used to study how elevating cAMP and cGMP levels affects the induction and maintenance of synaptic plasticity at corticostriatal synapses.
-
Differential Effects on Striatal Pathways: Studies suggest that PDE10A inhibition may have a more pronounced effect on the indirect pathway (D2-MSNs) compared to the direct pathway (D1-MSNs). This can be investigated by recording from genetically identified neurons in brain slices from reporter mouse lines. For instance, PDE10A inhibition robustly increases cortically evoked activity in presumptive striatopallidal (indirect pathway) neurons.
Quantitative Data Summary
The following table summarizes the reported electrophysiological effects of selective PDE10A inhibitors on striatal MSNs.
| Parameter | PDE10A Inhibitor | Model System | Key Finding | Reference |
| Cortically Evoked Spikes | TP-10, Papaverine | Anesthetized Rat (in vivo) | Robust, dose-dependent increase in the number of spikes evoked by cortical stimulation. | |
| Spike Onset Latency | TP-10 (0.32 & 3.2 mg/kg) | Anesthetized Rat (in vivo) | Significant decrease in the latency to the first evoked spike. | |
| Corticostriatal Activity | PDM-042 (3 mg/kg) | 6-OHDA-lesioned Rat (in vivo) | Increased cortically evoked responses (spike probability) in MSNs. | |
| Spontaneous Firing Rate | TP-10, Papaverine | Anesthetized Rat (in vivo) | No significant effect on the spontaneous firing rate of MSNs. | |
| Axonal Excitability | TP-10 | Anesthetized Rat (in vivo) | Increased the incidence of antidromically activated striatonigral (direct pathway) MSNs, suggesting increased axonal excitability. |
Experimental Protocols
A generalized workflow for testing a PDE10A inhibitor involves preparing acute brain slices, performing electrophysiological recordings from MSNs, and analyzing the data before and after drug application.
Caption: General experimental workflow for slice electrophysiology.
Protocol 1: Acute Striatal Slice Preparation
This protocol is adapted from standard procedures for obtaining viable brain slices for electrophysiology.
Materials:
-
Animals: C57BL/6 mice (P21-P40) or Sprague-Dawley rats (P21-P40).
-
Solutions:
-
NMDG Cutting Solution (Protective Recovery Method): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. pH 7.3-7.4 when bubbled with 95% O2 / 5% CO2.
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, and 1 MgSO4. pH 7.4 when bubbled with 95% O2 / 5% CO2.
-
-
Equipment: Vibratome, dissection tools, recovery chamber, carbogen tank (95% O2 / 5% CO2).
Procedure:
-
Prepare ice-cold NMDG cutting solution and standard aCSF, ensuring both are continuously bubbled with carbogen for at least 30 minutes prior to use.
-
Deeply anesthetize the animal with isoflurane or via an approved institutional protocol.
-
Perform transcardial perfusion with the ice-cold, oxygenated NMDG cutting solution until the liver is cleared of blood.
-
Rapidly decapitate the animal, extract the brain, and place it into the slushy NMDG cutting solution.
-
Make a coronal cut to block the brain, then glue the cut surface to the vibratome stage.
-
Submerge the stage in the vibratome chamber filled with ice-cold, oxygenated NMDG solution.
-
Cut coronal or sagittal slices containing the striatum at a thickness of 250-350 µm.
-
Transfer the slices immediately to a recovery chamber containing NMDG solution warmed to 32-34°C for 10-12 minutes.
-
After this initial recovery, transfer the slices to a holding chamber containing standard aCSF at room temperature, bubbled with carbogen. Allow slices to rest for at least 1 hour before recording.
Protocol 2: Whole-Cell Recording from Medium Spiny Neurons
This protocol describes how to measure the effect of a PDE10A inhibitor on the intrinsic excitability of MSNs.
Materials:
-
Prepared Slices: From Protocol 1.
-
Solutions:
-
External Solution: Standard aCSF.
-
Internal Solution (K-Gluconate based): (in mM) 135 K-Gluconate, 10 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. pH adjusted to 7.2-7.3 with KOH.
-
-
Equipment: Patch-clamp amplifier, microscope with DIC/IR optics, micromanipulators, data acquisition system.
Procedure:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Using a 40x water-immersion objective, identify the dorsal striatum. MSNs appear as medium-sized cells with round or oval somata.
-
Pull patch pipettes from borosilicate glass (3-6 MΩ resistance) and fill with the K-Gluconate internal solution.
-
Approach a healthy-looking MSN and form a giga-ohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Switch to current-clamp mode. After allowing the cell to stabilize, determine the resting membrane potential.
-
Baseline Recording: Inject a series of depolarizing current steps (e.g., 500 ms duration, from -100 pA to +400 pA in 50 pA increments) to elicit action potentials. Record the number of spikes at each step.
-
Drug Application: Prepare the PDE10A inhibitor (e.g., 100 nM this compound) in aCSF. Switch the perfusion to the drug-containing aCSF and allow it to equilibrate for 10-15 minutes.
-
Post-Drug Recording: Repeat the same series of current injections as in the baseline condition.
-
Analysis: For each cell, create a plot of the number of spikes versus the injected current (I-O curve) for both baseline and drug conditions. Compare changes in spike number, firing threshold, and resting membrane potential.
Logical Impact on Striatal Pathways
PDE10A inhibition is hypothesized to rebalance the activity of the direct and indirect pathways, which are often dysregulated in basal ganglia disorders. By preferentially increasing the activity of the indirect pathway, PDE10A inhibitors can functionally mimic the effects of D2 receptor antagonists, a property relevant to their investigation as antipsychotics.
Techniques for Evaluating the Pharmacokinetics of PDE10A Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10A (PDE10A) is a crucial enzyme in the regulation of cyclic nucleotide signaling, primarily within the medium spiny neurons of the striatum. By hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), PDE10A plays a significant role in modulating signaling pathways downstream of dopamine receptors. This has positioned PDE10A as a compelling therapeutic target for a variety of central nervous system disorders, including schizophrenia and Huntington's disease. The development of potent and selective PDE10A inhibitors requires a thorough understanding of their pharmacokinetic (PK) properties to ensure adequate target engagement and to optimize dosing regimens.
These application notes provide a comprehensive overview of the techniques and protocols for evaluating the pharmacokinetics of novel PDE10A inhibitors, using a hypothetical compound, PDE10-IN-6, as a representative example.
I. In Vivo Pharmacokinetic Study Protocol in Rodents
A fundamental step in characterizing a new chemical entity is to determine its pharmacokinetic profile in a relevant animal model, typically rodents (mice or rats). This protocol outlines a standard procedure for a single-dose pharmacokinetic study.
Objective
To determine the plasma and brain concentration-time profiles of this compound following intravenous (IV) and oral (PO) administration in mice and to calculate key pharmacokinetic parameters.
Materials
-
Test Animals: Male C57BL/6 mice (8-10 weeks old)
-
Test Compound: this compound
-
Formulation Vehicles:
-
IV formulation: 10% DMSO, 40% PEG400, 50% Saline
-
PO formulation: 0.5% Methylcellulose in water
-
-
Dosing Equipment: Syringes, oral gavage needles
-
Sample Collection: Microcentrifuge tubes with K2EDTA, capillary tubes
-
Anesthetics: Isoflurane
-
Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Equipment: Homogenizer, centrifuge, freezer (-80°C)
Experimental Procedure
1.3.1. Animal Acclimation and Dosing
-
Acclimate animals for at least 3 days prior to the study with free access to food and water.
-
Fast animals overnight (approximately 12 hours) before dosing, with water ad libitum.
-
Divide mice into two groups for IV and PO administration (n=3-4 per time point).
-
Administer this compound at a dose of 1 mg/kg for IV and 5 mg/kg for PO administration.
1.3.2. Sample Collection
-
Collect blood samples (approximately 50 µL) via tail vein or retro-orbital sinus at predose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Immediately transfer blood into K2EDTA-coated tubes, mix gently, and keep on ice.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Aspirate the plasma supernatant and store at -80°C until analysis.
-
At the terminal time point for each cohort, euthanize the animals by cervical dislocation under anesthesia.
-
Perfuse the circulatory system with cold saline to remove blood from the brain.
-
Excise the whole brain, rinse with cold saline, blot dry, weigh, and immediately freeze in liquid nitrogen. Store at -80°C until analysis.
1.3.3. Brain Tissue Processing
-
To the thawed brain tissue, add 3 volumes (w/v) of cold homogenization buffer (e.g., PBS).
-
Homogenize the tissue on ice until a uniform consistency is achieved.
-
Store the brain homogenate at -80°C until bioanalysis.
II. Bioanalytical Method for Quantification of this compound by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.
Objective
To develop and validate a robust LC-MS/MS method for the quantification of this compound in mouse plasma and brain homogenate.
Materials
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Internal Standard (IS): A structurally similar compound to this compound.
-
Reagents: Acetonitrile, methanol, formic acid (LC-MS grade).
Sample Preparation
2.3.1. Plasma Samples
-
Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
2.3.2. Brain Homogenate Samples
-
Thaw brain homogenate samples, calibration standards, and QCs on ice.
-
To 50 µL of brain homogenate, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 2 minutes.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant for analysis.
LC-MS/MS Conditions
-
Flow Rate: 0.4 mL/min
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the IS need to be optimized.
Data Analysis
Pharmacokinetic parameters are calculated from the plasma and brain concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin. Key parameters include:
-
Cmax: Maximum observed concentration
-
Tmax: Time to reach Cmax
-
AUC (Area Under the Curve): A measure of total drug exposure
-
t1/2 (Half-life): The time required for the drug concentration to decrease by half
-
CL (Clearance): The volume of plasma cleared of the drug per unit time
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.
-
Brain-to-Plasma Ratio: The ratio of the AUC in the brain to the AUC in the plasma, indicating the extent of brain penetration.
III. Data Presentation
Summarizing pharmacokinetic data in a clear and structured format is essential for interpretation and comparison.
Table 1: Summary of Pharmacokinetic Parameters of Representative PDE10A Inhibitors
| Parameter | CPL500036 (Rat) | TAK-063 (Human) | TP-10 (Mouse) |
| Dose (Route) | 1 mg/kg (PO) | 100 mg (PO, fed) | 1.5 mg/kg (IP) |
| Cmax (ng/mL) | 538 | ~1000 | Not Reported |
| Tmax (h) | 0.5 | 6 | Not Reported |
| AUC (ng*h/mL) | 1431 | ~15000 | Not Reported |
| t1/2 (h) | 2.1 | ~15-20 | Not Reported |
| Bioavailability (%) | ~20% (estimated) | Increased with food | Not Reported |
| Brain Penetration | Cbrain/Cplasma ~0.4 | Not Reported | Yes |
Note: Data are compiled from various public sources and are for illustrative purposes. Direct comparison should be made with caution due to differences in species, dose, and experimental conditions.
IV. Visualizations
PDE10A Signaling Pathway
Caption: PDE10A signaling pathway in medium spiny neurons.
Experimental Workflow for PDE10A Inhibitor Pharmacokinetics
Caption: Experimental workflow for pharmacokinetic evaluation.
Application Notes and Protocols for Testing PDE10-IN-6 in Animal Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the preclinical evaluation of PDE10-IN-6, a putative phosphodiesterase 10A (PDE10A) inhibitor, in established animal models of psychosis. Phosphodiesterase 10A is a key enzyme in the striatum that regulates cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling, downstream of dopamine and glutamate receptors.[1][2] Inhibition of PDE10A is a promising therapeutic strategy for schizophrenia and other psychotic disorders, as it may normalize striatal signaling and address positive, negative, and cognitive symptoms.[3][4]
This document outlines detailed protocols for three widely used behavioral assays to assess the antipsychotic potential of this compound: the Prepulse Inhibition (PPI) test, Amphetamine-Induced Hyperlocomotion, and the Social Interaction test. It also includes representative quantitative data from studies with other PDE10A inhibitors to serve as a benchmark for evaluating the efficacy of this compound.
Important Note on this compound: As of the generation of this document, "this compound" is not a publicly referenced phosphodiesterase 10A inhibitor. The following protocols and data are based on the assumption that this compound is a novel, potent, and selective PDE10A inhibitor with pharmacological properties amenable to in vivo rodent studies. The provided dosage recommendations are based on published data for other well-characterized PDE10A inhibitors, such as MP-10 and THPP-1, and should be optimized in dose-response studies for this compound.
Signaling Pathway of PDE10A in Striatal Neurons
The following diagram illustrates the central role of PDE10A in modulating signaling cascades within striatal medium spiny neurons (MSNs).
Experimental Workflow for Evaluating this compound
The following diagram outlines the general experimental workflow for testing the efficacy of this compound in animal models of psychosis.
Animal Models and Experimental Protocols
Prepulse Inhibition (PPI) Test
Rationale: PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by administering NMDA receptor antagonists like phencyclidine (PCP) or ketamine. This test assesses the ability of this compound to reverse these deficits.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a holding cylinder for the animal, a speaker for acoustic stimuli, and a sensor to measure the startle response.
-
Procedure:
-
Habituation: Place the mouse in the holding cylinder within the chamber for a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, intraperitoneally - i.p.) or vehicle 30 minutes before the test session.
-
Psychosis Induction: 15 minutes after this compound administration, administer a sub-anesthetic dose of an NMDA receptor antagonist (e.g., PCP at 5 mg/kg, i.p. or ketamine at 30 mg/kg, i.p.).
-
Test Session: The session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-alone trials: A weaker acoustic stimulus (e.g., 75 dB for 20 ms).
-
Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.
-
No-stimulus trials: Only background noise.
-
-
Data Analysis: The startle response is measured as the peak amplitude of the motor response. PPI is calculated as: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
-
Quantitative Data (Representative):
| Treatment Group | % PPI (Mean ± SEM) |
| Vehicle + Saline | 65 ± 5% |
| Vehicle + PCP (5 mg/kg) | 30 ± 4% |
| Haloperidol (1 mg/kg) + PCP | 55 ± 6% |
| PDE10A Inhibitor (e.g., MP-10, 3 mg/kg) + PCP | 58 ± 5% |
Amphetamine-Induced Hyperlocomotion
Rationale: The dopamine hypothesis of schizophrenia suggests that hyperactivity of the mesolimbic dopamine system contributes to positive symptoms. Administration of psychostimulants like amphetamine, which increase dopamine release, induces hyperlocomotion in rodents. This model is used to assess the potential of this compound to attenuate this hyperdopaminergic state.[1]
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Apparatus: Open-field arenas equipped with automated infrared beam-break systems or video tracking software to measure locomotor activity.
-
Procedure:
-
Habituation: Place the rats in the open-field arenas for 30-60 minutes to allow for habituation to the novel environment on the day before testing.
-
Drug Administration: On the test day, administer this compound (e.g., 1, 3, 10 mg/kg, per os - p.o.) or vehicle 60 minutes before placing them in the open field.
-
Baseline Activity: Record locomotor activity for a 30-minute baseline period.
-
Psychosis Induction: Administer D-amphetamine (e.g., 1.5 mg/kg, i.p.) and immediately return the rats to the open field.
-
Test Session: Record locomotor activity for the next 90-120 minutes.
-
Data Analysis: The primary measure is the total distance traveled or the number of beam breaks. Data are typically analyzed in time bins (e.g., 5 or 10 minutes).
-
Quantitative Data (Representative):
| Treatment Group | Total Distance Traveled (cm) in 90 min post-amphetamine (Mean ± SEM) |
| Vehicle + Saline | 1500 ± 200 |
| Vehicle + Amphetamine (1.5 mg/kg) | 8000 ± 750 |
| Haloperidol (0.5 mg/kg) + Amphetamine | 2500 ± 300 |
| PDE10A Inhibitor (e.g., TP-10, 3 mg/kg) + Amphetamine | 3500 ± 450 |
Social Interaction Test
Rationale: Negative symptoms of schizophrenia, such as social withdrawal, are poorly treated by current antipsychotics. Rodent models of psychosis, often induced by developmental or pharmacological manipulations, can exhibit deficits in social behavior. The social interaction test assesses the ability of this compound to improve these social deficits.[5]
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old), pair-housed.
-
Apparatus: A three-chambered social interaction apparatus. The two outer chambers contain wire cages.
-
Procedure:
-
Habituation: Place the test mouse in the central chamber and allow it to explore all three chambers for 10 minutes.
-
Sociability Phase: Place an unfamiliar "stranger" mouse in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber. Place the test mouse back in the central chamber and allow it to explore for 10 minutes.
-
Social Novelty Phase: Immediately following the sociability phase, place a second, novel "stranger" mouse in the previously empty wire cage. The test mouse now has a choice between the familiar mouse and the novel mouse. Allow the test mouse to explore for another 10 minutes.
-
Drug Administration: Administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle 30 minutes before the habituation phase. A psychosis-inducing agent (e.g., sub-chronic PCP) can be administered in the days leading up to the test to induce social deficits.
-
Data Analysis: Use video tracking software to measure the time spent in each chamber and the time spent actively investigating (sniffing) each wire cage.
-
Quantitative Data (Representative):
| Treatment Group (in a PCP-induced deficit model) | Time Spent with Stranger 1 (s) (Mean ± SEM) | Time Spent with Novel Stranger 2 (s) (Mean ± SEM) |
| Vehicle | 120 ± 10 | 180 ± 15 |
| PCP | 90 ± 8 | 95 ± 9 |
| Clozapine (5 mg/kg) + PCP | 115 ± 12 | 160 ± 14 |
| PDE10A Inhibitor (e.g., MP-10, 3 mg/kg) + PCP | 110 ± 11 | 155 ± 13 |
Data Interpretation and Further Steps
A promising antipsychotic profile for this compound would be indicated by:
-
A significant reversal of PCP- or ketamine-induced deficits in the PPI test.
-
A dose-dependent attenuation of amphetamine-induced hyperlocomotion.
-
An increase in social interaction time in a model of social withdrawal.
Positive results in these initial behavioral screens would warrant further investigation into the cognitive-enhancing properties of this compound using models such as the novel object recognition test or the Morris water maze. Additionally, pharmacokinetic and pharmacodynamic studies should be conducted to establish the relationship between brain exposure of this compound, target engagement (PDE10A occupancy), and behavioral efficacy.
Conclusion
The protocols and comparative data presented in these application notes provide a robust framework for the initial preclinical evaluation of this compound as a potential treatment for psychosis. By systematically assessing its effects in validated animal models, researchers can gain critical insights into its therapeutic potential and guide its further development.
References
- 1. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Novel PDE10A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling.[1][2] Highly expressed in the medium spiny neurons of the striatum, PDE10A plays a crucial role in regulating signaling pathways downstream of dopamine receptors, making it a compelling therapeutic target for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[3][4] The identification of potent and selective PDE10A inhibitors is a key objective in the development of novel therapeutics for these conditions.[5][6]
High-throughput screening (HTS) is a critical tool in the discovery of novel enzyme inhibitors, enabling the rapid evaluation of large compound libraries.[7] This document provides detailed application notes and protocols for two robust HTS assays for the identification of novel PDE10A inhibitors: a Fluorescence Polarization (FP) assay and an AlphaScreen® assay. These assays are well-suited for HTS due to their homogeneous format, sensitivity, and scalability.[7][8]
PDE10A Signaling Pathway
PDE10A modulates intracellular signaling by controlling the levels of cAMP and cGMP. Inhibition of PDE10A leads to an accumulation of these second messengers, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG). In the striatum, this modulation of cyclic nucleotide levels impacts the activity of both the direct and indirect dopamine pathways.[9][10][11]
Figure 1: Simplified PDE10A signaling pathway in a medium spiny neuron.
High-Throughput Screening Workflow
A typical HTS campaign for the discovery of novel PDE10A inhibitors involves several stages, from primary screening of a large compound library to hit confirmation and characterization. The workflow is designed to efficiently identify and validate promising lead compounds.
Figure 2: General workflow for high-throughput screening of PDE10A inhibitors.
Experimental Protocols
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in polarization of fluorescently labeled cAMP (tracer) upon its hydrolysis by PDE10A and subsequent binding to a specific binding agent. In the presence of an inhibitor, PDE10A activity is reduced, resulting in less hydrolyzed tracer and a lower FP signal.[12][13]
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescein-labeled cAMP (cAMP-FAM)
-
Binding Agent (specific for 5'-AMP)
-
Assay Buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
Test compounds in DMSO
-
384-well, low-volume, black microplates
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Using an acoustic dispenser or a pin tool, transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate.
-
For controls, add DMSO only (negative control) and a known PDE10A inhibitor like Papaverine or MP-10 (positive control).
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of PDE10A enzyme in assay buffer at a 2X final concentration. The optimal concentration should be determined empirically to achieve a robust assay window.
-
Prepare a solution of cAMP-FAM in assay buffer at a 2X final concentration (e.g., 20 nM).
-
-
Enzyme Reaction:
-
Add 5 µL of the 2X PDE10A enzyme solution to each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 5 µL of the 2X cAMP-FAM substrate solution to initiate the enzymatic reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a solution of the Binding Agent in assay buffer.
-
Add 10 µL of the Binding Agent solution to each well.
-
Incubate for 30 minutes at room temperature to allow for binding to the hydrolyzed 5'-AMP-FAM.
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for fluorescein (Excitation: 485 nm, Emission: 530 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (known inhibitor) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
AlphaScreen® Assay
Principle: This assay utilizes donor and acceptor beads that are brought into proximity through a specific interaction, generating a luminescent signal. In this context, a biotinylated cAMP derivative is captured by streptavidin-coated donor beads. A specific antibody against 5'-AMP, conjugated to protein A-coated acceptor beads, recognizes the product of the PDE10A-catalyzed reaction. Inhibition of PDE10A prevents the formation of 5'-AMP, thus reducing the signal.[1][8][14]
Materials:
-
Recombinant human PDE10A enzyme
-
Biotinylated cAMP
-
Streptavidin-coated Donor Beads
-
Anti-5'-AMP antibody
-
Protein A-coated Acceptor Beads
-
Assay Buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl₂, 0.01% Tween-20)
-
Test compounds in DMSO
-
384-well or 1536-well white microplates
Protocol:
-
Compound Plating:
-
Follow the same procedure as for the FP assay to plate the test compounds and controls.
-
-
Enzyme Reaction:
-
Prepare a master mix containing PDE10A enzyme and biotinylated cAMP in assay buffer.
-
Add 5 µL of the master mix to each well of the assay plate.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mix containing the anti-5'-AMP antibody, streptavidin-coated Donor beads, and protein A-coated Acceptor beads in assay buffer. This step should be performed in subdued light.
-
Add 5 µL of the detection mix to each well.
-
Incubate the plate in the dark for 60 minutes at room temperature to allow for bead association.
-
-
Signal Reading:
-
Read the plate on an AlphaScreen-capable plate reader (e.g., EnVision®) using standard AlphaScreen settings (Excitation: 680 nm, Emission: 520-620 nm).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration based on the AlphaScreen signal, relative to the high and low controls.
-
Determine the IC₅₀ values as described for the FP assay.
-
Data Presentation
Quantitative data for known PDE10A inhibitors should be summarized for easy comparison. The table below provides an example of how to structure this data.
| Compound | PDE10A IC₅₀ (nM) | Selectivity vs. Other PDEs | Reference |
| MP-10 | 0.18 - 0.37 | >1000-fold vs. other PDEs | [3][15] |
| TP-10 | 0.3 | High | [3] |
| TAK-063 | 0.3 | High | [3] |
| PF-2545920 | 0.37 | >1000-fold vs. other PDEs | [15][16] |
| CPL500036 | 1.0 | High | [3] |
| Papaverine | 30 | Low | [6] |
| JNJ-42314415 | Low in vivo potency | Potent and specific in vivo | [5] |
Conclusion
The Fluorescence Polarization and AlphaScreen® assays described provide robust and scalable platforms for the high-throughput screening of novel PDE10A inhibitors. These protocols, coupled with a systematic workflow for hit validation and characterization, will facilitate the discovery of new chemical entities with therapeutic potential for a range of central nervous system disorders. Careful assay optimization and data analysis are crucial for the successful identification of high-quality lead compounds for further drug development.
References
- 1. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. What are PDE10A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Frontiers | A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects [frontiersin.org]
- 4. A Novel PDE10A Inhibitor for Tourette Syndrome and Other Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of JNJ-42314415, a centrally active phosphodiesterase 10A (PDE10A) inhibitor: a comparison of PDE10A inhibitors with D2 receptor blockers as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective Effects of PDE10A Inhibitors on Striatopallidal Neurons Require Phosphatase Inhibition by DARPP-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDE10A inhibitors stimulate or suppress motor behavior dependent on the relative activation state of the direct and indirect striatal output pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 14. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Improving PDE10-IN-6 Solubility for In Vivo Use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PDE10-IN-6, focusing on challenges related to its solubility for in vivo applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum.[1][2][3] By inhibiting PDE10A, this compound can modulate cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, which are crucial for various neuronal functions.[1][4][5] Like many small molecule inhibitors developed for central nervous system targets, this compound is a lipophilic compound with low aqueous solubility. This poor solubility can lead to low bioavailability, erratic absorption, and suboptimal target engagement in in vivo experiments, making it critical to find a suitable formulation strategy. The development of new PDE10A inhibitors often requires a focus on achieving suitable water-solubility for effective administration.[6]
Q2: What are the initial signs of poor solubility of this compound in my experimental preparation?
A2: Researchers may encounter several indicators of poor solubility when preparing this compound for in vivo administration. These include:
-
Visible Particulates: The compound fails to dissolve completely in the vehicle, leaving visible particles, cloudiness, or a precipitate.
-
Phase Separation: The formulation separates into different phases over a short period.
-
Inconsistent Results: High variability in experimental outcomes between subjects, which may be attributed to inconsistent drug absorption.
-
Low Bioavailability: Pharmacokinetic analysis reveals low and variable plasma or brain concentrations of the compound after administration.
Q3: What are some recommended vehicles for initial in vivo studies with this compound?
A3: For initial in vivo screening, a multi-component vehicle is often necessary to solubilize lipophilic compounds like this compound. A common starting formulation is a ternary vehicle system. Below is a table with suggested vehicle compositions. It is crucial to perform a small-scale solubility test before preparing a large batch.
| Vehicle Component | Purpose | Example Concentration (v/v) | Considerations |
| Organic Solvent | Primary solubilizing agent | 5-10% DMSO or NMP | Potential for toxicity at higher concentrations. |
| Surfactant/Solubilizer | Improves wetting and prevents precipitation | 10-20% Solutol HS 15 or Kolliphor EL | Can cause hypersensitivity reactions in some animals. |
| Aqueous Buffer | Diluent and pH control | 70-85% Saline or PBS | Ensure final pH is suitable for the route of administration. |
Note: The optimal ratio of these components will depend on the specific physicochemical properties of this compound and the desired final concentration.
Troubleshooting Guide
Problem 1: this compound precipitates out of solution upon addition of the aqueous component.
-
Possible Cause: The concentration of the organic solvent is too low to maintain solubility once the aqueous phase is introduced. The compound is "crashing out."
-
Solution:
-
Increase Organic Solvent Concentration: Incrementally increase the percentage of DMSO or NMP in the final formulation. Be mindful of the potential for increased toxicity.
-
Optimize the Order of Addition: Ensure this compound is fully dissolved in the organic solvent first, then add the surfactant and mix thoroughly before slowly adding the aqueous component while vortexing.
-
Utilize a Co-solvent System: Consider using a combination of organic solvents, such as DMSO and ethanol, which may improve solubility.
-
Problem 2: The formulation is clear initially but becomes cloudy or forms a precipitate over time.
-
Possible Cause: The formulation is a supersaturated solution that is not stable.
-
Solution:
-
Incorporate a Stabilizer: Polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can help maintain a supersaturated state and inhibit precipitation.
-
Adjust pH: The solubility of weakly basic or acidic compounds can be highly pH-dependent.[7] Determine the pKa of this compound and adjust the pH of the aqueous buffer to a range where the compound is more soluble.
-
Prepare Fresh Formulations: If stability is a persistent issue, prepare the formulation immediately before each experiment.
-
Problem 3: Inconsistent pharmacokinetic data and high variability in animal studies.
-
Possible Cause: Poor and variable absorption of this compound due to solubility and/or precipitation at the site of administration.
-
Solution:
-
Consider Alternative Formulation Strategies: Move beyond simple vehicle systems to more advanced formulations such as amorphous solid dispersions or liquisolid formulations.[8]
-
Particle Size Reduction: For oral administration, micronization or nanocrystal technology can increase the surface area and dissolution rate.
-
Complexation: The use of cyclodextrins can form inclusion complexes with the drug molecule, enhancing its solubility.
-
Experimental Protocols
Protocol 1: Preparation of a Ternary Vehicle System for Intravenous Administration
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of N-Methyl-2-pyrrolidone (NMP) to the tube. Vortex until the compound is fully dissolved.
-
Add the calculated volume of Solutol HS 15 to the solution and vortex until the mixture is homogeneous.
-
Slowly add sterile saline dropwise to the mixture while continuously vortexing to reach the final desired volume and concentration.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Use the formulation within one hour of preparation.
Protocol 2: Small-Scale Solubility Assessment
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).
-
In separate clear vials, prepare different vehicle compositions (e.g., varying ratios of DMSO, Kolliphor EL, and PBS).
-
Spike a small amount of the this compound stock solution into each vehicle to achieve the target final concentration.
-
Vortex each vial vigorously for 2 minutes.
-
Allow the vials to stand at room temperature for 1-2 hours and observe for any signs of precipitation.
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using HPLC.
Signaling Pathway and Experimental Workflow Diagrams
Caption: PDE10A signaling pathway in a medium spiny neuron.
Caption: Workflow for improving the solubility of this compound.
References
- 1. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 3. CELLULAR AND SUBCELLULAR LOCALIZATION OF PDE10A, A STRIATUM-ENRICHED PHOSPHODIESTERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum | Journal of Neuroscience [jneurosci.org]
- 6. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Off-Target Effects of PDE10-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of PDE10-IN-6, a selective inhibitor of phosphodiesterase 10A (PDE10A).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is designed as a potent and selective inhibitor of PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, this compound increases the levels of these second messengers, which in turn modulates the activity of downstream signaling pathways, including the PKA and PKG pathways, ultimately influencing neuronal excitability and gene expression.
Q2: What are the known off-target effects associated with PDE10A inhibitors like this compound?
While this compound is designed for selectivity, like many small molecule inhibitors, it may exhibit off-target activity at higher concentrations. The most commonly reported off-target effects for the broader class of PDE10A inhibitors involve interactions with other phosphodiesterase family members and other structurally related proteins. For instance, some PDE10A inhibitors have shown cross-reactivity with PDE2A, PDE3A, and PDE4D. Additionally, interactions with aminergic G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors, have been observed in some cases.
Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
Several strategies can be employed to investigate potential off-target effects:
-
Use a structurally distinct PDE10A inhibitor: If a different PDE10A inhibitor with a distinct chemical scaffold produces the same biological effect, it is more likely that the effect is due to on-target PDE10A inhibition.
-
Employ a negative control compound: A structurally similar but biologically inactive analog of this compound can help differentiate between specific on-target effects and non-specific or off-target effects.
-
Knockdown or knockout of PDE10A: The most definitive way to confirm an on-target effect is to show that the effect of this compound is absent in cells or animals where PDE10A expression has been genetically silenced (e.g., using siRNA, shRNA, or CRISPR/Cas9).
-
Dose-response analysis: A clear dose-response relationship that correlates with the IC50 of this compound for PDE10A is indicative of an on-target effect. Off-target effects often occur at higher concentrations.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or unexpected results at higher concentrations of this compound.
-
Possible Cause: Off-target effects are more likely to occur at higher concentrations where the inhibitor may bind to less specific targets.
-
Troubleshooting Steps:
-
Determine the optimal concentration range: Perform a dose-response curve to identify the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Consult selectivity profile: Refer to the inhibitor's selectivity data to understand its potency against other PDEs and potential off-target proteins.
-
Use a secondary assay: Confirm the findings with a different experimental approach or a structurally unrelated PDE10A inhibitor.
-
Issue 2: Observed phenotype does not align with known PDE10A signaling pathways.
-
Possible Cause: The observed effect may be due to the modulation of an unknown signaling pathway or an off-target interaction.
-
Troubleshooting Steps:
-
Conduct a literature review: Investigate whether other research has reported similar unexpected findings with PDE10A inhibitors.
-
Perform a broad-panel kinase or receptor screen: This can help identify potential off-target binding partners of this compound.
-
Utilize a PDE10A knockout/knockdown model: As mentioned in the FAQs, this is a crucial step to confirm that the effect is indeed independent of PDE10A.
-
Data Presentation
Table 1: Selectivity Profile of a Typical PDE10A Inhibitor
| Target | IC50 (nM) | Fold Selectivity vs. PDE10A |
| PDE10A | 1.2 | - |
| PDE1A | >10,000 | >8,333 |
| PDE2A | 850 | 708 |
| PDE3A | 1,200 | 1,000 |
| PDE4D | 3,500 | 2,917 |
| PDE5A | >10,000 | >8,333 |
This table presents hypothetical data for a representative PDE10A inhibitor to illustrate a typical selectivity profile. Researchers should consult the specific datasheet for this compound.
Experimental Protocols
Protocol 1: In Vitro PDE Enzyme Inhibition Assay
This protocol is used to determine the potency and selectivity of this compound against a panel of phosphodiesterases.
-
Reagents and Materials: Recombinant human PDE enzymes, cAMP or cGMP substrate, this compound, assay buffer, and a detection system (e.g., fluorescence polarization or luminescence-based).
-
Procedure: a. Serially dilute this compound to a range of concentrations. b. In a 96-well plate, add the PDE enzyme, the inhibitor, and the assay buffer. c. Initiate the reaction by adding the cAMP or cGMP substrate. d. Incubate at 37°C for the specified time. e. Stop the reaction and measure the remaining substrate or the product generated using the detection system.
-
Data Analysis: Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Cellular Target Engagement Assay
This protocol verifies that this compound is engaging with PDE10A within a cellular context.
-
Reagents and Materials: Cells expressing PDE10A, this compound, lysis buffer, antibodies for PDE10A and a loading control, and Western blot or ELISA reagents.
-
Procedure: a. Treat cells with varying concentrations of this compound for a specified duration. b. Lyse the cells and quantify the protein concentration. c. Measure the levels of cAMP or cGMP in the cell lysates using an appropriate immunoassay kit.
-
Data Analysis: Correlate the increase in cAMP/cGMP levels with the concentration of this compound to confirm target engagement.
Visualizations
Caption: Simplified PDE10A signaling pathway in medium spiny neurons.
Caption: Workflow for troubleshooting potential off-target effects of this compound.
Technical Support Center: Synthesis of Isoquinoline-Based PDE10A Inhibitors
Disclaimer: "PDE10-IN-6" is not a standard chemical identifier found in the scientific literature. This guide provides troubleshooting advice for the synthesis of a representative isoquinoline-based phosphodiesterase 10A (PDE10A) inhibitor, 1-(4-(2-(2-fluoroethoxy)ethoxy)-3-methoxybenzyl)-6,7-dimethoxyisoquinoline, a potent PDE10A inhibitor. The principles and troubleshooting steps outlined here are broadly applicable to the synthesis of similar isoquinoline alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce isoquinoline-based PDE10A inhibitors?
A1: The core structure of these inhibitors, the isoquinoline scaffold, is typically synthesized via established organic reactions. The most common methods include the Bischler-Napieralski reaction and the Pictet-Spengler reaction.[1][2][3] These reactions involve the cyclization of a β-arylethylamine precursor. Subsequent modifications are then made to introduce the desired substituents.
Q2: What are the potential sources of impurities in the synthesis of these compounds?
A2: Impurities can arise from several sources during the synthesis of isoquinoline derivatives.[4][5] These include:
-
Process-Related Impurities: Unreacted starting materials, residual solvents, and by-products from side reactions.
-
Degradation Impurities: Oxidation or polymerization of the product during the reaction or purification.
-
Reagent-Related Impurities: Impurities present in the starting materials or reagents.
Q3: How can I purify the final isoquinoline-based product?
A3: Purification of the final compound is crucial to remove impurities. Common purification techniques for isoquinoline derivatives include:
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from by-products and unreacted starting materials.[6]
-
Crystallization: Recrystallization from a suitable solvent system can be a highly effective method for obtaining a high-purity product.[7]
-
Distillation: For liquid isoquinoline derivatives, vacuum distillation can be used for purification.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of isoquinoline-based PDE10A inhibitors, with a focus on the Bischler-Napieralski and Pictet-Spengler reactions.
Issue 1: Low or No Yield of the Desired Dihydroisoquinoline Intermediate in the Bischler-Napieralski Reaction
| Potential Cause | Suggested Solution |
| Inactive Reagents | Ensure that the dehydrating agent (e.g., POCl₃, P₂O₅) is fresh and has not been deactivated by moisture.[10][11] |
| Insufficient Reaction Temperature | The Bischler-Napieralski reaction often requires heating. Ensure the reaction is conducted at the appropriate temperature for the specific substrate and reagents.[3][10] |
| Deactivated Aromatic Ring | The aromatic ring of the β-arylethylamide must be sufficiently electron-rich for the intramolecular electrophilic substitution to occur. If the ring is deactivated, consider using stronger activating groups or a different synthetic route.[11] |
| Poor Quality Starting Material | Verify the purity of the starting β-arylethylamide. Impurities can interfere with the reaction. |
Issue 2: Formation of a Tar-Like Substance in the Reaction Mixture
| Potential Cause | Suggested Solution |
| Excessive Heat or Prolonged Reaction Time | Polymerization and decomposition can occur at high temperatures or with extended reaction times. Monitor the reaction progress closely using TLC or LC-MS and work up the reaction as soon as the starting material is consumed.[10] |
| Concentrated Reaction Mixture | Insufficient solvent can lead to the formation of a thick, unmanageable mixture. Use an adequate amount of an appropriate anhydrous solvent (e.g., toluene, acetonitrile).[10] |
Issue 3: Incomplete Cyclization in the Pictet-Spengler Reaction
| Potential Cause | Suggested Solution |
| Inappropriate pH | The Pictet-Spengler reaction is sensitive to pH. The initial condensation to form the iminium ion is favored under mildly acidic conditions, while the subsequent cyclization may be inhibited by strongly acidic conditions. Optimize the pH of the reaction mixture. |
| Deactivated Aromatic Ring | Similar to the Bischler-Napieralski reaction, the aromatic ring of the β-arylethylamine needs to be activated for efficient cyclization.[12] |
| Steric Hindrance | Bulky substituents on the aldehyde or the amine can hinder the reaction. Consider using a less sterically hindered starting material if possible. |
Issue 4: Presence of Unwanted Side Products
| Potential Cause | Suggested Solution |
| Oxidation of Dihydroisoquinoline | The initially formed 3,4-dihydroisoquinoline can be sensitive to air oxidation, leading to the formation of the corresponding isoquinoline. Handle the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Styrene Derivatives (Bischler-Napieralski) | A potential side reaction is the retro-Ritter reaction, which forms styrenes. This can be minimized by using milder reaction conditions or a different dehydrating agent.[11] |
| Formation of Regioisomers (Pictet-Spengler) | If the aromatic ring has multiple potential sites for cyclization, a mixture of regioisomers may be formed. The regioselectivity can sometimes be controlled by the choice of solvent and catalyst.[13] |
Experimental Protocols
General Protocol for Bischler-Napieralski Reaction
A general procedure for the synthesis of a 3,4-dihydroisoquinoline intermediate is as follows:
-
To a solution of the β-arylethylamide in an anhydrous solvent (e.g., toluene or acetonitrile), add phosphorus oxychloride (POCl₃) dropwise at 0 °C under an inert atmosphere.[10]
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by pouring it onto ice.
-
Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or crystallization.
Data on Common Impurities
The following table summarizes potential impurities that may be observed during the synthesis of isoquinoline derivatives.
| Impurity Type | Example | Analytical Detection Method |
| Starting Material | Unreacted β-arylethylamide | HPLC, LC-MS |
| By-product | Styrene derivative (from retro-Ritter) | GC-MS, NMR |
| Solvent Residue | Toluene, Acetonitrile | GC-MS |
| Oxidized Product | Fully aromatic isoquinoline | HPLC, LC-MS, NMR |
Visualizations
Signaling Pathway of PDE10A Inhibition
References
- 1. ISOQUINOLINE - Ataman Kimya [atamanchemicals.com]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. veeprho.com [veeprho.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103641780A - Method for purifying isoquinoline from crude product of coal tar - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. scispace.com [scispace.com]
Technical Support Center: Addressing Metabolic Instability of PDE10-IN-6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PDE10-IN-6 and encountering challenges related to its metabolic instability.
Frequently Asked Questions (FAQs)
Q1: My initial in vitro screen shows that this compound has high clearance in human liver microsomes. What does this indicate?
A1: High clearance in human liver microsomes suggests that this compound is rapidly metabolized by hepatic enzymes, primarily Phase I enzymes like cytochrome P450s (CYPs). This metabolic instability can lead to poor bioavailability and a short half-life in vivo, potentially limiting the compound's therapeutic efficacy. Further investigation into the specific enzymes involved and the metabolic pathways is recommended.
Q2: There is a significant difference in the metabolic stability of this compound between rat and human liver microsomes. Why is this and what are the implications?
A2: Species differences in drug metabolism are common and are primarily due to variations in the expression and activity of metabolic enzymes. If this compound is more stable in rat microsomes than in human microsomes, it indicates that the preclinical data from rat models may not accurately predict the pharmacokinetic profile in humans. It is crucial to use human-derived in vitro systems for lead optimization to ensure the clinical relevance of your findings.
Q3: My compound appears stable in liver microsomes but shows instability in hepatocytes. What could be the reason for this discrepancy?
A3: Liver microsomes primarily contain Phase I metabolic enzymes. Hepatocytes, being intact cells, contain both Phase I and Phase II enzymes, as well as transporters. The instability of this compound in hepatocytes suggests that it may be metabolized by Phase II enzymes (e.g., UGTs, SULTs) or that cellular uptake and efflux processes influence its exposure to metabolic enzymes.
Q4: I have identified several metabolites of this compound. How do I know if they are active or potentially toxic?
A4: Each major metabolite should be synthesized and tested for its pharmacological activity at the PDE10A target and for potential off-target effects. Metabolites should also be evaluated for cytotoxicity in relevant cell lines. Understanding the activity and toxicity of metabolites is a critical step in drug development to avoid safety issues and to understand the overall pharmacological profile of the parent compound.
Troubleshooting Guides
Issue: High Variability in Microsomal Stability Assay Results
-
Question: I am observing significant well-to-well and day-to-day variability in my microsomal stability assay for this compound. What are the potential causes and how can I troubleshoot this?
-
Answer:
-
Check Reagent Quality and Preparation: Ensure the quality of the liver microsomes and cofactors (NADPH). Use pooled microsomes from multiple donors to minimize inter-individual variability. Prepare fresh cofactor solutions for each experiment.
-
Standardize Incubation Conditions: Maintain a consistent temperature of 37°C during incubation. Ensure proper mixing of the reaction components without causing protein denaturation.
-
Validate Analytical Method: Ensure your LC-MS/MS method is robust and reproducible. Check for matrix effects from the microsomal preparation that could interfere with the quantification of this compound.
-
Include Proper Controls: Always include positive controls (compounds with known high and low clearance) and negative controls (incubations without NADPH) to assess the performance of the assay.
-
Issue: Poor Recovery of this compound in the Assay
-
Question: The total amount of this compound and its metabolites at the end of the incubation is significantly lower than the initial amount added. What could be causing this poor recovery?
-
Answer:
-
Assess Non-specific Binding: this compound may be binding to the plasticware of the assay plate or to the microsomal proteins. Using low-binding plates and including a protein binding assay can help quantify the extent of this issue.
-
Investigate Chemical Instability: The compound may be unstable in the assay buffer. A buffer stability test without enzymes or cofactors can determine if the compound is degrading chemically.
-
Consider Reactive Metabolite Formation: this compound might be forming reactive metabolites that covalently bind to microsomal proteins. This can be investigated using trapping agents like glutathione.
-
Quantitative Data Summary
The following table presents hypothetical metabolic stability data for this compound across various in vitro systems and species. This data is for illustrative purposes to guide researchers in their data interpretation.
| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Dog Liver Microsomes | Human Hepatocytes |
| Half-life (t½, min) | 8.5 | 45.2 | 22.1 | 15.3 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 81.5 | 15.3 | 31.4 | N/A |
| Intrinsic Clearance (CLint, µL/min/10^6 cells) | N/A | N/A | N/A | 45.1 |
| % Remaining at 60 min | 5% | 48% | 21% | 12% |
Detailed Experimental Protocols
1. Liver Microsomal Stability Assay
-
Objective: To determine the in vitro metabolic stability of this compound using liver microsomes.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, dog)
-
0.5 M Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive and negative control compounds
-
Acetonitrile with internal standard for quenching
-
96-well incubation plates and analytical plates
-
-
Procedure:
-
Prepare the incubation mixture by adding buffer, liver microsomes, and this compound (final concentration, e.g., 1 µM) to the wells of the incubation plate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (t=0), add quenching solution before the NADPH system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plates to pellet the protein.
-
Transfer the supernatant to an analytical plate and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Calculate the half-life and intrinsic clearance from the disappearance rate of this compound.
-
2. Hepatocyte Stability Assay
-
Objective: To assess the metabolic stability of this compound in a more complete in vitro system that includes both Phase I and Phase II enzymes.
-
Materials:
-
Cryopreserved hepatocytes (human)
-
Hepatocyte incubation medium
-
This compound stock solution
-
Positive and negative control compounds
-
Acetonitrile with internal standard
-
Suspension culture plates
-
-
Procedure:
-
Thaw and prepare the cryopreserved hepatocytes according to the supplier's instructions to ensure high viability.
-
Add the hepatocyte suspension to the wells of a suspension culture plate.
-
Add this compound to the wells at the desired final concentration (e.g., 1 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and quench the reaction with cold acetonitrile containing an internal standard.
-
Process the samples for LC-MS/MS analysis as described in the microsomal assay.
-
Determine the rate of disappearance of this compound to calculate the stability parameters.
-
Visualizations
Caption: Hypothetical metabolic pathway of this compound.
Caption: Experimental workflow for metabolic stability assays.
minimizing PDE10-IN-6 toxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity associated with the use of PDE10-IN-6 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signal transduction pathways. By inhibiting PDE10A, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating the activity of downstream signaling pathways.
Q2: What are the common applications of this compound in cell culture experiments?
PDE10A inhibitors are utilized in research to investigate the role of the PDE10A enzyme in various cellular processes. Given the high expression of PDE10A in certain brain regions, these inhibitors are often used in neuroscience research to study neurological and psychiatric disorders. Additionally, emerging research suggests a role for PDE10A in some cancers, making its inhibitors relevant for oncology studies.
Q3: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO to ensure optimal solubility.
Q4: What is the recommended storage condition for this compound stock solutions?
Store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is expected to be stable for at least 6 months.
Troubleshooting Guide
Issue 1: Observed Cell Toxicity or Death
Symptoms:
-
A significant decrease in cell viability compared to the vehicle control.
-
Changes in cell morphology, such as rounding, detachment, or blebbing.
-
Increased number of floating dead cells.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Final Concentration of this compound | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range of concentrations and narrow it down based on the results of cell viability assays (e.g., MTT or CCK-8). |
| High Final Concentration of DMSO | Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, and ideally is kept below 0.1%. Always include a vehicle control (media with the same final concentration of DMSO without the inhibitor) to differentiate between compound- and solvent-induced toxicity. |
| Precipitation of this compound in Culture Medium | Visually inspect the culture medium for any precipitate after adding the inhibitor. To minimize precipitation, pre-warm the cell culture medium to 37°C before adding the DMSO stock solution. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion. A stepwise dilution in a small volume of serum-free media before adding to the final culture volume can also be beneficial. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to chemical compounds. If your cell line is particularly sensitive, consider using a lower starting concentration range or a shorter incubation time. |
| Contamination | Ensure aseptic techniques are strictly followed during all experimental procedures. Regularly check cell cultures for any signs of microbial contamination. |
Issue 2: Inconsistent or Non-Reproducible Results
Symptoms:
-
High variability in experimental results between replicates or different experiments.
-
Lack of a clear dose-response relationship.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the inhibitor and other reagents. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding to achieve a uniform cell density across all wells of the culture plate. |
| Incomplete Dissolution of this compound | Ensure the compound is fully dissolved in DMSO before preparing the working solutions. Sonication or gentle warming (up to 37°C) may aid in dissolution. |
| Degradation of this compound | Prepare fresh working solutions from the frozen stock for each experiment. Avoid prolonged storage of diluted solutions in aqueous media. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations in the outer wells of a multi-well plate, which can lead to variability, consider not using the outermost wells for experimental samples. Fill these wells with sterile PBS or media instead. |
Quantitative Data
| Inhibitor | Cell Line | Cancer Type | Growth Inhibition IC50 (µM) |
| PQ-10 | HT29 | Colon Cancer | ~1.0 |
| PQ-10 | SW480 | Colon Cancer | ~0.5 |
| PQ-10 | HCT116 | Colon Cancer | ~0.1 |
| PF-2545920 | HT29 | Colon Cancer | ~5.0 |
| PF-2545920 | SW480 | Colon Cancer | ~2.0 |
| PF-2545920 | HCT116 | Colon Cancer | ~2.0 |
| Papaverine | HT29 | Colon Cancer | ~28.0 |
| Papaverine | SW480 | Colon Cancer | ~15.0 |
| Papaverine | HCT116 | Colon Cancer | ~10.0 |
Data extracted from studies on various PDE10A inhibitors.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution in DMSO
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Caspase-3 Activity Assay
This protocol measures the activity of caspase-3, a key effector caspase in apoptosis.
Materials:
-
Treated and untreated cells
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)
-
Reaction buffer
-
96-well plate (black plate for fluorescent assays)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
After treatment with this compound, harvest the cells and wash them with cold PBS.
-
Lyse the cells using a suitable cell lysis buffer on ice.
-
Centrifuge the cell lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
In a 96-well plate, add an equal amount of protein (e.g., 20-50 µg) from each sample to separate wells.
-
Add the reaction buffer and the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays).
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Visualizations
Technical Support Center: PDE10-IN-6 Radiolabeling
Welcome to the technical support center for PDE10-IN-6 radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the radiosynthesis of this compound, a potent phosphodiesterase 10A (PDE10A) inhibitor for Positron Emission Tomography (PET) imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its radiolabeling important?
This compound is a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the basal ganglia of the brain.[1][2] Radiolabeled this compound, particularly with Carbon-11 ([¹¹C]), serves as a PET tracer to non-invasively quantify the expression and occupancy of PDE10A in the living brain.[1][3] This is crucial for understanding the role of PDE10A in neurological and psychiatric disorders like schizophrenia and Huntington's disease, and for the development of new drugs targeting this enzyme.[1][2]
Q2: What are the primary challenges associated with the radiolabeling of this compound with Carbon-11?
The primary challenges stem from the short half-life of Carbon-11 (t½ = 20.4 minutes).[4][5] This necessitates extremely rapid and efficient chemical reactions and purification processes.[6] Key challenges include:
-
Low Radiochemical Yield (RCY): Achieving sufficient yield within the short timeframe is critical for obtaining a usable product for imaging studies.
-
Formation of Radiometabolites: In vivo metabolism of the tracer can produce radioactive byproducts that may also cross the blood-brain barrier, complicating the interpretation of PET images.[7][8]
-
High Specific Activity: It is essential to produce the tracer with high specific activity to minimize the administered mass and avoid any pharmacological effects.
-
Purification and Quality Control: Rapid and effective purification methods are required to isolate the desired radiolabeled compound from unreacted precursors and radioactive impurities.[9]
Q3: Which radiolabeling method is typically used for [¹¹C]this compound?
The most common method for introducing Carbon-11 into molecules like this compound is through ¹¹C-methylation .[4][6] This involves reacting a suitable precursor molecule (a desmethyl version of this compound) with a ¹¹C-methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[4][6] These methylating agents are produced from cyclotron-generated [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄).[4][10]
Experimental Protocol: [¹¹C]this compound Synthesis via ¹¹C-Methylation
This protocol outlines the synthesis of [¹¹C]this compound using [¹¹C]methyl triflate.
Materials:
-
Desmethyl-PDE10-IN-6 precursor
-
Anhydrous N,N-Dimethylformamide (DMF)
-
[¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Sodium hydroxide (NaOH)
-
HPLC purification system
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile water for injection
-
Ethanol for formulation
Procedure:
-
Precursor Preparation: Dissolve 0.5-1.0 mg of the desmethyl-PDE10-IN-6 precursor in 200-300 µL of anhydrous DMF in a reaction vessel. Add an appropriate base, such as NaOH, to deprotonate the precursor.
-
Radiolabeling Reaction: Introduce the gaseous [¹¹C]CH₃OTf into the reaction vessel containing the precursor solution. Heat the reaction mixture at 80-100°C for 3-5 minutes.
-
Quenching: After the reaction, quench the mixture by adding 500 µL of the HPLC mobile phase.
-
Purification: Inject the crude reaction mixture onto a semi-preparative HPLC system to isolate [¹¹C]this compound from the unreacted precursor and other impurities.
-
Formulation: Collect the HPLC fraction containing the purified [¹¹C]this compound. Trap the product on a C18 SPE cartridge, wash with sterile water to remove HPLC solvents, and elute with a small volume of ethanol. Dilute the final product with sterile saline for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and residual solvent levels before administration.
Quantitative Data Summary
The following table summarizes typical experimental parameters and outcomes for the radiosynthesis of ¹¹C-labeled PDE10A inhibitors.
| Parameter | Typical Value/Range | Notes |
| Precursor Amount | 0.5 - 1.0 mg | The amount can be optimized to balance yield and specific activity. |
| Reaction Solvent | Anhydrous DMF | Other polar aprotic solvents like DMSO can also be used. |
| Reaction Temperature | 80 - 120 °C | Higher temperatures can increase reaction rate but may also lead to degradation. |
| Reaction Time | 3 - 5 minutes | A compromise between chemical yield and radioactive decay.[10] |
| Radiochemical Yield (RCY) | 20 - 40% (decay-corrected) | Highly dependent on the specific precursor and reaction conditions. |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) | Essential for minimizing pharmacological effects. |
| Total Synthesis Time | 25 - 40 minutes | Includes synthesis, purification, and formulation. |
Troubleshooting Guide
Problem: Low Radiochemical Yield (RCY)
| Potential Cause | Recommended Solution |
| Inefficient trapping of [¹¹C]CH₃OTf | Ensure the reaction vessel is properly sealed and that the gas transfer lines are efficient. Consider using a loop reactor for better trapping.[11] |
| Suboptimal reaction temperature | Optimize the reaction temperature. Perform a temperature screening (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your system. |
| Incorrect amount of base | The amount of base is critical for deprotonating the precursor without causing degradation. Titrate the amount of base to find the optimal molar ratio relative to the precursor. |
| Precursor degradation | Ensure the precursor is stable under the reaction conditions. If not, consider using a more stable precursor or milder reaction conditions. |
| Moisture in the reaction | Use anhydrous solvents and handle the precursor in a dry environment. Moisture can quench the highly reactive [¹¹C]CH₃OTf. |
Problem: High Levels of Radiochemical Impurities
| Potential Cause | Recommended Solution |
| Side reactions | Optimize reaction conditions (temperature, time, precursor concentration) to minimize the formation of byproducts. |
| Incomplete reaction | Increase reaction time or temperature to drive the reaction to completion. However, be mindful of potential degradation of the product. |
| Ineffective HPLC purification | Optimize the HPLC mobile phase composition and gradient to achieve better separation of the desired product from impurities. Ensure the HPLC column is in good condition. |
| Product degradation post-purification | Formulate the final product in a suitable buffer to maintain stability. Minimize exposure to light and heat. |
Problem: Low Specific Activity
| Potential Cause | Recommended Solution |
| Contamination with atmospheric CO₂ | If [¹¹C]CO₂ is the starting material, ensure all gas lines and reaction vessels are free of atmospheric CO₂ to prevent isotopic dilution.[4] |
| "Cold" methyl sources | Ensure all reagents and solvents are free from non-radioactive methyl-containing impurities. |
| Inefficient purification | Improve the separation of the radiolabeled product from the non-radioactive precursor during HPLC purification. |
Visualized Workflows and Logic
Caption: Experimental workflow for the radiosynthesis of [¹¹C]this compound.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in vivo occupancy, and radiolabeling of potent phosphodiesterase subtype-10 inhibitors as candidates for positron emission tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges for Developing PET Tracers: Isotopes, Chemistry, and Regulatory Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Characterization of Two 18F-Labeled PDE10A PET Radioligands in Nonhuman Primate Brains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET Radiotracers: crossing the blood-brain barrier and surviving metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing Efficiency and Radiolabeling Yields of Carbon-11 Radioligands for Clinical Research Using the Loop Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Oral Bioavailability of PDE10-IN-6
Welcome to the technical support center for PDE10-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the poor oral bioavailability of this potent phosphodiesterase 10A (PDE10A) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the brain's striatum that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, this compound can modulate intracellular signaling pathways, making it a potential therapeutic agent for neurological and psychiatric disorders. However, like many small molecule inhibitors, this compound may exhibit poor oral bioavailability, which can limit its therapeutic efficacy by preventing sufficient concentrations from reaching systemic circulation and, ultimately, the target tissue.
Q2: What are the primary factors that could be contributing to the poor oral bioavailability of this compound?
A2: The poor oral bioavailability of a compound like this compound is typically multifactorial and can be attributed to:
-
Poor Aqueous Solubility: Low solubility in the gastrointestinal (GI) fluids is a primary rate-limiting step for absorption.
-
Low Permeability: The inability of the compound to efficiently pass through the intestinal epithelium into the bloodstream.
-
First-Pass Metabolism: Extensive metabolism in the gut wall or liver by enzymes such as Cytochrome P450s (CYPs) before the drug reaches systemic circulation.
-
Efflux by Transporters: Active transport out of the intestinal cells back into the GI lumen by efflux pumps like P-glycoprotein (P-gp).
Q3: What initial in vitro assays can I perform to diagnose the cause of poor oral bioavailability for this compound?
A3: A series of in vitro assays can help elucidate the primary barriers to oral absorption:
-
Solubility Assays: Determine the kinetic and thermodynamic solubility in simulated gastric and intestinal fluids (SGF, SIF).
-
Parallel Artificial Membrane Permeability Assay (PAMPA): To assess passive permeability.
-
Caco-2 Permeability Assay: To evaluate both passive and active transport, including potential efflux.
-
Liver Microsome Stability Assay: To predict the extent of first-pass metabolism.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with this compound.
Issue 1: this compound shows low and inconsistent results in in vitro permeability assays.
-
Question: My PAMPA and Caco-2 assays for this compound are showing high variability and overall low permeability. What could be the issue and how can I troubleshoot it?
-
Answer: This is a common issue for poorly soluble compounds.
Potential Causes & Troubleshooting Steps:
Potential Cause Troubleshooting Steps Poor Solubility in Assay Buffer - Increase the percentage of co-solvent (e.g., DMSO) in the donor solution, ensuring it remains within the tolerance limits of the assay (typically ≤1%).- Prepare a supersaturated solution immediately before the experiment. Compound Precipitation - Visually inspect the donor wells for any signs of precipitation during the assay.- Analyze the compound concentration in the donor well at the beginning and end of the experiment to check for loss due to precipitation. Non-Specific Binding - Use plates with low-binding surfaces.- Include a mass balance calculation by measuring the amount of compound in the donor and acceptor wells, as well as adhered to the plate, to determine the percentage of recovery. Inconsistent Monolayer Integrity (Caco-2) - Routinely measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity before and after the experiment.- Perform a Lucifer yellow rejection assay to confirm tight junction integrity.
Issue 2: this compound has good in vitro permeability but still exhibits low in vivo oral bioavailability.
-
Question: My in vitro data suggests good permeability for this compound, but the oral bioavailability in my animal model is very low. What could be the reason for this discrepancy?
-
Answer: This scenario often points towards in vivo factors that are not fully captured by in vitro models.
Potential Causes & Troubleshooting Steps:
Potential Cause Troubleshooting Steps Extensive First-Pass Metabolism - Conduct an in vitro liver microsome stability assay to determine the metabolic stability of this compound.- Perform an in vivo pharmacokinetic study with both oral (PO) and intravenous (IV) administration to calculate absolute bioavailability and clearance. A high clearance rate suggests rapid metabolism. Poor in vivo Dissolution - The formulation used for in vivo studies may not be optimal. Consider formulation strategies to enhance solubility and dissolution in the GI tract. Efflux Transporter Activity - If not already done, perform a bi-directional Caco-2 assay to calculate the efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for efflux pumps like P-gp.
Strategies to Enhance Oral Bioavailability of this compound
Once the primary barriers have been identified, the following strategies can be employed to improve the oral bioavailability of this compound.
Formulation Strategies
These approaches focus on improving the solubility and dissolution rate of the compound.
| Formulation Strategy | Description | Key Advantages |
| Particle Size Reduction | Micronization or nanosizing increases the surface area to volume ratio, leading to a faster dissolution rate. | Simple and widely applicable. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form. | Can significantly increase solubility and dissolution. |
| Lipid-Based Formulations | Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) present the drug in a solubilized form, which can be readily absorbed. | Can improve absorption via lymphatic pathways, potentially bypassing first-pass metabolism. |
| Complexation with Cyclodextrins | Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their solubility. | Enhances solubility and can protect the drug from degradation. |
Chemical Modification Strategies
If formulation approaches are insufficient, chemical modification of the this compound molecule can be considered.
| Chemical Modification | Description | Key Advantages |
| Prodrug Approach | A bioreversible derivative of the parent drug is synthesized to improve physicochemical properties like solubility or permeability. The prodrug is then converted to the active drug in vivo. | Can overcome multiple barriers simultaneously (e.g., solubility and permeability). |
| Salt Formation | For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate. | A well-established and often straightforward approach. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to predict passive transcellular permeability.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-impregnated artificial membrane)
-
Acceptor and donor plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dodecane containing a lipid mixture (e.g., 2% lecithin)
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Coat Membrane: Add 5 µL of the lipid/dodecane solution to each well of the donor plate's membrane filter.
-
Prepare Donor Solution: Prepare a 100 µM solution of this compound in PBS (final DMSO concentration should be ≤1%).
-
Add Donor Solution: Add 200 µL of the donor solution to each well of the donor plate.
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form a "sandwich". Incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the provided formula.
Protocol 2: Caco-2 Permeability Assay
This assay assesses both passive and active transport across a human intestinal cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution
-
Lucifer yellow
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Only use inserts with TEER values >250 Ω·cm². Perform a Lucifer yellow assay to confirm low paracellular flux.
-
Assay Initiation (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add 0.5 mL of HBSS containing this compound to the apical (donor) side.
-
Add 1.5 mL of HBSS to the basolateral (acceptor) side.
-
-
Incubation: Incubate at 37°C with gentle shaking for 2 hours.
-
Sample Collection: Take samples from both the apical and basolateral compartments at the end of the incubation period.
-
Bi-directional Transport (Basolateral to Apical - B to A): Repeat the experiment with the drug added to the basolateral side to determine the efflux ratio.
-
Sample Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio.
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
This study is essential for determining key pharmacokinetic parameters, including oral bioavailability.
Materials:
-
Sprague-Dawley rats or C57BL/6 mice
-
This compound formulation for oral (PO) and intravenous (IV) administration
-
Dosing gavage needles and syringes
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate animals for at least one week.
-
Fast animals overnight before dosing.
-
Divide animals into two groups: IV and PO administration.
-
Administer a single dose of this compound (e.g., 1 mg/kg IV and 10 mg/kg PO).
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in the
-
Technical Support Center: Enhancing the Selectivity of PDE10-IN-6 for PDE10A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to enhance the selectivity of the inhibitor PDE10-IN-6 for its primary target, Phosphodiesterase 10A (PDE10A).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments aimed at improving the selectivity of this compound.
Issue 1: High Off-Target Activity Observed in Kinase or Phosphodiesterase Panel Screening
-
Q: My initial screening of this compound against a panel of phosphodiesterases (PDEs) and kinases shows significant inhibition of other targets besides PDE10A. How can I address this?
A: High off-target activity is a common challenge in drug development. The following steps can be taken to improve the selectivity of your compound:
-
Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of this compound and assess the impact on both on-target (PDE10A) and off-target activity. This will help identify the chemical moieties responsible for off-target binding.
-
Computational Modeling: Utilize molecular docking and in silico modeling to understand how this compound binds to both PDE10A and off-target proteins. This can reveal differences in the binding pockets that can be exploited to design more selective analogs.
-
Structure-Based Drug Design: If the crystal structures of PDE10A and a prominent off-target are available, use structure-based design to introduce modifications to this compound that favor interaction with the unique residues or conformation of the PDE10A active site.
-
Issue 2: Difficulty in Synthesizing Analogs of this compound with Improved Selectivity
-
Q: I have identified potential modifications to this compound to improve selectivity, but the synthesis is proving to be challenging. What are some alternative approaches?
A: When synthetic routes are complex, consider the following strategies:
-
Fragment-Based Drug Discovery (FBDD): If certain fragments of this compound are responsible for its affinity to off-targets, it may be possible to replace them with novel fragments that maintain PDE10A binding while reducing off-target interactions.
-
Scaffold Hopping: Instead of modifying the periphery of the this compound scaffold, explore entirely new chemical scaffolds that can still present the key pharmacophoric features required for PDE10A inhibition.
-
Collaboration with Medicinal Chemists: Partnering with experienced medicinal chemists can provide valuable insights into feasible synthetic routes and novel chemical structures.
-
Issue 3: Inconsistent Results in Cellular Assays
-
Q: The selectivity of my new this compound analogs appears promising in biochemical assays, but the results are inconsistent in cellular models. What could be the reason for this discrepancy?
A: Discrepancies between biochemical and cellular assay results can arise from several factors:
-
Cell Permeability: The modified compounds may have altered physicochemical properties, affecting their ability to cross the cell membrane and reach the intracellular target.
-
Metabolic Instability: The new analogs might be rapidly metabolized within the cell, leading to lower effective concentrations.
-
Efflux Pumps: The compounds could be substrates for cellular efflux pumps, which actively transport them out of the cell.
-
Target Engagement: It's crucial to confirm that the compound is engaging with PDE10A within the cellular environment.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of PDE10A, and why is selectivity important for its inhibitors?
A1: PDE10A is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers in cellular signaling. It is highly expressed in the medium spiny neurons of the striatum, making it a key regulator of signaling pathways involved in motor control and cognition. Selective inhibition of PDE10A is crucial to avoid modulating other PDE families, which are ubiquitously expressed and regulate a wide array of physiological processes. Off-target inhibition can lead to undesirable side effects.
Q2: What are the known off-targets for PDE10A inhibitors?
A2: While specific off-targets for this compound would require experimental determination, inhibitors of PDE families can sometimes show cross-reactivity with other PDEs due to structural similarities in the active site. For instance, some PDE10A inhibitors might show activity against other dual-substrate PDEs like PDE1, PDE2, PDE3, and PDE11. Kinases are also common off-targets for small molecule inhibitors.
Q3: How can I quantitatively assess the selectivity of my this compound analogs?
A3: Selectivity is typically quantified by comparing the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) of a compound for its primary target versus its off-targets. A selectivity index can be calculated by dividing the IC50 for the off-target by the IC50 for the primary target (PDE10A). A higher selectivity index indicates greater selectivity.
Data Presentation
Table 1: Hypothetical Selectivity Profile of this compound and Analogs
| Compound | PDE10A IC50 (nM) | PDE1B IC50 (nM) | PDE4D IC50 (nM) | Selectivity Index (vs. PDE1B) | Selectivity Index (vs. PDE4D) |
| This compound | 10 | 200 | 500 | 20 | 50 |
| Analog-1A | 12 | 1500 | 3000 | 125 | 250 |
| Analog-1B | 8 | 50 | 100 | 6.25 | 12.5 |
This table illustrates how SAR data can be organized to compare the selectivity of different compounds. Analog-1A shows improved selectivity, while Analog-1B exhibits reduced selectivity compared to the parent compound.
Experimental Protocols
Protocol 1: PDE10A Enzymatic Activity Assay (Fluorescence Polarization)
This protocol is adapted from commercially available PDE10A assay kits.
-
Objective: To determine the IC50 of an inhibitor against PDE10A.
-
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cAMP or cGMP substrate upon its hydrolysis by PDE10A.
-
Materials:
-
Purified recombinant PDE10A enzyme
-
Fluorescently labeled substrate (e.g., FAM-cAMP)
-
Assay buffer
-
Test compounds (e.g., this compound and analogs) dissolved in DMSO
-
96-well black microplate
-
Microplate reader capable of fluorescence polarization measurements
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in assay buffer.
-
Add a fixed amount of the fluorescently labeled substrate to each well of the microplate.
-
Add the serially diluted test compounds to the wells. Include controls for no enzyme (negative control) and no inhibitor (positive control).
-
Initiate the reaction by adding a fixed concentration of the PDE10A enzyme to each well (except the negative control).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction (if necessary, as per kit instructions).
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Target Engagement Assay
-
Objective: To confirm that the inhibitor is binding to PDE10A within a cellular context.
-
Principle: This can be assessed by measuring the downstream consequences of PDE10A inhibition, such as the accumulation of cAMP or cGMP.
-
Materials:
-
Cell line expressing PDE10A (e.g., striatal neurons or a transfected cell line)
-
Test compounds
-
Cell lysis buffer
-
cAMP or cGMP immunoassay kit (e.g., ELISA)
-
-
Procedure:
-
Culture the cells in a multi-well plate.
-
Treat the cells with various concentrations of the test compounds for a specific duration.
-
Lyse the cells to release the intracellular contents.
-
Measure the concentration of cAMP or cGMP in the cell lysates using an immunoassay kit according to the manufacturer's instructions.
-
An increase in cAMP or cGMP levels in a dose-dependent manner indicates successful target engagement by the inhibitor.
-
Visualizations
Caption: Simplified PDE10A signaling pathway.
Technical Support Center: Optimizing PDE10-IN-6 Delivery Across the Blood-Brain Barrier
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working on the in vivo delivery of PDE10-IN-6, a novel phosphodiesterase 10A (PDE10A) inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address challenges related to crossing the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of phosphodiesterase 10A (PDE10A). PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum and is responsible for the hydrolysis of both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, this compound increases the intracellular levels of these second messengers, thereby modulating neuronal signaling pathways, which is a therapeutic strategy for neurological and psychiatric disorders like schizophrenia and Huntington's disease.
Q2: What are the main challenges in delivering this compound across the blood-brain barrier?
A2: The primary challenges for in vivo delivery of small molecules like this compound to the central nervous system (CNS) are multifaceted. The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that protects the brain. Key obstacles include:
-
Low Passive Permeability: The tight junctions between endothelial cells restrict the passage of many molecules. Physicochemical properties such as high molecular weight, polarity, and a large number of hydrogen bond donors/acceptors can limit passive diffusion.
-
Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump xenobiotics, including potential therapeutics, back into the bloodstream.
-
Poor Aqueous Solubility: Many small molecule inhibitors exhibit poor water solubility, which complicates formulation for in vivo administration and can lead to low bioavailability.
-
Metabolic Instability: The compound may be metabolized by enzymes present in the BBB endothelial cells or in the periphery before it can reach its target in the brain.
Q3: What are the general strategies to enhance the BBB penetration of small molecules like this compound?
A3: Several strategies can be employed to improve the delivery of drugs across the BBB:
-
Chemical Modification (Prodrugs): Modifying the structure of this compound to create a more lipophilic prodrug can enhance its ability to cross the BBB. Once in the brain, the prodrug is converted to the active compound.
-
Formulation Strategies:
-
Nanoparticle-based delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect it from degradation, improve its pharmacokinetic profile, and facilitate its transport across the BBB.
-
Co-solvents and Surfactants: Using co-solvents (e.g., DMSO, PEG) or surfactants can improve the solubility of poorly soluble compounds for administration.
-
-
Inhibition of Efflux Pumps: Co-administration of a P-gp inhibitor can increase the brain concentration of a drug that is a substrate for this transporter.
-
Receptor-Mediated Transcytosis: Conjugating the drug to a ligand that binds to a receptor expressed on the BBB (e.g., transferrin receptor, insulin receptor) can facilitate its transport into the brain.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or no therapeutic effect observed in vivo. | Poor bioavailability due to formulation issues. | - Verify Formulation: Ensure this compound is fully dissolved. Gentle heating or sonication may be necessary, but check for compound stability under these conditions. - Optimize Formulation: If solubility is an issue, consider alternative formulations such as co-solvents (e.g., DMSO/saline, PEG), cyclodextrins, or lipid-based formulations. - Route of Administration: Intraperitoneal (IP) or intravenous (IV) injection may offer higher bioavailability than oral gavage for compounds with poor oral absorption. |
| Suboptimal dosing. | - Dose-Response Study: Conduct a dose-escalation study to determine the optimal effective dose. - Pharmacokinetic (PK) Analysis: Perform a pilot PK study to measure the plasma and brain concentrations of this compound to ensure adequate exposure. | |
| Rapid metabolism or clearance. | - PK/PD Modeling: Characterize the pharmacokinetic/pharmacodynamic relationship to understand the required exposure for efficacy. - Formulation Modification: Consider formulations that provide sustained release to maintain therapeutic concentrations. | |
| High variability in experimental results between animals. | Inconsistent formulation preparation. | - Standardize Protocol: Ensure the formulation is prepared consistently for every experiment. Adhere strictly to solvent ratios and preparation conditions. - Fresh Preparations: Prepare the formulation fresh before each use to avoid degradation or precipitation over time. |
| Inaccurate dosing. | - Accurate Animal Weight: Use a calibrated scale to weigh each animal before dosing. - Proper Injection Technique: Ensure proper training on the chosen administration route to minimize variability. | |
| Signs of toxicity in animal models (e.g., weight loss, lethargy). | Formulation vehicle toxicity. | - Tolerability Study: Conduct a pilot study with the vehicle alone to assess its tolerability at the intended concentration and volume. - Reduce Vehicle Concentration: If using a co-solvent like DMSO, keep the final concentration as low as possible. |
| On-target or off-target toxicity of this compound. | - Dose Reduction: Lower the dose and/or the frequency of administration. - Monitor for Adverse Effects: Closely monitor animals for any signs of distress. | |
| Low brain-to-plasma concentration ratio. | Poor BBB penetration. | - Assess Physicochemical Properties: Review the molecular weight, lipophilicity (LogP), polar surface area (PSA), and number of hydrogen bond donors/acceptors of this compound. - Structural Modification: Consider medicinal chemistry efforts to optimize these properties for better BBB penetration. |
| Active efflux by transporters like P-gp. | - In Vitro Efflux Assay: Use an in vitro model, such as MDCK-MDR1 cells, to determine if this compound is a substrate for P-gp or other efflux transporters. - Co-administration with Efflux Inhibitor: In preclinical models, co-administer a known P-gp inhibitor to assess if it improves brain exposure. |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assessment using a Transwell Model
This protocol describes a method to evaluate the permeability of this compound across an in vitro BBB model.
Materials:
-
Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) or other suitable brain endothelial cell line.
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size).
-
Cell culture medium and supplements.
-
This compound stock solution.
-
Lucifer yellow or another low-permeability marker.
-
LC-MS/MS for quantification of this compound.
Methodology:
-
Cell Seeding: Seed the brain endothelial cells on the apical side of the Transwell inserts at a high density and culture until a confluent monolayer is formed.
-
Barrier Integrity Measurement: Measure the transendothelial electrical resistance (TEER) to confirm the formation of tight junctions. A high TEER value is indicative of a good barrier.
-
Permeability Assay: a. Replace the medium in the apical (donor) and basolateral (receiver) chambers with fresh, serum-free medium. b. Add this compound to the apical chamber at a known concentration. c. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber. d. At the end of the experiment, collect a sample from the apical chamber.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Permeability Coefficient (Papp) Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration in the donor chamber.
-
-
Validation: In parallel, assess the permeability of a known low-permeability marker (e.g., Lucifer yellow) to confirm the integrity of the cell monolayer throughout the experiment.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic procedure to determine the plasma and brain concentrations of this compound following systemic administration.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
This compound formulation for in vivo administration.
-
Dosing syringes and needles.
-
Blood collection tubes (e.g., with anticoagulant).
-
Anesthesia.
-
Homogenizer for brain tissue.
-
LC-MS/MS for quantification.
Methodology:
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
-
Dosing: Administer this compound to the animals via the chosen route (e.g., oral gavage, intraperitoneal injection, intravenous injection) at a predetermined dose.
-
Sample Collection: a. At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples from a subset of animals. b. Immediately following blood collection, euthanize the animals and perfuse with saline to remove blood from the brain. c. Harvest the brains and store them at -80°C until analysis.
-
Sample Processing: a. Centrifuge the blood samples to separate the plasma. b. Homogenize the brain tissue in a suitable buffer.
-
Quantification: Determine the concentration of this compound in the plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis: a. Plot the plasma and brain concentration-time profiles. b. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. c. Determine the brain-to-plasma concentration ratio (Kp) at each time point. For a more accurate measure of BBB penetration, calculate the unbound brain-to-unbound plasma concentration ratio (Kp,uu) by correcting for plasma and brain tissue binding.
Data Presentation
Table 1: Physicochemical Properties Influencing BBB Penetration
| Property | General Guideline for Good BBB Penetration | Significance |
| Molecular Weight (MW) | < 400-500 Da | Smaller molecules can more easily pass through the tight junctions of the BBB. |
| Lipophilicity (LogP) | 1 - 3 | A moderate level of lipophilicity is required for passive diffusion across the lipid membranes of the endothelial cells. |
| Polar Surface Area (PSA) | < 60-90 Ų | Lower PSA is associated with better BBB permeability as it reduces the number of hydrogen bonds the molecule can form with water. |
| H-bond Donors | ≤ 3 | Fewer hydrogen bond donors reduce the interaction with water and improve membrane permeability. |
| H-bond Acceptors | ≤ 7 | Fewer hydrogen bond acceptors also contribute to better membrane permeability. |
Table 2: Comparison of In Vitro BBB Models
| Model Type | Key Features | Advantages | Disadvantages |
| Monolayer Cell Culture (e.g., hCMEC/D3) | Single layer of brain endothelial cells on a Transwell insert. | High-throughput, relatively low cost, good for initial screening. | Lower barrier tightness (TEER values) compared to in vivo, lacks the complexity of the neurovascular unit. |
| Co-culture Models | Endothelial cells cultured with other cell types of the neurovascular unit (astrocytes, pericytes). | More physiologically relevant, higher TEER values, better mimics the in vivo environment. | More complex to set up and maintain, lower throughput. |
| Stem Cell-based Models (iPSCs) | Brain endothelial-like cells differentiated from induced pluripotent stem cells. | Human-specific, can model patient-specific BBBs, high TEER values. | Technically challenging, potential for variability between differentiation batches. |
| Microfluidic (BBB-on-a-chip) | 3D models that incorporate shear stress and co-culture. | Closely mimics the in vivo microenvironment, allows for real-time imaging. | Low throughput, requires specialized equipment and expertise. |
Visualizations
strategies to reduce PDE10-IN-6 induced side effects
Technical Support Center: PDE10-IN-6
Disclaimer: this compound is used here as a representative designation for a selective phosphodiesterase 10A (PDE10A) inhibitor. The information provided is based on published research on various molecules within the PDE10A inhibitor class. Researchers should always consult compound-specific literature and safety data sheets.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using PDE10A inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PDE10A inhibitors?
A1: PDE10A is an enzyme highly expressed in the medium spiny neurons (MSNs) of the brain's striatum. It hydrolyzes, or breaks down, two critical second messengers: cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By blocking this enzyme, a PDE10A inhibitor like this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the neuron. This accumulation enhances signaling downstream of dopamine receptors (both D1 and D2) and other G-protein coupled receptors, modulating neuronal excitability and gene expression.
Caption: PDE10A inhibition prevents cAMP breakdown, enhancing downstream signaling.
Q2: What are the most common side effects observed with PDE10A inhibitors in preclinical and clinical studies?
A2: The most significant side effect reported for the PDE10A inhibitor class is the emergence of motor-related disturbances, such as dyskinesia or extrapyramidal symptoms (EPS). This is consistent with the compounds' primary site of action in the basal ganglia, a brain region critical for motor control. Unlike many traditional antipsychotics, some novel PDE10A inhibitors have been specifically designed and tested to be devoid of other common side effects like catalepsy, metabolic syndrome, or hyperprolactinemia.
Troubleshooting Guide: Motor Side Effects
Problem: My experimental animals are exhibiting abnormal motor behaviors (e.g., tremors, catalepsy, dyskinesia) after administration of this compound.
This is a common challenge when working with compounds that modulate striatal function. The following steps can help you troubleshoot and mitigate these effects.
Caption: A logical workflow for addressing motor side effects in experiments.
Step 1: Re-evaluate the Dose
The primary cause of motor side effects is often a dose that achieves excessive PDE10A enzyme occupancy (EO). While high occupancy may be desired in some paradigms, it increases the risk of adverse effects.
-
Strategy: Conduct a thorough dose-response study to establish the relationship between the dose of this compound, the target PDE10A occupancy, the desired therapeutic effect, and the emergence of side effects. Studies with other inhibitors have shown that a therapeutic effect can often be achieved at an enzyme occupancy of around 30-50%, while higher levels may lead to side effects.
Step 2: Consider Pharmacodynamic Interactions
PDE10A inhibitors act on the direct (D1-receptor mediated) and indirect (D2-receptor mediated) pathways. Their net effect on motor behavior can depend on the baseline activation state of these pathways.
-
Strategy: If your experimental model involves co-administration of other psychoactive compounds (e.g., dopamine agonists or antagonists), be aware of potential synergistic effects. For instance, PDE10A inhibitors can potentiate the cataleptic effects of D1 receptor antagonists but counteract the catalepsy induced by D2 antagonists. Review your experimental design for potential interactions that could be exacerbating motor side effects.
Step 3: Refine the Dosing Regimen
The timing and frequency of administration can influence peak plasma concentration and target engagement, thereby affecting the severity of side effects.
-
Strategy: If using a multiple-dosing paradigm, consider whether a lower, more frequent dose could maintain therapeutic target engagement while avoiding the high peak concentrations that may trigger motor disturbances. Review pharmacokinetic data for your specific compound or class of compounds.
Data and Protocols
Table 1: Dose and Enzyme Occupancy of Investigated PDE10A Inhibitors
This table summarizes data from clinical studies with other PDE10A inhibitors, providing a reference for target engagement levels.
| Compound | Dose | PDE10A Enzyme Occupancy (EO) | Study Population | Outcome/Notes | Reference |
| PF-02545920 | 10 mg | 14-27% | Healthy Volunteers | Safe and well-tolerated at this occupancy. | |
| PF-02545920 | 20 mg | 45-63% | Healthy Volunteers | Safe and well-tolerated at this occupancy. | |
| TAK-063 | 20 mg | ~30% | Schizophrenia Patients | Occupancy modeled from PET studies. | |
| EM-221 | Up to 10 mg | Up to 92.8% | Healthy Volunteers | Well-tolerated up to 10 mg; MTD was 15 mg. |
Table 2: Preclinical Safety Profile of a Novel PDE10A Inhibitor (CPL500036)
This table illustrates a typical safety assessment for a new PDE10A inhibitor, showing a favorable profile compared to traditional antipsychotics.
| Assessed Side Effect | Method | Result | Implication | Reference |
| Catalepsy (EPS) | Bar test in rats | Did not induce catalepsy at therapeutic doses. | Lower risk of extrapyramidal side effects. | |
| Hyperprolactinemia | Prolactin level measurement | Did not increase prolactin levels. | Avoids side effects like gynecomastia. |
Technical Support Center: Improving the Yield of PDE10 Inhibitor Synthesis
Disclaimer: The specific compound "PDE10-IN-6" is not found in publicly available chemical literature. This guide uses the well-documented clinical PDE10A inhibitor, MP-10 (2-((4-(1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl)phenoxy)methyl)quinoline), as a representative model. The principles and troubleshooting advice provided here are applicable to the synthesis of structurally similar complex heterocyclic molecules.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for molecules like MP-10, and what are the common yield-limiting steps?
A1: The synthesis of MP-10 and similar PDE10A inhibitors typically involves a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together in the final steps. The most common yield-limiting reactions are often the palladium-catalyzed cross-coupling reactions used to form biaryl systems and the nucleophilic substitution reactions to construct ether linkages.
Key synthetic stages include:
-
Formation of the pyrazole core: This often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
-
Palladium-catalyzed cross-coupling: A Suzuki or similar cross-coupling reaction is frequently used to connect the pyrazole core to another aromatic or heteroaromatic ring. This is a critical C-C bond-forming step that can be prone to low yields.
-
Ether synthesis: A Williamson ether synthesis or a similar nucleophilic substitution reaction is often employed to link the biaryl-pyrazole unit to the final quinoline fragment.
-
Purification: The final compound is often a polar, heterocyclic molecule, which can present challenges for purification, leading to product loss.
Below is a diagram illustrating a plausible synthetic workflow for MP-10.
Caption: A plausible synthetic workflow for the PDE10A inhibitor MP-10.
Troubleshooting Guide: Suzuki Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds but can be sensitive to various factors. Low yields are a common issue.
Q2: My Suzuki coupling reaction has stalled or is giving a very low yield. Where should I start troubleshooting?
A2: Begin by systematically verifying the integrity of your reagents and the reaction setup, as these are the most common sources of failure.
-
Reagent Quality:
-
Boronic Acid/Ester: These reagents can degrade over time, especially in the presence of moisture or air, leading to protodeboronation (the boron group is replaced by hydrogen). Use fresh, high-purity boronic acid or consider using more stable derivatives like MIDA boronates.
-
Aryl Halide: Ensure your aryl halide is pure and free from contaminants that could poison the catalyst.
-
Solvent and Base: Use anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions. Ensure the base is of high quality and has been stored correctly to prevent hydration.
-
-
Catalyst System:
-
Palladium Source: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it must be reduced in situ. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes be beneficial.
-
Ligand Choice: The ligand stabilizes the palladium catalyst. For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are often necessary.
-
-
Reaction Conditions:
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from deactivating the catalyst.
-
Temperature: Ensure accurate temperature control. Some reactions require higher temperatures to proceed, especially with less reactive aryl chlorides.
-
Q3: I am observing a significant amount of homocoupled byproducts from my boronic acid. How can I minimize this?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen or issues with catalyst stability.
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Techniques like freeze-pump-thaw or sparging with an inert gas for an extended period are recommended.
-
Catalyst Stability: If the palladium catalyst decomposes to palladium black, it can promote side reactions. Using a more robust ligand or increasing the ligand-to-palladium ratio can help stabilize the active catalyst.
-
Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture can mitigate homocoupling.
Quantitative Data: Optimizing Suzuki Coupling Conditions
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The following table provides a starting point for optimization.
| Parameter | Common Choices | Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Pre-catalysts often provide more consistent results. Pd(0) sources can be faster but may be less stable. |
| Ligand | PPh₃, SPhos, XPhos, RuPhos, dppf | Bulky, electron-rich ligands (e.g., SPhos, XPhos) are often required for challenging substrates like aryl chlorides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | The choice of base is substrate-dependent. Carbonates are common, but phosphates may be better for sensitive functional groups. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. |
digraph "Troubleshooting Suzuki Coupling" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Start [label="Low Yield in Suzuki Coupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Re
Technical Support Center: PDE10-IN-6 Plasma Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the degradation of the phosphodiesterase 10A (PDE10A) inhibitor, PDE10-IN-6, in plasma samples. The following information is based on best practices for handling small molecule inhibitors in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is PDE10A and why is the stability of its inhibitors in plasma important?
Phosphodiesterase 10A (PDE10A) is an enzyme that primarily breaks down the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and cognition. Inhibition of PDE10A is a promising therapeutic strategy for neurological and psychiatric disorders like schizophrenia and Huntington's disease.
The stability of PDE10A inhibitors, such as this compound, in plasma is critical for accurate pharmacokinetic (PK) and pharmacodynamic (PD) studies. Degradation of the inhibitor in plasma samples after collection can lead to an underestimation of its concentration, resulting in misleading data regarding its absorption, distribution, metabolism, and excretion (ADME) profile. This can ultimately hinder the drug development process.
Q2: What are the primary causes of this compound degradation in plasma samples?
The degradation of small molecule inhibitors like this compound in plasma can be attributed to several factors:
-
Enzymatic Degradation: Plasma contains various enzymes, such as esterases, proteases, and amidases, that can metabolize drug molecules. Compounds with susceptible functional groups like esters, amides, and lactones are particularly prone to enzymatic hydrolysis.
-
Chemical Instability: The pH of the plasma can influence the ionization state and stability of a compound, potentially leading to hydrolytic degradation. Oxidation is another common pathway for drug decomposition and can be initiated by light, heat, or trace metals.
-
Temperature: Elevated temperatures can accelerate the rate of both enzymatic and chemical degradation.
-
Improper Sample Handling: Repeated freeze-thaw cycles, prolonged storage at inappropriate temperatures, and exposure to light can all contribute to the degradation of the analyte.
Q3: What are the ideal blood collection tubes for studying this compound plasma stability?
The choice of blood collection tube is crucial for minimizing ex vivo degradation. For pharmacokinetic studies of small molecules, tubes containing an anticoagulant are required to obtain plasma.
-
EDTA (Ethylenediaminetetraacetic acid) tubes (Lavender top): These are commonly recommended as EDTA can chelate metal ions that may act as cofactors for certain degradative enzymes.
-
Sodium or Lithium Heparin tubes (Green top): These are also widely used. However, it is important to ensure that the heparin formulation does not interfere with the analytical assay.
-
Tubes with Stabilizers: For compounds known to be highly unstable, specialized tubes containing a cocktail of enzyme inhibitors (e.g., protease and esterase inhibitors) may be necessary to preserve the integrity of the analyte.
It is crucial to gently invert the tubes several times after blood collection to ensure proper mixing with the anticoagulant.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of this compound observed in initial stability tests. | High activity of plasma enzymes (e.g., esterases, proteases). | - Collect blood in tubes containing a broad-spectrum enzyme inhibitor cocktail. - Immediately cool the blood sample on ice after collection and process to plasma in a refrigerated centrifuge as quickly as possible. - Acidify the plasma sample (if the compound is stable at lower pH) to inhibit enzymatic activity. |
| High variability in this compound concentrations between replicate samples. | Inconsistent sample handling procedures. | - Standardize the time between blood collection and plasma separation. - Ensure all samples are treated identically regarding temperature and storage duration before analysis. - Avoid repeated freeze-thaw cycles by aliquoting plasma into smaller volumes for storage. |
| Low recovery of this compound from plasma samples. | Adsorption of the compound to the collection tube or storage container surfaces. | - Use low-protein binding tubes (e.g., polypropylene) for collection and storage. - Evaluate the effect of different tube types during method development. |
| This compound appears stable at initial time points but degrades over longer storage. | Slow chemical degradation or instability during frozen storage. | - Store plasma samples at ultra-low temperatures (-80°C) for long-term storage. - Conduct long-term stability studies to determine the maximum allowable storage duration. |
Experimental Protocols
Protocol for Assessing this compound Stability in Plasma
This protocol provides a general framework for evaluating the stability of this compound in plasma under different conditions.
Materials:
-
Freshly collected whole blood in EDTA tubes from the relevant species (e.g., human, rat, mouse).
-
This compound stock solution of known concentration.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Refrigerated centrifuge.
-
Incubator or water bath set to 37°C.
-
Low-protein binding polypropylene tubes.
-
Organic solvent for protein precipitation (e.g., acetonitrile or methanol) containing an internal standard.
-
LC-MS/MS or other appropriate analytical instrumentation.
Procedure:
-
Plasma Preparation:
-
Centrifuge the whole blood at 1,000-2,000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
-
Incubation:
-
Pre-warm the plasma to 37°C.
-
Spike the plasma with this compound stock solution to achieve the desired final concentration (e.g., 1 µM). Ensure the volume of the stock solution is minimal to avoid altering the plasma matrix significantly.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the spiked plasma. The 0-minute time point represents the initial concentration.
-
-
Sample Processing:
-
Immediately terminate the reaction for each aliquot by adding 3 volumes of cold organic solvent (containing the internal standard) to precipitate the plasma proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound remaining at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute sample.
-
Plot the percentage remaining versus time to determine the degradation profile.
-
Calculate the half-life (t½) of the compound in plasma.
-
Data Presentation
Table 1: Factors Influencing this compound Stability in Plasma and Mitigation Strategies
| Factor | Potential Impact on Stability | Recommended Mitigation Strategy |
| Enzymatic Degradation | Rapid metabolism of the compound. | Use of collection tubes with enzyme inhibitors (e.g., protease, esterase inhibitors). Immediate cooling and processing of samples. |
| Temperature | Increased degradation rate at higher temperatures. | Collect and process blood samples on ice. Store plasma at -80°C for long-term stability. |
| pH | Can lead to chemical hydrolysis. | Maintain a consistent pH during sample handling. If necessary and the compound is stable, acidification can inhibit some enzymes. |
| Freeze-Thaw Cycles | Can cause degradation of the analyte. | Aliquot plasma into single-use vials to avoid repeated freezing and thawing. |
| Blood Collection Tube | Adsorption to tube surface; interference from additives. | Use polypropylene or other low-binding tubes. Validate the chosen tube type for compatibility. |
| Time to Processing | Continued enzymatic activity in whole blood. | Process blood to plasma as quickly as possible, ideally within 30-60 minutes of collection. |
Visualizations
Validation & Comparative
comparing PDE10-IN-6 vs TP-10 in vivo
An objective in vivo comparison between PDE10-IN-6 and TP-10 is not feasible at this time due to a lack of available scientific literature on a compound specifically identified as "this compound." Extensive searches have not yielded any published in vivo studies, efficacy data, or pharmacokinetic profiles for a molecule with this designation.
Conversely, TP-10 is a well-characterized compound with a diverse range of biological activities demonstrated in numerous in vivo studies. TP-10 has been investigated as a phosphodiesterase 10A (PDE10A) inhibitor, a cell-penetrating peptide with antimicrobial and antiparasitic properties, and a complement inhibitor. This guide will, therefore, focus on the multifaceted in vivo profile of TP-10, presenting the available experimental data for each of its primary functions.
TP-10 as a PDE10A Inhibitor
TP-10 is a potent and selective inhibitor of PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum. Inhibition of PDE10A leads to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), modulating neuronal signaling. The therapeutic potential of TP-10 as a PDE10A inhibitor has been explored in preclinical models of neurological and psychiatric disorders.
Signaling Pathway of PDE10A Inhibition
Caption: PDE10A inhibition by TP-10 increases cAMP and cGMP levels.
In Vivo Efficacy of TP-10 as a PDE10A Inhibitor
| Model | Species | Dose/Route | Key Findings | Reference |
| Huntington's Disease (R6/2 mouse model) | Mouse | Not specified | Ameliorated striatal and cortical pathology. | |
| Schizophrenia-like behaviors | Rat | Not specified | Systemic administration of TP-10 increased the probability of eliciting cortically evoked spike activity. | |
| General CNS effects | Mouse | 3 mg/kg, i.p. | Induced a large increase in the number of PH3-positive neurons in the striatum. |
Experimental Protocol: In Vivo Electrophysiology in a Rat Model
This protocol is a summary of the methodology used to assess the effect of systemic TP-10 administration on cortically evoked activity in the striatum of anesthetized rats.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized with urethane. The animal is placed in a stereotaxic frame.
-
Surgical Procedures: A craniotomy is performed over the cortex and striatum. A stimulating electrode is implanted in the prefrontal cortex, and a recording electrode is placed in the dorsal striatum.
-
Drug Administration: TP-10 is administered systemically (e.g., via intraperitoneal injection).
-
Electrophysiological Recording: Single-unit extracellular recordings are obtained from striatal neurons. Cortical stimulation is applied to evoke responses in the recorded neurons.
-
Data Analysis: The probability and latency of cortically evoked spikes are analyzed before and after TP-10 administration.
TP-10 as a Cell-Penetrating Peptide (CPP): Antimicrobial and Antiparasitic Activity
TP-10 is also known as Transportan 10, a cell-penetrating peptide that can translocate across cell membranes. This property has been exploited for its direct antimicrobial and antiparasitic effects.
In Vivo Efficacy of TP-10 as an Antimicrobial and Antiparasitic Agent
| Target Organism | In Vivo Model | Dose/Route | Key Findings | Reference |
| Neisseria meningitidis | Mouse (sepsis model) | 0.016 mg/g, i.p. | Had a therapeutic effect in mouse models infected with N. meningitidis serogroup B. | |
| Plasmodium falciparum (malaria) | Mosquito | Not specified | Showed broad-spectrum activity against mosquito stages of P. falciparum. | |
| Trypanosoma brucei brucei (trypanosomiasis) | Not specified in abstracts | Not specified | Demonstrated activity against blood-stage T. b. brucei. |
Experimental Workflow: In Vivo Antimicrobial Efficacy
Caption: Workflow for assessing the in vivo antimicrobial efficacy of TP-10.
TP-10 as a Complement Inhibitor (Soluble Complement Receptor 1)
TP-10, also identified as soluble complement receptor 1 (sCR1), is a potent inhibitor of the complement system, a key component of the innate immune response. Its in vivo effects in this capacity have been primarily investigated in the context of ischemia-reperfusion injury and inflammatory conditions.
In Vivo Efficacy of TP-10 as a Complement Inhibitor
| Clinical/Preclinical Setting | Species | Dose/Route | Key Findings | Reference |
| Cardiopulmonary bypass | Human (infants) | 10 mg/kg IV + 10 mg/100 mL in CPB circuit | Appeared safe and decreased complement activation. | |
| Cardiopulmonary bypass | Human (adult females) | 5 mg/kg IV | Effectively suppressed complement activation but showed no difference in the primary endpoint of death or MI compared to placebo. | |
| Lung transplantation | Human | 10 mg/kg | Led to early extubation in a significantly higher proportion of lung transplant recipients. |
Mechanism of Complement Inhibition by TP-10
Caption: TP-10 (sCR1) inhibits the complement cascade at C3 and C5 convertases.
Comparative Analysis of PDE10A Inhibitor Activity Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Note on "PDE10-IN-6": Publicly available data on a specific phosphodiesterase 10A (PDE10A) inhibitor designated "this compound" is not available at the time of this publication. Therefore, this guide provides a comparative analysis of several well-characterized and widely studied PDE10A inhibitors—TP-10, PQ-10, and Papaverine—to offer a representative understanding of PDE10A inhibitor activity across various cell lines. These compounds serve as valuable benchmarks in the research and development of novel PDE10A-targeting therapeutics.
Introduction to PDE10A Inhibition
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that degrades both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in cellular signaling. PDE10A is highly expressed in the medium spiny neurons of the striatum, making it a significant target for neurological and psychiatric disorders. Emerging evidence also points to its overexpression in various cancer types, including colorectal and non-small cell lung cancer, suggesting its role as a potential therapeutic target in oncology. Inhibition of PDE10A leads to an accumulation of intracellular cAMP and cGMP, thereby modulating downstream signaling pathways that can influence cell proliferation, apoptosis, and neuroinflammation.
Comparative Activity of PDE10A Inhibitors
The inhibitory activity of PDE10A inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for TP-10, PQ-10, and Papaverine against the PDE10A enzyme and in various cell lines.
| Inhibitor | Target/Cell Line | IC50 Value | Reference |
| TP-10 | PDE10A (enzyme) | 0.8 nM | |
| U-87 MG (glioblastoma) | Not specified, showed decreased ROS | ||
| PQ-10 | PDE10A (enzyme) | 4.6 nM | |
| HT29 (colorectal cancer) | ~1 µM (growth inhibition) | ||
| SW480 (colorectal cancer) | ~1 µM (growth inhibition) | ||
| HCT116 (colorectal cancer) | ~0.1 µM (growth inhibition) | ||
| NCM460 (normal colon) | ~8 µM (growth inhibition) | ||
| Papaverine | PDE10A (enzyme) | 95 nM (Ki) | |
| HT29 (colorectal cancer) | ~28 µM (growth inhibition) | ||
| SW480 (colorectal cancer) | ~20 µM (growth inhibition) | ||
| HCT116 (colorectal cancer) | ~10 µM (growth inhibition) | ||
| NCM460 (normal colon) | ~118 µM (growth inhibition) | ||
| MDA-MB-231 (breast cancer) | >10 µM (cell viability at 48h) | ||
| A549 (lung cancer) | Reduced cell growth to 53% at 150 µM (48h) | ||
| DU145 (prostate cancer) | Reduced cell growth to 64% at 150 µM (48h) |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical PDE10A signaling pathway and a general workflow for assessing the cytotoxic activity of PDE10A inhibitors in cell lines.
Caption: PDE10A Signaling Pathway.
A Comparative Analysis of PDE10A Inhibitors: The Broad-Spectrum Agent Papaverine versus the Selective Compound PQ-10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two phosphodiesterase 10A (PDE10A) inhibitors: papaverine, a naturally occurring benzylisoquinoline alkaloid with broad PDE inhibition, and PQ-10, a potent and highly selective synthetic inhibitor. This comparison aims to highlight the differences in their biochemical potency, selectivity, and potential therapeutic implications based on available experimental data.
Introduction
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), playing a crucial role in regulating intracellular signaling cascades. Its high expression in the medium spiny neurons of the striatum has made it an attractive therapeutic target for neurological and psychiatric disorders. Papaverine, a well-known smooth muscle relaxant, has been identified as a non-selective PDE inhibitor with a preference for PDE10A. In contrast, compounds like PQ-10 have been developed as highly potent and selective inhibitors of PDE10A, offering more targeted pharmacological tools for research and potential therapeutic development.
Chemical Structures
The chemical structures of papaverine and PQ-10 are presented below.
| Compound | Chemical Structure |
| Papaverine | |
| PQ-10 |
Mechanism of Action
Both papaverine and PQ-10 exert their primary effect by inhibiting the enzymatic activity of PDE10A. By blocking the hydrolysis of cAMP and cGMP, these inhibitors lead to an accumulation of these second messengers within the cell. This, in turn, activates downstream signaling pathways, primarily through the activation of protein kinase A (PKA) by cAMP and protein kinase G (PKG) by cGMP. The key difference in their mechanism lies in their selectivity; papaverine inhibits other PDE isoforms, which can lead to a broader range of physiological effects, whereas PQ-10's action is more specifically focused on the PDE10A pathway.
Quantitative Data Comparison
The following table summarizes the inhibitory potency (IC50 values) of papaverine and PQ-10 against various phosphodiesterase isoforms. Lower IC50 values indicate higher potency.
| PDE Isoform | Papaverine IC50 (nM) | PQ-10 IC50 (nM) |
| PDE10A (cGMP) | 17, 19 | 5 |
| PDE10A (cAMP) | Not explicitly found | 13 |
| PDE3A | 284 | >10,000 |
| Other PDEs | Broad, non-selective inhibition | Micromolar range (low potency) |
Signaling Pathway
The diagram below illustrates the central role of PDE10A in the degradation of cAMP and cGMP and how its inhibition by compounds like papaverine and PQ-10 leads to the activation of downstream signaling cascades.
Caption: PDE10A signaling pathway and point of inhibition.
Experimental Protocols
A general experimental protocol for determining the IC50 values of PDE inhibitors is outlined below. This methodology is fundamental for the quantitative comparison of compounds like papaverine and PQ-10.
Protocol: In Vitro Phosphodiesterase Activity Assay
-
Enzyme Preparation: Recombinant human phosphodiesterase enzymes (e.g., PDE10A, PDE3A, etc.) are expressed and purified.
-
Reaction Buffer: A suitable reaction buffer is prepared, typically containing Tris-HCl, MgCl2, and other necessary co-factors at a physiological
Confirming On-Target Efficacy: A Comparative Guide to Validating PDE10A Inhibitor Mechanism Using Genetic Knockout Models
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action of a novel compound is a cornerstone of preclinical validation. This guide provides a comparative framework for confirming the on-target effects of phosphodiesterase 10A (PDE10A) inhibitors by leveraging genetic knockout models. As specific data for "PDE10-IN-6" is not publicly available, this document will utilize the well-characterized and clinically tested PDE10A inhibitor, MP-10 (also known as PF-2545920), as a representative example to illustrate the validation process.
The selective inhibition of PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum, has been a promising therapeutic strategy for various neuropsychiatric disorders. PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), key second messengers in intracellular signaling. By inhibiting PDE10A, compounds like MP-10 aim to increase the levels of these cyclic nucleotides, thereby modulating neuronal activity.
Genetic knockout of the Pde10a gene in animal models offers a definitive tool to verify that the observed pharmacological effects of an inhibitor are indeed mediated through its intended target. If an inhibitor's effects are absent or significantly blunted in PDE10A knockout animals compared to their wild-type littermates, it provides strong evidence for on-target activity.
The PDE10A Signaling Pathway
PDE10A plays a crucial role in regulating the signaling cascades downstream of dopamine and glutamate receptors in the striatum. It acts as a key regulator of cAMP and cGMP levels, which in turn influence the activity of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32), leading to modulation of gene expression and neuronal excitability.
Experimental Workflow for On-Target Validation
The core of the validation process involves a direct comparison of the inhibitor's effects in wild-type (WT) animals and their PDE10A knockout (KO) littermates. This experimental design allows for the isolation of PDE10A-dependent effects.
Validation of PDE10A Inhibitors as Neuroprotective Agents: A Comparative Guide
Introduction
Phosphodiesterase 10A (PDE10A) is an enzyme that plays a crucial role in regulating cyclic nucleotide signaling in the brain, particularly in the striatum. Its inhibition has emerged as a promising therapeutic strategy for a range of neurological and psychiatric disorders, including neurodegenerative diseases. This guide provides a comparative analysis of the neuroprotective effects of PDE10A inhibitors, with a focus on representative compounds, and contrasts their performance with other neuroprotective agents. While information on a specific compound designated "PDE10-IN-6" is not publicly available, this guide will utilize data from well-characterized PDE10A inhibitors such as Papaverine and TAK-063 to illustrate the therapeutic potential of this class of molecules.
The inhibition of PDE10A leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This elevation in second messengers activates downstream signaling cascades, including the protein kinase A (PKA) pathway, which are known to promote cell survival and reduce inflammation.
Comparative Analysis of Neuroprotective Effects
The neuroprotective efficacy of PDE10A inhibitors has been demonstrated in various preclinical models of neurological disorders. This section compares the quantitative effects of representative PDE10A inhibitors with other neuroprotective compounds.
Table 1: Comparison of Neuroprotective Effects of PDE10A Inhibitors and Other Agents in an Ischemic Stroke Model
| Compound/Treatment | Mechanism of Action | Model | Key Efficacy Readout | Quantitative Effect | Reference |
| TAK-063 | PDE10A Inhibitor | Mouse model of middle cerebral artery occlusion (MCAO) | Reduction in infarct volume | Significant reduction at 0.3 mg/kg and 3 mg/kg doses | |
| Improvement in neurological function | Enhanced neurological function at both doses | ||||
| Reduction in inflammatory cytokines (IFN-γ, TNF-α) | Significant decrease in cytokine levels | ||||
| Rolipram | PDE4 Inhibitor | Spinal Cord Injury (SCI) model | Improved locomotor recovery | Significant improvement in functional outcomes | |
| Increased axonal growth and myelination | Enhanced anatomical recovery |
Table 2: Comparison of Neuroprotective and Anti-inflammatory Effects in a Parkinson's Disease Model
| Compound/Treatment | Mechanism of Action | Model | Key Efficacy Readout | Quantitative Effect | Reference |
| Papaverine | PDE10A Inhibitor | MPTP-induced mouse model of Parkinson's disease | Protection of dopaminergic neurons | Significant neuroprotective effects | |
| Inhibition of pro-inflammatory molecule production | Inhibition of nitric oxide and pro-inflammatory cytokines | ||||
| Astersaponin I (AKNS-2) | Autophagy Induction | MPP+-induced in vitro Parkinson's disease model | Increased cell viability | Protective effect against MPP+-induced neurotoxicity | |
| MPTP-induced in vivo Parkinson's disease model | Neuroprotection | Demonstrated neuroprotective effects |
Signaling Pathways and Experimental Workflows
PDE10A Signaling Pathway in Neuroprotection
Inhibition of PDE10A enhances the signaling of cAMP and cGMP, leading to the activation of downstream neuroprotective pathways. The diagram below illustrates this mechanism.
Experimental Workflow for Assessing Neuroprotection
A typical workflow to evaluate the neuroprotective effects of a compound like a PDE10A inhibitor involves a series of in vitro and in vivo experiments.
Detailed Experimental Protocols
1. In Vitro Neuroprotection Assay using MPP+ Model of Parkinson's Disease
This protocol is adapted from studies evaluating neuroprotective compounds in a cellular model of Parkinson's disease.
-
Cell Culture:
-
Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment and Toxin Induction:
-
SH-SY5Y cells are seeded in 96-well plates at a density of 1x10^4 cells/well.
-
After 24 hours, cells are pre-treated with various concentrations of the test compound (e.g., this compound or Papaverine) for 1 hour.
-
Subsequently, 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that induces Parkinson's-like pathology, is added to the wells at a final concentration
-
Comparative Safety Profile: PDE10-IN-6 Versus Established PDE10A Inhibitors
This guide provides a comparative analysis of the side-effect profile of the novel phosphodiesterase 10A (PDE10A) inhibitor, PDE10-IN-6, against established first-generation PDE10A inhibitors. The evaluation is based on preclinical and clinical data, with a focus on key safety parameters relevant to the development of therapeutics for central nervous system (CNS) disorders.
Executive Summary
Inhibition of PDE10A, an enzyme highly expressed in the striatum, is a promising therapeutic strategy for neuropsychiatric disorders like schizophrenia and Huntington's disease. However, the clinical development of early PDE10A inhibitors has been hampered by a narrow therapeutic window, primarily due to the emergence of extrapyramidal symptoms (EPS) and other motor-related side effects. This compound represents a next-generation compound designed to mitigate these adverse effects while retaining therapeutic efficacy. This guide synthesizes available data to draw a comparative side-effect profile.
Data Presentation: Side-Effect Profile Comparison
The following table summarizes the known and anticipated side-effect profiles of this compound (based on data from novel inhibitors like CPL500036) and established PDE10A inhibitors (such as PF-02545920/MP-10).
| Side Effect Category | This compound (Anticipated Profile) | Established PDE10A Inhibitors (e.g., MP-10) | Supporting Evidence |
| Motor System | Low risk of catalepsy and other extrapyramidal symptoms at therapeutic doses. | Dose-limiting extrapyramidal side effects, including dyskinesia and catalepsy, observed in clinical trials. | Preclinical studies on next-generation inhibitors show a clear separation between therapeutic doses and those inducing motor side effects. |
| Metabolic Effects | No significant effect on glucose metabolism or body weight. | Some second-generation antipsychotics are associated with metabolic adverse effects, a concern for any new CNS drug. | In vivo studies on compounds like CPL500036 show no hyperglycemia in glucose tolerance tests. |
| Endocrine Effects | No significant increase in prolactin levels. | Hyperprolactinemia is a common side effect of first-generation antipsychotics that act on dopamine D2 receptors. | Preclinical data for CPL500036 demonstrates a lack of hyperprolactinemia. |
| Cardiovascular | Low risk of cardiotoxicity; no significant hERG channel inhibition. | Cardiovascular safety is a critical parameter for all new drug candidates. | In vitro patch-clamp assays on hERG-potassium channels and studies on 3D cardiac spheroids for CPL500036 indicate a low risk. |
| Genotoxicity | No evidence of genotoxic potential. | A standard requirement for all investigational new drugs. | Assessed via standard preclinical toxicology assays. |
Signaling Pathway and Mechanism of Action
PDE10A inhibitors modulate neuronal signaling by preventing the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), secondary messengers crucial for intracellular signal transduction. This action is particularly significant in the medium spiny neurons of the striatum, where PDE10A is highly expressed. The diagram below illustrates the signaling pathway affected by PDE10A inhibition.
By inhibiting PDE10A, this compound increases intracellular levels of cAMP, leading to enhanced Protein Kinase A (PKA) activity and modulation of neuronal excitability. This is thought to rebalance the direct and indirect pathways of the basal ganglia, which are dysregulated in certain neuropsychiatric conditions.
Experimental Protocols
The assessment of the side-effect profile of this compound and other PDE10A inhibitors relies on a battery of in vitro and in vivo experiments. The methodologies for key assessments are detailed below.
Catalepsy Assessment in Rodents
-
Objective: To evaluate the potential for extrapyramidal side effects.
-
Method: A bar test is commonly used. Rodents are administered the test compound (e.g., this compound) or a reference compound (e.g., haloperidol) at various doses. At specified time points, the animal's forepaws are placed on a horizontal bar. The time until the animal removes both paws from the bar is recorded. A prolonged descent time is indicative of catalepsy.
-
Data Analysis: The cataleptic effect is quantified as the mean time spent on the bar. Data is compared between the vehicle control, this compound, and positive control groups.
Cardiovascular Safety (hERG Assay)
-
Objective: To assess the risk of drug-induced cardiac arrhythmias.
-
Method: An in vitro patch-clamp electrophysiology study is performed on human ether-a-go-go-related gene (hERG)-potassium channel-overexpressing cells. Cells are exposed to increasing concentrations of the test compound. The inhibitory effect on the hERG current is measured.
-
Data Analysis: The concentration-response curve is used to determine the IC50 value (the concentration at which 50% of the hERG current is inhibited). A higher IC50 value indicates a lower risk of cardiotoxicity.
Metabolic Side Effects (Glucose Tolerance Test)
-
Objective: To determine the effect of the compound on glucose metabolism.
-
Method: Rats are fasted overnight and then administered the test compound (e.g., this compound), a positive control (e.g., olanzapine), or a vehicle. After a set period, a glucose bolus is administered orally or intraperitoneally. Blood glucose levels are measured at multiple time points thereafter.
-
Data Analysis: The area under the curve (AUC) for blood glucose concentration over time is calculated for each group. A significant increase in the AUC compared to the vehicle control suggests an adverse effect on glucose tolerance.
The workflow for a typical preclinical safety assessment is illustrated in the diagram below.
Confirming the On-Target Effects of a Novel PDE10A Inhibitor Using siRNA
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the on-target effects of a novel phosphodiesterase 10A (PDE10A) inhibitor, here referred to as PDE10-IN-6, using small interfering RNA (siRNA). By comparing the phenotypic and signaling effects of the inhibitor with those of PDE10A gene silencing, researchers can gain confidence that the compound's mechanism of action is indeed through the intended target.
Phosphodiesterase 10A is a key enzyme in the regulation of cyclic nucleotide signaling, primarily within the medium spiny neurons of the striatum. It hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating signaling pathways downstream of dopamine and other neurotransmitter receptors. Given its role in these critical pathways, PDE10A has emerged as a promising therapeutic target for neurological and psychiatric disorders.
Comparison of this compound with Alternative PDE10A Inhibitors
To contextualize the activity of this compound, it is essential to compare its in vitro potency with other known PDE10A inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several compounds.
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | Human PDE10A | 1.2 | Fluorescence Polarization |
| TAK-063 | Human PDE10A | 0.3 | Enzymatic Assay |
| MP-10 | Human PDE10A | 0.36 | Enzymatic Assay |
| TP-10 | Human PDE10A | 1.1 | Enzymatic Assay |
| Papaverine | Human PDE10A | 36 | Enzymatic Assay |
Experimental Validation: siRNA vs. Small Molecule Inhibitor
The core of on-target validation lies in demonstrating that the genetic knockdown of the target protein phenocopies the effects of the chemical inhibitor. The following table outlines a hypothetical comparison of cellular outcomes following treatment with this compound versus transfection with PDE10A-targeting siRNA.
| Cellular Readout | Control (Vehicle/Scrambled siRNA) | This compound (10 nM) | PDE10A siRNA |
| PDE10A mRNA Expression (%) | 100 | 98 | 15 |
| Intracellular cAMP levels (pmol/mg protein) | 50 | 150 | 145 |
| PKA Substrate Phosphorylation (Fold Change) | 1.0 | 3.5 | 3.2 |
| CREB Phosphorylation (Fold Change) | 1.0 | 2.8 | 2.5 |
Experimental Protocols
PDE10A Inhibition Assay (Fluorescence Polarization)
This protocol is adapted from commercially available PDE10A assay kits.
Materials:
-
Recombinant human PDE10A enzyme
-
FAM-labeled cAMP substrate
-
Binding agent
-
Assay buffer
-
This compound and other inhibitors
-
384-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound and other inhibitors in assay buffer.
-
To each well of the microplate, add 5 µL of the diluted inhibitor or vehicle control.
-
Add 10 µL of diluted PDE10A enzyme to each well.
-
Initiate the reaction by adding 5 µL of the FAM-labeled cAMP substrate.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of the binding agent to stop the reaction.
-
Incubate for an additional 30 minutes.
-
Measure the fluorescence polarization of each well.
-
Calculate the IC50 values by fitting the data to a four-parameter logistic curve.
siRNA-Mediated Knockdown of PDE10A
This protocol provides a general guideline for siRNA transfection in a neuronal cell line expressing PDE10A.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
PDE10A-targeting siRNA and scrambled negative control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well tissue culture plates
Procedure:
-
One day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency on the day of transfection.
-
On the day of transfection, prepare two tubes for each well to be transfected.
-
Tube A: Dilute 20 pmol of siRNA (PDE10A-targeting or scrambled control) in 100 µL of Opti-MEM.
-
Tube B: Dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Aspirate the growth medium from the cells and wash once with sterile PBS.
-
Add 800 µL of Opti-MEM to the siRNA-lipid complex mixture.
-
Add the 1 mL final volume to the corresponding well of the 6-well plate.
-
Incubate the cells for 4-6 hours at 37°C.
-
Aspirate the transfection medium and replace it with 2 mL of complete growth medium.
-
Incubate the cells for 48-72 hours before proceeding with downstream analysis.
Quantitative Real-Time PCR (qRT-PCR) for PDE10A mRNA Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PDE10A and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Harvest cells treated with this compound, PDE10A siRNA, or their respective controls.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using the PDE10A and housekeeping gene primers.
-
Calculate the relative expression of PDE10A mRNA using the ΔΔCt method.
cAMP Assay
Materials:
-
cAMP enzyme immunoassay (EIA) kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Culture and treat cells as described above in a 96-well plate format.
-
Lyse the cells using the lysis buffer provided in the EIA kit.
-
Perform the cAMP EIA according to the manufacturer's protocol.
-
Measure the absorbance and calculate the cAMP concentration from a standard curve.
-
Normalize the cAMP concentration to the total protein content of each sample.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the PDE10A signaling pathway and the experimental workflow for on-target validation.
Caption: PDE10A signaling pathway in a medium spiny neuron.
Caption: Experimental workflow for on-target validation of this compound.
A Comparative Guide to PDE10A Inhibition on Direct and Indirect Striatal Pathways: Evaluating Novel Compounds like PDE10-IN-6
This guide provides a comprehensive comparative analysis of the effects of Phosphodiesterase 10A (PDE10A) inhibitors on the direct and indirect striatal pathways. While specific experimental data for the compound PDE10-IN-6 is not publicly available, this document serves as a framework for researchers, scientists, and drug development professionals to evaluate novel PDE10A inhibitors. The guide leverages data from well-characterized reference compounds to illustrate the expected pharmacological effects and provides detailed experimental protocols for preclinical assessment.
Introduction to PDE10A and Striatal Pathways
Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). It is highly expressed in the medium spiny neurons (MSNs) of the striatum, which are the principal neurons of this brain region and are crucial for motor control, cognition, and emotional processing. The striatum is a key component of the basal ganglia and is organized into two main output pathways: the direct and indirect pathways, which have opposing effects on motor activity.
-
The Direct Pathway , primarily composed of MSNs expressing D1 dopamine receptors, facilitates movement.
-
The Indirect Pathway , mainly consisting of MSNs expressing D2 dopamine receptors, inhibits movement.
By degrading cAMP and cGMP, PDE10A modulates the signaling cascades downstream of dopamine receptors in both pathways. Inhibition of PDE10A is expected to increase cAMP and cGMP levels, thereby modulating the activity of both the direct and indirect pathways. This dual action has made PDE10A a promising target for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease.
Comparative Efficacy of Reference PDE10A Inhibitors
While direct comparative data for this compound is unavailable, the following tables summarize the in vitro potency and in vivo behavioral effects of well-studied PDE10A inhibitors, which can serve as a benchmark for evaluating new chemical entities.
Table 1: In Vitro Potency of Selected PDE10A Inhibitors
| Compound | PDE10A IC50 (nM) | Selectivity vs. other PDEs | Reference |
| MP-10 | 0.18 | High | |
| TP-10 | 0.3 | High | |
| Papaverine | 19 | Low | |
| TAK-063 | 0.3 | High | |
| Compound 10a | 0.40 ± 0.02 | High vs. PDE3A/3B/4A/4B | |
| Compound 11a | 0.24 ± 0.05 | High vs. PDE3A/3B/4A/4B |
Table 2: In Vivo Behavioral Effects of PDE10A Inhibitors in Rodent Models
| Compound | Animal Model | Behavioral Assay | Key Findings | Reference |
| MP-10 | Rat | Catalepsy Test | Induced catalepsy, indicating an effect on the indirect pathway. | |
| TP-10 | Mouse | Locomotor Activity | Reduced spontaneous locomotor activity. | |
| Papaverine | Rat | Amphetamine-induced hyperactivity | Insignificant reduction of hyperactivity. | |
| Various | Rat/Mouse | Conditioned Avoidance Response | Inhibition of conditioned avoidance response, a predictor of antipsychotic efficacy. | |
| Various | Rat | Apomorphine-induced stereotypy | Blockade of stereotypy, suggesting D2 receptor antagonism-like effects. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions within the striatal pathways and the experimental procedures used to study them, the following diagrams are provided.
Safety Operating Guide
Essential Safety and Disposal Procedures for PDE10-IN-6
It is crucial to treat PDE10-IN-6 as a hazardous chemical waste unless specific safety data sheet (SDS) information indicates otherwise.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
| PPE Category | Specific Recommendations |
| Eye Protection | Safety glasses or goggles are recommended for all routine operations. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn at all times. |
| Body Protection | A standard laboratory coat or gown is required. |
| Respiratory | Use in a well-ventilated area. If aerosols may be generated, use a certified respirator. |
Spill Management
In the event of a spill, the area should be evacuated and secured. Trained personnel wearing appropriate PPE should manage the cleanup. Absorbent materials should be used to contain the spill, and all contaminated materials must be disposed of as hazardous waste.[6]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its contaminated materials should adhere to federal, state, and local regulations for hazardous waste.[7]
-
Waste Identification and Segregation :
-
All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent paper), must be classified as hazardous chemical waste.[9]
-
Segregate this compound waste from other incompatible waste streams to prevent dangerous reactions.[6][9] For instance, do not mix with strong acids, bases, or oxidizing agents unless the compatibility is known.
-
-
Waste Collection and Containerization :
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.[8][9] The container must have a secure, screw-on cap.[9]
-
The original container, if empty and intended for disposal, should be managed as hazardous waste unless triple-rinsed. The rinsate from the first rinse must be collected as hazardous waste.[7][10]
-
For solid waste such as contaminated gloves and wipes, double-bag the materials in clear plastic bags to allow for visual inspection.[9]
-
-
Labeling :
-
Storage :
-
Disposal Request :
Quantitative Data Summary
As specific quantitative data for this compound is not publicly available, the following table provides general guidelines for hazardous waste handling applicable to this compound.
| Parameter | Guideline | Source |
| Maximum Lab Storage | Do not store more than 10 gallons of hazardous waste in your lab. | [6] |
| Container Fullness | Request pickup when the container is ¾ full. | [8] |
| Empty Container Rinse | The first rinse of an empty container must be collected as hazardous waste. | [6][10] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphodiesterase 10A is overexpressed in lung tumor cells and inhibitors selectively suppress growth by blocking β-catenin and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure-Based Design, Synthesis, Biological Evaluation, and Molecular Docking of Novel PDE10 Inhibitors With Antioxidant Activities [frontiersin.org]
- 4. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Protocols for Handling PDE10-IN-6
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel and potent compounds like PDE10-IN-6. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of Personal Protective Equipment (PPE) is the final and critical barrier against chemical exposure.[2] Below is a summary of the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be chemical splash goggles that provide a complete seal around the eyes to protect from splashes, sprays, and aerosols.[2] |
| Face Shield | To be worn in conjunction with safety goggles, especially when there is a significant risk of splashes or when handling larger quantities.[2] | |
| Skin and Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat should be worn to protect the skin and personal clothing from contamination.[2] |
| Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[3][4] It is essential to check the glove manufacturer's specifications for compatibility with the solvents used. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.[1][5] | |
| Closed-Toe Shoes | Impervious, closed-toe shoes are mandatory to protect against spills and falling objects.[3][6] | |
| Respiratory Protection | Fume Hood | All work with this compound, especially when handling powders or creating solutions, should be conducted in a certified chemical fume hood to prevent inhalation of aerosols or dust.[1][3][7] |
| Respirator | If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used. A risk assessment should be conducted to determine the specific type of respirator required.[1] |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for maintaining a safe working environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The container should be clearly labeled with the chemical name, hazard information, and date of receipt.[6]
-
Store this compound in a designated, well-ventilated, and secure area away from incompatible materials.[6] Volatile or odorous chemicals should be stored in a ventilated cabinet.[6]
-
Avoid storing on high shelves to minimize the risk of dropping and breakage.[6]
2. Preparation and Handling:
-
Before beginning any experiment, review all available safety information and have a clear, pre-planned experimental protocol.[7]
-
Always work within a properly functioning chemical fume hood, especially when handling the powdered form of the compound to avoid generating dust.[7]
-
Use the smallest quantity of the chemical necessary for the experiment.[7]
-
When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Ensure all glassware and equipment are clean and in good condition before use.[5]
3. Spill and Emergency Procedures:
-
In case of a spill, evacuate the immediate area and alert others.
-
If trained and equipped, clean up minor spills using an appropriate spill kit, wearing full PPE.
-
For major spills, evacuate the laboratory and contact the institution's emergency response team.
-
In the event of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]
-
For eye contact, use an eyewash station to flush the eyes for at least 15 minutes and seek immediate medical attention.[5]
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical step in the chemical management lifecycle to protect both personnel and the environment.
1. Waste Segregation:
-
All materials that come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered hazardous waste.
-
Segregate waste into clearly labeled, sealed, and compatible containers. There should be separate containers for solid waste, liquid waste, and sharps.
2. Disposal Procedures:
-
All hazardous drug waste must be disposed of in accordance with federal, state, and local regulations.[8]
-
Do not dispose of this compound down the drain or in the regular trash.[9]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and to arrange for waste pickup.
Caption: Step-by-step waste disposal plan for this compound.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nyu.edu [nyu.edu]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. buyat.ppg.com [buyat.ppg.com]
- 5. artsci.usu.edu [artsci.usu.edu]
- 6. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. louisville.edu [louisville.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
